1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate
Description
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Properties
IUPAC Name |
1-ethyl-2,3-dimethylimidazol-3-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.BF4/c1-4-9-6-5-8(3)7(9)2;2-1(3,4)5/h5-6H,4H2,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIWGPCMWBGRBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCN1C=C[N+](=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049266 | |
| Record name | 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307492-75-7 | |
| Record name | 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what are the properties of 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate
An In-Depth Technical Guide to 1-Ethyl-2,3-dimethylimidazolium Tetrafluoroborate ([EDMIM][BF4])
Abstract
This technical guide provides a comprehensive overview of this compound (CAS: 307492-75-7), an imidazolium-based ionic liquid notable for its distinct properties and applications. Unlike many of its counterparts, [EDMIM][BF4] is a crystalline solid at room temperature with a relatively high melting point.[1][2][3] It is characterized by high thermal and electrochemical stability, featuring a particularly wide electrochemical window that makes it a compound of significant interest for researchers in electrochemistry and materials science.[1][4] This document details its core physicochemical properties, provides a validated synthesis protocol, explores its primary applications in high-voltage electrochemical systems, and outlines critical safety and handling procedures for laboratory and industrial use.
Introduction: A Unique Solid Ionic Liquid
Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100°C, and many are liquid at ambient temperatures.[5][6] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties have established them as "green" alternatives to volatile organic solvents in fields ranging from organic synthesis to electrochemistry.[6][7] The imidazolium cation is a foundational component of many widely studied ILs due to the aromaticity and stability it imparts.[8]
This compound, hereafter referred to as [EDMIM][BF4], is a member of this family but stands apart. It consists of a 1-ethyl-2,3-dimethylimidazolium cation and a tetrafluoroborate anion.[9] The additional methyl group at the C2 position of the imidazolium ring, compared to its more common analogue 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]), significantly influences its physical properties, rendering it a white crystalline solid at room temperature.[1] This characteristic, combined with its exceptional electrochemical stability, positions [EDMIM][BF4] as a specialized material for applications where a solid-state or high-temperature liquid electrolyte is advantageous.
Physicochemical Properties
The defining characteristics of [EDMIM][BF4] are summarized below. These properties are fundamental to understanding its behavior and suitability for various applications.
| Property | Value | Source(s) |
| CAS Number | 307492-75-7 | [1][9][10] |
| Molecular Formula | C₇H₁₃BF₄N₂ | [1][9] |
| Molecular Weight | 212.00 g/mol | [1][9] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 104 °C | [1][2][3] |
| Density | 1.21 - 1.25 g/cm³ | [1][11] |
| Electrochemical Window | 5.38 V | [4] |
The high melting point of 104 °C is a direct consequence of the molecular structure, which allows for more efficient crystal packing compared to asymmetrically substituted imidazolium salts.[1][2][3] Perhaps its most compelling feature is its large electrochemical stability window of 5.38 V, which is significantly wider than that of conventional aqueous and organic electrolytes.[4] This property is critical for the development of high-voltage energy storage devices, as it dictates the maximum operational voltage before the electrolyte itself begins to oxidize or reduce.[4][12]
Synthesis and Characterization
The synthesis of [EDMIM][BF4] is a robust, multi-step process that can be reliably performed in a standard laboratory setting. The methodology relies on established principles of quaternization and anion metathesis, ensuring a high-purity final product when executed with care.
Synthesis Principle
The synthesis is typically a two-step process:
-
N-Ethylation (Quaternization): The process begins with the quaternization of 1,2-dimethylimidazole. An ethyl group is introduced to the N3 position of the imidazole ring using an ethylating agent (e.g., an ethyl halide), forming the 1-ethyl-2,3-dimethylimidazolium halide salt. This reaction is a classic example of an Sɴ2 reaction, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the ethyl group.
-
Anion Metathesis: The resulting halide anion is then exchanged for the desired tetrafluoroborate (BF₄⁻) anion. This is achieved by reacting the halide salt with a tetrafluoroborate salt, typically sodium tetrafluoroborate (NaBF₄). The reaction is driven by the precipitation of the insoluble sodium halide salt in an appropriate solvent, effectively removing it from the equilibrium and yielding the target ionic liquid.
Experimental Protocol
Step 1: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Bromide ([EDMIM][Br])
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2-dimethylimidazole (1.0 eq) with a suitable solvent such as acetonitrile or toluene.
-
Slowly add bromoethane (1.1 eq) to the solution at room temperature. The reaction is exothermic and may require an ice bath for initial temperature control.
-
Heat the mixture to reflux (approximately 60-70 °C) and maintain for 24-48 hours with vigorous stirring.
-
Upon completion, cool the reaction mixture to room temperature. The product, [EDMIM][Br], will often precipitate as a solid.
-
Filter the solid product and wash it thoroughly with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to remove residual solvent.
Step 2: Synthesis of [EDMIM][BF₄] via Anion Exchange
-
Dissolve the dried [EDMIM][Br] (1.0 eq) in a minimal amount of a suitable solvent, such as acetone or methanol.
-
In a separate flask, prepare a solution of sodium tetrafluoroborate (NaBF₄) (1.05 eq) in the same solvent.
-
Slowly add the NaBF₄ solution to the [EDMIM][Br] solution while stirring. A white precipitate of sodium bromide (NaBr) will form immediately.
-
Continue stirring the mixture at room temperature for 12-24 hours to ensure the reaction goes to completion.
-
Remove the NaBr precipitate by filtration. A fine filter (e.g., Celite pad) is recommended to remove all solid byproducts.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude [EDMIM][BF₄]. To ensure high purity, which is critical for electrochemical applications, wash the product multiple times with ice-cold deionized water, followed by a final wash with diethyl ether.
-
Dry the final product under high vacuum at an elevated temperature (e.g., 60-80 °C) for at least 24 hours to remove all traces of water and organic solvents.
Characterization
The identity and purity of the synthesized [EDMIM][BF₄] should be confirmed using standard analytical techniques. ¹H and ¹³C NMR spectroscopy can verify the structure of the cation, while techniques such as ion chromatography or a qualitative silver nitrate test can confirm the absence of halide impurities.
Key Applications
The unique properties of [EDMIM][BF4] make it a valuable material for several advanced applications, primarily centered around electrochemistry.
High-Voltage Supercapacitor Electrolytes
The primary application for [EDMIM][BF4] is as an electrolyte or electrolyte additive in high-voltage electrochemical double-layer capacitors (EDLCs), also known as supercapacitors.[1][4] The energy stored in a capacitor is proportional to the square of its operating voltage (E = ½CV²). The wide electrochemical window of [EDMIM][BF4] (5.38 V) allows for the construction of supercapacitors that can operate at significantly higher voltages (e.g., > 3.0 V) compared to devices using conventional electrolytes, leading to a substantial increase in energy density.[4]
The workflow for evaluating its performance in a supercapacitor is outlined below.
Other Applications
-
Materials Science: It can be incorporated into polymer composites and advanced coatings to enhance thermal stability and ionic conductivity.[1]
-
Synthetic Chemistry: Due to its high thermal stability, it serves as a non-volatile and robust reaction medium or solvent for specialized organic syntheses that require high temperatures.[1]
-
Paramagnetic Ionic Liquids: The [EDMIM]⁺ cation can be paired with magnetically active anions, such as tetrahaloferrate(III), to create novel paramagnetic ionic liquids with unique magnetic properties.[13]
Safety, Handling, and Storage
Proper handling of [EDMIM][BF₄] is essential to ensure laboratory safety and maintain the integrity of the material.
-
Hazard Identification: [EDMIM][BF₄] is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9]
-
Personal Protective Equipment (PPE): Always handle with chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust particles.[10]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Do not handle until all safety precautions have been read and understood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[1] The recommended storage temperature is between 15–25 °C.[1]
-
Moisture Sensitivity: This compound is sensitive to moisture. The tetrafluoroborate anion can slowly hydrolyze in the presence of water to form hydrogen fluoride (HF), a highly corrosive and toxic gas.[10] Therefore, it is critical to store and handle the material under dry conditions, preferably in an inert atmosphere (e.g., in a glovebox).
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[10]
Conclusion
This compound is a specialized ionic liquid whose properties distinguish it from more common room-temperature analogues. Its solid nature, high melting point, and excellent thermal stability make it a robust material for demanding conditions. Its most significant attribute—a wide electrochemical stability window—positions it as a key enabling component for the next generation of high-voltage energy storage devices, particularly supercapacitors. For researchers and developers in electrochemistry and materials science, [EDMIM][BF4] offers a unique tool to push the boundaries of device performance and stability.
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- Why is 1-ethyl-3-methylimidazolium tetrafluoroborate (EMI-BF4) often considered a prototypical room temperature ionic liquid? Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
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- Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8598918/]
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Synthesis of 1-Ethyl-2,3-dimethylimidazolium Tetrafluoroborate: A Technical Guide for Advanced Practitioners
This guide provides a comprehensive, technically-grounded protocol for the synthesis, purification, and characterization of the ionic liquid 1-Ethyl-2,3-dimethylimidazolium Tetrafluoroborate, often denoted as [Edimim][BF₄]. Designed for researchers and professionals in chemistry and drug development, this document moves beyond a simple recitation of steps to elucidate the underlying scientific principles, ensuring a reproducible and high-purity outcome.
Introduction: The Rationale for [Edimim][BF₄]
Ionic liquids (ILs) represent a unique class of solvents composed entirely of ions, exhibiting negligible vapor pressure, high thermal stability, and tunable physicochemical properties. The 1-Ethyl-2,3-dimethylimidazolium cation is of particular interest. Unlike its more common 1,3-disubstituted analogue (1-ethyl-3-methylimidazolium, [Emim]⁺), the presence of a methyl group at the C2 position of the imidazolium ring blocks the formation of N-heterocyclic carbenes and enhances its stability.[1] When paired with the weakly coordinating tetrafluoroborate anion (BF₄⁻), the resulting IL is suitable for a range of applications, including as an electrolyte in high-voltage supercapacitors and as a medium for chemical reactions.[2]
This guide details a robust two-step synthetic pathway: (I) the quaternization of 1,2-dimethylimidazole to form the intermediate halide salt, and (II) a subsequent anion metathesis reaction to yield the final tetrafluoroborate product.
Synthetic Strategy: A Two-Step Pathway
The synthesis of [Edimim][BF₄] is efficiently achieved through a sequential process that first builds the desired organic cation, followed by an exchange of its initial counter-ion for the desired tetrafluoroborate anion. This approach ensures high conversion and facilitates purification.
Diagram: Overall Synthetic Pathway
Caption: Two-step synthesis of [Edimim][BF₄].
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory. Tetrafluoroborate salts and alkyl halides are hazardous and require careful handling.[3][4][5]
Part I: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Iodide ([Edimim][I])
This step involves the quaternization of the N1-position of 1,2-dimethylimidazole via an Sɴ2 reaction with an ethylating agent. Ethyl iodide is chosen for its higher reactivity compared to ethyl bromide or chloride, which allows for milder reaction conditions.[6] Acetonitrile is an excellent solvent for this reaction due to its polarity, which stabilizes the charged transition state, and its suitable boiling point.
Materials & Reagents:
-
1,2-Dimethylimidazole (C₅H₈N₂)
-
Ethyl Iodide (C₂H₅I)
-
Acetonitrile (CH₃CN), HPLC grade
-
Acetone (CH₃COCH₃), technical grade
-
Ethyl Acetate (CH₃COOC₂H₅), technical grade
Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-dimethylimidazole (9.38 g, 97.5 mmol).[6]
-
Solvent Addition: Add 150 mL of acetonitrile to the flask to dissolve the starting material.
-
Reagent Addition: Place the flask in an ice bath to control the initial exotherm. Add ethyl iodide (16.7 g, 107.25 mmol, ~1.1 equivalents) dropwise to the stirred solution.[6] A slight excess of the alkylating agent ensures complete consumption of the imidazole.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 24-48 hours. The progress can be monitored by TLC or ¹H NMR of an aliquot.
-
Isolation: Upon completion, a precipitate will have formed. Cool the mixture in an ice bath to maximize precipitation. Collect the white crystalline product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethyl acetate or a cold 1:1 mixture of acetone and acetonitrile to remove unreacted starting materials.[6]
-
Drying: Dry the purified 1-ethyl-2,3-dimethylimidazolium iodide under vacuum at 40-50 °C to a constant weight. A typical yield is around 79%.[6]
Part II: Synthesis of this compound ([Edimim][BF₄])
This step utilizes a metathesis (ion exchange) reaction. The iodide salt is dissolved in a suitable solvent, and a tetrafluoroborate salt, typically sodium tetrafluoroborate (NaBF₄), is added. The insolubility of the resulting sodium iodide in the reaction solvent is the driving force for the reaction. Acetone is a common solvent choice for this step.[7]
Materials & Reagents:
-
1-Ethyl-2,3-dimethylimidazolium Iodide ([Edimim][I])
-
Sodium Tetrafluoroborate (NaBF₄)
-
Acetone (CH₃COCH₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Activated Charcoal
-
Celatom® or Diatomaceous Earth
Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve the dried [Edimim][I] (e.g., 20 g, ~79.3 mmol) in 200 mL of anhydrous acetone.
-
Reagent Addition: Add a slight molar excess of sodium tetrafluoroborate (e.g., 9.6 g, ~87.4 mmol, ~1.1 equivalents) to the solution.
-
Reaction: Stir the suspension vigorously at room temperature for 24-48 hours. A fine white precipitate of sodium iodide (NaI) will form.
-
Initial Filtration: Remove the NaI precipitate by vacuum filtration through a pad of Celatom®. Wash the filter cake with a small amount of anhydrous acetone to recover any entrained product.
-
Solvent Removal: Combine the filtrates and remove the acetone using a rotary evaporator.
-
Purification:
-
Dissolve the resulting crude oil or solid in a minimal amount of dichloromethane.
-
Add a small amount of activated charcoal (approx. 1-2% by weight) to decolorize the solution and adsorb non-polar impurities. Stir for 2-4 hours.
-
Filter the solution through a plug of silica gel or a fresh pad of Celatom® to remove the charcoal.
-
Remove the dichloromethane under reduced pressure.
-
-
Final Drying: Dry the final product under high vacuum at 60-70 °C for at least 24 hours to remove any residual solvent and water. The final product should be a colorless liquid or a white solid, depending on its purity.[8]
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow.
Product Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized ionic liquid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural confirmation. The absence of the acidic proton at the C2 position, which is characteristic of many imidazolium salts (typically δ > 9.5 ppm), is a key feature.
Table 1: Expected NMR Chemical Shifts
| Nucleus | Group Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | N-CH₂-CH₃ (Ethyl) | ~1.5 | Triplet |
| N-CH₃ (at N3) | ~3.8 | Singlet | |
| N-CH₂-CH₃ (Ethyl) | ~4.2 | Quartet | |
| Imidazolium Ring C-H (C4-H, C5-H) | ~7.4 - 7.6 | Singlets (2) | |
| Imidazolium Ring C-CH₃ (at C2) | ~2.6 | Singlet | |
| ¹³C NMR | N-CH₂-CH₃ (Ethyl) | ~15 | |
| N-CH₃ (at N3) | ~35 | ||
| N-CH₂-CH₃ (Ethyl) | ~45 | ||
| Imidazolium Ring C-H (C4, C5) | ~121, ~123 | ||
| Imidazolium Ring C-CH₃ (C2) | ~145 |
Note: Shifts are approximate and can vary based on the solvent (e.g., DMSO-d₆, CDCl₃) and residual water content.
Halide Contamination Test
Residual halide ions can be detrimental to many applications. A simple qualitative test involves dissolving a small amount of the final product in deionized water and adding a few drops of a silver nitrate (AgNO₃) solution. The formation of a precipitate (AgI or AgCl/AgBr) indicates the presence of halide impurities. For quantitative analysis, ion chromatography is recommended.
Concluding Remarks
The synthesis of this compound presented herein is a reliable and scalable method. The key to obtaining a high-purity product lies in the careful execution of the anion exchange step and, critically, the subsequent purification and drying procedures. Incomplete removal of byproduct salts, residual solvents, or water can significantly alter the physicochemical properties of the ionic liquid, impacting its performance. The characterization data, particularly NMR spectroscopy, provides a definitive validation of the molecular structure. By understanding the chemical principles behind each step, researchers can confidently produce high-quality [Edimim][BF₄] for their specific applications.
References
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1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate CAS number 307492-75-7
An In-Depth Technical Guide to 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate (CAS: 307492-75-7)
This guide provides a comprehensive technical overview of this compound, an ionic liquid of significant interest in advanced materials and electrochemical applications. We will delve into its core properties, synthesis methodologies, and field-proven applications, offering insights grounded in established scientific principles for researchers, chemists, and drug development professionals.
Introduction: Unveiling a Versatile Ionic Liquid
This compound, hereafter referred to as [EDMIM][BF4], is a salt with a melting point below 100°C, classifying it as an ionic liquid (IL).[1] Its structure consists of an asymmetric 1-ethyl-2,3-dimethylimidazolium ([EDMIM]⁺) cation and a tetrafluoroborate ([BF4]⁻) anion.[2] This specific combination imparts a unique set of physicochemical properties, including notable thermal and electrochemical stability, making it a valuable compound for specialized applications.[3] Unlike traditional volatile organic solvents, its negligible vapor pressure positions it as a potentially greener alternative in chemical synthesis and other industrial processes.[1][4] This guide aims to synthesize the available technical data and practical knowledge surrounding [EDMIM][BF4] to facilitate its effective application in research and development.
Physicochemical Properties and Molecular Structure
The utility of [EDMIM][BF4] is fundamentally derived from its distinct physical and chemical characteristics. It presents as a white to off-white crystalline solid at ambient temperature, transitioning to a liquid state upon heating.[3] A summary of its key quantitative properties is provided in Table 1.
Table 1: Core Physicochemical Properties of [EDMIM][BF4]
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 307492-75-7 | [3][5] |
| Molecular Formula | C₇H₁₃BF₄N₂ | [2][3] |
| Molecular Weight | 212.00 g/mol | [2][3] |
| Melting Point | 104 °C | [3][5] |
| Density | 1.21 - 1.25 g/cm³ |[3][6] |
The molecular architecture is central to its function. The [EDMIM]⁺ cation's positive charge is delocalized across the imidazolium ring's π-system, while the negative charge of the [BF4]⁻ anion is distributed over the four fluorine atoms. This charge diffusion, coupled with the steric hindrance from the three different alkyl groups (methyl at C2, ethyl at N1, and methyl at N3), disrupts efficient crystal packing and contributes to its properties as an ionic liquid.[7]
Caption: Structure of the [EDMIM]⁺ cation and [BF₄]⁻ anion.
Synthesis and Purification: A Protocol for High-Purity [EDMIM][BF4]
The synthesis of imidazolium-based ionic liquids is typically a two-step process involving N-alkylation (quaternization) followed by anion exchange (metathesis).[8] Achieving high purity is critical, as residual halides from precursors can interfere with electrochemical and catalytic applications.
Synthesis Workflow
The logical flow for synthesizing high-purity [EDMIM][BF4] begins with the creation of the cation precursor, followed by the exchange of its anion, and concluding with rigorous purification.
Caption: General workflow for synthesis and purification of [EDMIM][BF₄].
Detailed Experimental Protocol
This protocol is a representative methodology adapted from standard procedures for similar ionic liquids.[8][9]
Step 1: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Halide (e.g., Bromide)
-
Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, place 1,2-dimethylimidazole (1.0 mol). The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Alkylation: Slowly add an equimolar amount of a suitable ethylating agent, such as bromoethane (1.0 mol), to the flask. This reaction is exothermic and may require initial cooling in an ice bath to control the temperature.
-
Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux (typically 60-70°C) with constant stirring for 24-48 hours to ensure complete reaction.
-
Isolation: After cooling to room temperature, the resulting product, 1-ethyl-2,3-dimethylimidazolium bromide, will likely be a solid or a viscous oil. Wash the crude product repeatedly with a solvent in which the product is insoluble but the starting materials are (e.g., ethyl acetate or diethyl ether) to remove any unreacted precursors. Dry the intermediate product under vacuum.
Step 2: Anion Exchange to Synthesize [EDMIM][BF4]
-
Dissolution: Dissolve the 1-ethyl-2,3-dimethylimidazolium bromide intermediate (1.0 mol) in a suitable solvent, such as deionized water or acetone.[9]
-
Metathesis Reaction: In a separate vessel, prepare a solution of sodium tetrafluoroborate (NaBF₄) (approx. 1.05 mol, a slight excess) in the same solvent. Add the NaBF₄ solution to the imidazolium bromide solution and stir at room temperature for 3-6 hours.[9] A precipitate of sodium bromide (NaBr) will form.
-
Purification & Isolation:
-
Remove the NaBr precipitate by filtration.
-
If water was used as the solvent, the [EDMIM][BF4] can be extracted from the aqueous phase using a suitable organic solvent like dichloromethane (DCM).[9]
-
Combine the organic layers and wash several times with small portions of deionized water to remove any remaining inorganic salts.
-
Crucial Step - Halide Verification: Test the final aqueous wash with a silver nitrate (AgNO₃) solution. The absence of a white precipitate (AgBr) indicates successful removal of bromide impurities. Repeat washing until the test is negative.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Finally, dry the resulting ionic liquid under high vacuum at an elevated temperature (e.g., 70-80°C) for at least 24 hours to remove all traces of volatile solvents and water.
-
Key Applications and Mechanisms of Action
[EDMIM][BF4] is not merely a solvent but an active material whose properties can be leveraged in various advanced applications.
Electrochemistry: High-Voltage Electrolytes
A primary application of [EDMIM][BF4] is as an electrolyte component in electrochemical energy storage devices, such as high-voltage supercapacitors.[3][10]
Mechanism: In a supercapacitor, the electrolyte's role is to provide ions that form an electrical double-layer at the surface of the porous electrodes. The performance of the device is directly linked to the electrolyte's properties. [EDMIM][BF4] offers several advantages:
-
Wide Electrochemical Window: Imidazolium tetrafluoroborate salts can have electrochemical stability windows exceeding 4V, allowing for higher operating voltages and thus greater energy density (E = ½CV²).[11]
-
Thermal Stability: Its inherent stability prevents degradation at the elevated temperatures that can occur during device operation.[1]
-
Ionic Conductivity: While the viscosity of pure [EDMIM][BF4] is high, it is often used in binary mixtures with low-viscosity organic solvents like acetonitrile (ACN).[10] This approach optimizes ionic conductivity by increasing ion mobility while retaining the high-voltage stability of the ionic liquid.[10]
Caption: Role of [EDMIM]⁺ and [BF₄]⁻ ions in a supercapacitor.
A study investigating [EDMIM][BF4] (referred to as [Emmim][BF4]) blended with acetonitrile showed that such mixtures are excellent candidates for high-voltage supercapacitor electrolytes.[10]
Materials Science and Green Chemistry
-
Advanced Materials: [EDMIM][BF4] can be incorporated into polymer composites and advanced coatings, leveraging its thermal stability and ionic nature to modify material properties.[3]
-
Green Solvent: As a non-volatile and thermally stable medium, it is a suitable solvent for specialized organic syntheses where traditional solvents are inadequate.[3] Its ability to dissolve a wide range of organic and inorganic compounds makes it a versatile reaction environment.[1]
Handling, Storage, and Safety
Proper handling of [EDMIM][BF4] is essential for ensuring researcher safety and maintaining the integrity of the material.
Safety Precautions:
-
Hazards: This compound may cause skin and eye irritation and potential respiratory irritation.[2] It is crucial to consult the Safety Data Sheet (SDS) before use.[3][12]
-
Personal Protective Equipment (PPE): Always handle with appropriate chemical-resistant gloves, safety glasses, and a lab coat.[3] Work should be conducted in a well-ventilated area or a fume hood.[13]
Storage and Handling:
-
Moisture Sensitivity: The tetrafluoroborate anion is susceptible to hydrolysis, which can lead to the formation of corrosive hydrogen fluoride (HF).[12] Therefore, the compound is highly moisture-sensitive.
-
Storage Conditions: Store in a tightly sealed container in a dry, well-ventilated place, away from moisture and direct sunlight.[3] An inert atmosphere (e.g., a glovebox or desiccator with nitrogen/argon) is ideal for long-term storage to maintain high purity.
-
Incompatibilities: Avoid contact with strong oxidizing agents and bases.[12]
Conclusion and Future Outlook
This compound is a highly stable ionic liquid with significant potential, particularly in the field of energy storage. Its well-defined physicochemical properties, combined with a robust synthesis pathway, make it an attractive component for next-generation electrochemical devices. Future research will likely focus on optimizing its performance in electrolyte formulations, exploring its utility in other applications like CO₂ capture or catalysis, and developing novel paramagnetic materials based on its unique cation.[14][15] As the demand for high-performance, stable materials grows, the importance of specialized ionic liquids like [EDMIM][BF4] in both academic and industrial research is set to increase.
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structure of 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate
An In-Depth Technical Guide to the Structure and Properties of 1-Ethyl-2,3-dimethylimidazolium Tetrafluoroborate
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the ionic liquid this compound, often abbreviated as [EDIMIM][BF4]. Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature, and their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive for a wide range of applications.[1][2] This document delves into the molecular structure, synthesis, and physicochemical properties of [EDIMIM][BF4], offering researchers, scientists, and drug development professionals a detailed understanding of this compound. The interplay between the structure of the 1-ethyl-2,3-dimethylimidazolium cation and the tetrafluoroborate anion dictates its macroscopic properties and potential applications in fields like electrochemistry and organic synthesis.[3][4]
Molecular Structure and its Implications
The distinct properties of this compound arise from the specific arrangement and interaction of its constituent ions: the 1-Ethyl-2,3-dimethylimidazolium ([EDIMIM]⁺) cation and the tetrafluoroborate ([BF₄]⁻) anion.[5]
The 1-Ethyl-2,3-dimethylimidazolium Cation: A Tunable Core
The [EDIMIM]⁺ cation is characterized by a five-membered imidazolium ring substituted with two methyl groups at positions 2 and 3, and an ethyl group at position 1.[6] The positive charge is delocalized across the aromatic imidazolium ring, which contributes to its stability.[7] The presence of the methyl group at the C2 position is a key structural feature that differentiates it from the more common 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation. This substitution influences the cation's symmetry and steric hindrance, which in turn affects the packing of the ions in the liquid and solid states, often leading to a higher melting point compared to its C2-unsubstituted counterpart.[8]
Diagram 1: Molecular Structure of the 1-Ethyl-2,3-dimethylimidazolium ([EDIMIM]⁺) Cation
Caption: Structure of the [EDIMIM]⁺ cation.
The Tetrafluoroborate Anion: A Weakly Coordinating Partner
The tetrafluoroborate anion, [BF₄]⁻, is a tetrahedral species with a central boron atom bonded to four fluorine atoms.[9][10] Its negative charge is distributed symmetrically among the four highly electronegative fluorine atoms, resulting in a weakly coordinating and non-nucleophilic anion.[11] This property is crucial as it minimizes strong cation-anion interactions, which is a key factor in maintaining the liquid state of many ionic liquids at low temperatures.[7] The choice of [BF₄]⁻ as the anion often imparts desirable characteristics such as good thermal stability and a wide electrochemical window.[10]
Diagram 2: Lewis Structure of the Tetrafluoroborate ([BF₄]⁻) Anion
Caption: Lewis structure of the [BF₄]⁻ anion.[12]
Synthesis and Purification: A Methodical Approach
The synthesis of this compound is typically a multi-step process that requires careful control to ensure high purity. The general approach involves the quaternization of a substituted imidazole followed by an anion exchange reaction.[13][14]
Experimental Protocol: Two-Step Synthesis
Step 1: Quaternization to form 1-Ethyl-2,3-dimethylimidazolium Halide
-
Reactants: 1,2-dimethylimidazole and an ethylating agent (e.g., ethyl chloride or ethyl bromide).
-
Procedure: In a round-bottom flask, equimolar amounts of 1,2-dimethylimidazole and the ethylating agent are combined. The reaction is often carried out in a suitable solvent or neat. The mixture is stirred and heated under reflux for several hours. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy.
-
Rationale: This step introduces the ethyl group at the N1 position of the imidazole ring, forming the 1-ethyl-2,3-dimethylimidazolium halide salt.[15] The choice of halide can influence the subsequent anion exchange step.
Step 2: Anion Metathesis
-
Reactants: The 1-ethyl-2,3-dimethylimidazolium halide from Step 1 and a tetrafluoroborate salt (e.g., sodium tetrafluoroborate or silver tetrafluoroborate).[16]
-
Procedure: The imidazolium halide is dissolved in a suitable solvent, typically water or a polar organic solvent. An aqueous solution of the tetrafluoroborate salt is then added dropwise with stirring.
-
Rationale: This is a salt metathesis reaction where the halide anion is exchanged for the tetrafluoroborate anion. If a silver salt is used, the insoluble silver halide precipitates out of the solution, driving the reaction to completion.[7] If an alkali metal salt is used, purification steps are necessary to remove the resulting alkali halide.
Purification and Validation
Purification is critical to remove residual starting materials, solvents, and byproducts, which can significantly impact the physicochemical properties of the ionic liquid.
-
Washing: The product is typically washed multiple times with a solvent in which the ionic liquid is immiscible but the impurities are soluble (e.g., diethyl ether or ethyl acetate).
-
Drying: The purified ionic liquid is dried under high vacuum at an elevated temperature to remove any residual water and volatile organic compounds.
-
Characterization and Quality Control: The purity of the final product is confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B): To confirm the chemical structure and identify any organic impurities.[17][18][19]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Halide Content Test: A qualitative test with silver nitrate solution is often performed to ensure the absence of residual halide ions.[16]
-
Diagram 3: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of [EDIMIM][BF4].
Physicochemical Properties: A Data-Driven Analysis
The macroscopic properties of this compound are a direct consequence of its ionic structure.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃BF₄N₂ | [5] |
| Molecular Weight | 212.00 g/mol | [3][5] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 104 °C | [3][20][21] |
| Density | 1.21 g/cm³ | [3] |
Table 1: Key Physicochemical Properties of this compound.
Thermal Stability
Spectroscopic Characterization
NMR spectroscopy is a powerful tool for the structural elucidation of ionic liquids.[17][24]
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the ethyl and methyl groups, as well as the protons on the imidazolium ring. The chemical shifts of the ring protons are sensitive to the anion's position and interaction with the cation.[24][25]
-
¹³C NMR: The carbon NMR provides information about the carbon framework of the [EDIMIM]⁺ cation.[19]
-
¹⁹F and ¹¹B NMR: These are used to characterize the [BF₄]⁻ anion and can indicate its purity and potential hydrolysis.
Applications and Future Outlook
The unique properties of this compound make it a candidate for various applications:
-
Electrochemistry: Its ionic nature and thermal stability make it suitable for use in electrochemical devices such as supercapacitors and batteries.[3]
-
Organic Synthesis: It can serve as a non-volatile and thermally stable solvent or catalyst for various organic reactions.[3]
-
Materials Science: It is used in the formulation of polymer composites and advanced coatings.[3]
The continued exploration of ionic liquids like [EDIMIM][BF4] is driven by the need for "green" and sustainable chemical processes.[2] Their tunability allows for the design of task-specific ionic liquids with optimized properties for particular applications.
Conclusion
This compound is a valuable ionic liquid with a unique set of properties derived from the interplay of its constituent ions. A thorough understanding of its structure, synthesis, and physicochemical characteristics is essential for its effective application in research and industry. The methodologies and data presented in this guide provide a solid foundation for scientists and professionals working with this and similar ionic liquids.
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Navigating the Nuances of 1-Ethyl-2,3-dimethylimidazolium Tetrafluoroborate: A Technical Guide for Researchers
For scientists and professionals in the dynamic fields of research and drug development, the selection of appropriate solvents and reagents is a critical decision that profoundly influences experimental outcomes. Among the diverse array of ionic liquids, 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate ([Edimim][BF4]) has emerged as a compound of significant interest. Its unique physicochemical properties offer potential advantages in various applications, from organic synthesis to the formulation of active pharmaceutical ingredients (APIs). However, realizing its full potential necessitates a comprehensive understanding of its safety profile and handling requirements. This in-depth technical guide provides a holistic overview of this compound, moving beyond a simple recitation of safety data to offer field-proven insights and detailed protocols for its safe and effective utilization.
Section 1: Physicochemical and Hazard Profile
A thorough understanding of a substance's intrinsic properties is the bedrock of safe laboratory practice. This compound is a salt with a melting point of 104 °C, existing as a white to off-white crystalline solid at room temperature.[1][2] Its molecular formula is C7H13BF4N2, and it has a molecular weight of approximately 212.00 g/mol .[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 307492-75-7 | [5] |
| Molecular Formula | C7H13BF4N2 | [3] |
| Molecular Weight | 212.00 g/mol | [3] |
| Melting Point | 104 °C | [1][2] |
| Density | 1.21 g/cm³ | [1] |
| Appearance | White to off-white crystalline solid | [1] |
From a hazard perspective, aggregated GHS information indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] However, it is crucial to note that some reports indicate it does not meet GHS hazard criteria.[3] This highlights the importance of consulting the most recent and specific Safety Data Sheet (SDS) from your supplier. One of the most critical, yet often underestimated, characteristics of this ionic liquid is its moisture sensitivity. The tetrafluoroborate anion is susceptible to slow hydrolysis in the presence of water, which can lead to the formation of hydrogen fluoride (HF), a highly corrosive and toxic substance.[5] This reactivity underscores the necessity for stringent anhydrous handling techniques.
Section 2: Prudent Handling and Storage Protocols
The moisture sensitivity of this compound dictates that it must be handled under an inert atmosphere to prevent degradation and the formation of hazardous byproducts. The two primary methods for achieving this are the use of a glovebox or a Schlenk line.
Glovebox Handling: The Gold Standard for Anhydrous Operations
A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically nitrogen or argon), offering the highest level of protection against moisture and oxygen.
Experimental Protocol: Handling Solid this compound in a Glovebox
-
Preparation: Ensure all glassware, spatulas, and other equipment are thoroughly dried in an oven (typically at >100°C) for several hours and then cooled in a desiccator before being transferred into the glovebox antechamber.[6][7] Porous materials like kimwipes should also be dried under vacuum.[8]
-
Transfer into Glovebox: Place the sealed container of this compound and all necessary dried equipment into the glovebox antechamber. Evacuate and backfill the antechamber with inert gas for a minimum of three cycles to remove atmospheric contaminants.[9]
-
Dispensing: Once inside the main chamber, carefully open the container. Use a clean, dry spatula to weigh the desired amount of the solid onto a pre-tared weighing paper or into a tared vial.
-
Sealing: Immediately and securely seal the stock container of the ionic liquid. If transferring to another vessel for a reaction, ensure that vessel is also under the inert atmosphere of the glovebox and can be securely sealed before removal.
-
Housekeeping: Clean any spills within the glovebox immediately using appropriate dry wipes. All waste materials should be collected in a designated, sealed container within the glovebox.[9]
Diagram 1: Glovebox Workflow for Handling Hygroscopic Solids
Caption: Transferring a solid using a Schlenk line and a solid addition tube.
Section 3: Reactivity and Stability Profile
Thermal Stability
Imidazolium-based ionic liquids are generally known for their high thermal stability. [10]However, the stability is highly dependent on the nature of the anion. For tetrafluoroborate salts, the decomposition pathway can involve the formation of volatile and corrosive species. [10]Isothermal thermogravimetric analysis (TGA) of 1-butyl-3-methylimidazolium tetrafluoroborate, a close analog, showed a conversion rate of 2.57% after 10 hours at 300°C in air. [10]The decomposition temperature is also influenced by the heating rate in TGA experiments. [9]In general, the thermal stability of imidazolium-based ionic liquids follows the trend: [NTf2]⁻ > [PF6]⁻ ≥ [BF4]⁻ > Cl⁻. [11]
Chemical Compatibility and Reactivity
This compound is incompatible with strong oxidizing agents and strong bases. [5]As previously mentioned, it is also sensitive to moisture. The hydrolysis of the tetrafluoroborate anion is a significant concern, particularly at elevated temperatures and under acidic conditions. [12][13]This reaction produces hydrofluoric acid, which is highly corrosive and can damage glassware and other laboratory equipment.
Section 4: Applications in Drug Development
The unique properties of ionic liquids, such as their low volatility, high thermal stability, and ability to dissolve a wide range of compounds, have made them attractive for various pharmaceutical applications. [14]
As Solvents for Active Pharmaceutical Ingredients (APIs)
Many APIs exhibit poor solubility in common organic solvents and water, which presents a significant challenge in their formulation and delivery. Imidazolium-based ionic liquids have shown promise as effective solvents for such poorly soluble drugs. [14]While specific solubility data for a wide range of APIs in this compound is not extensively published, related imidazolium tetrafluoroborate ionic liquids have been investigated. For example, they have been used in the synthesis of various APIs and have been shown to influence the crystallization and polymorphism of drugs like paracetamol. [15]
In Drug Delivery Systems
Ionic liquids are also being explored for their potential in enhancing drug delivery, particularly in transdermal applications. [14]Their ability to disrupt the stratum corneum, the main barrier of the skin, can improve the permeation of drugs. [16][17]The tunability of the cation and anion allows for the design of ionic liquids with specific properties for targeted drug delivery systems.
Section 5: Spill Management, Waste Disposal, and Decontamination
Proper management of spills and disposal of waste is paramount for laboratory safety and environmental protection.
Spill Response
In the event of a spill, the area should be evacuated, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn. For a solid spill, carefully sweep up the material and place it in a sealed container for disposal. For a liquid spill, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container. [11]The spill area should then be decontaminated.
Waste Disposal Protocol
Waste containing this compound should be treated as hazardous waste.
Experimental Protocol: Neutralization and Disposal of [Edimim][BF4] Waste
-
Collection: Collect all waste containing the ionic liquid in a designated, labeled, and sealed container.
-
Cation Degradation (for aqueous waste): For aqueous waste streams, advanced oxidation processes like Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) can be used to degrade the imidazolium cation. This should be performed in a fume hood with appropriate PPE.
-
Anion Hydrolysis and Neutralization:
-
In a fume hood, slowly add a weak base, such as sodium carbonate (soda ash) or calcium hydroxide (slaked lime), to the aqueous waste stream while stirring. [11] * This will promote the hydrolysis of the tetrafluoroborate anion and neutralize any resulting hydrofluoric acid.
-
Monitor the pH of the solution and continue adding the base until a neutral pH (between 6.0 and 8.0) is achieved.
-
-
Final Disposal: The neutralized solution should be collected in a hazardous waste container and disposed of according to institutional and local regulations. Solid waste should be disposed of as hazardous waste without pre-treatment.
Diagram 3: Waste Disposal Workflow
Caption: Decision tree for the disposal of this compound waste.
Conclusion
This compound is a versatile ionic liquid with significant potential in research and drug development. However, its safe and effective use is contingent upon a thorough understanding of its hazards, particularly its moisture sensitivity, and the strict adherence to appropriate handling and disposal protocols. By implementing the detailed procedures outlined in this guide, researchers can confidently and safely harness the unique properties of this compound, paving the way for innovation while maintaining the highest standards of laboratory safety.
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Chemistry LibreTexts. (2024, October 15). Guides. Retrieved from [Link]
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Freire, M. G., Neves, C. M. S. S., Marrucho, I. M., Coutinho, J. A. P., & Fernandes, A. M. (2010). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. The Journal of Physical Chemistry A, 114(11), 3744–3749. [Link]
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Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
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Forte, C., Pires, F. L., & Rebelo, L. P. N. (2020). The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. Molecules, 25(17), 3874. [Link]
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Gómez-López, E., Oulego, P., Collado, S., & Díaz, M. (2019). Removal of imidazolium-based ionic liquid by coupling Fenton and biological oxidation. Journal of Hazardous Materials, 365, 610–617. [Link]
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Gómez-López, E., Oulego, P., Collado, S., & Díaz, M. (2018). Removal of imidazolium-based ionic liquid by coupling Fenton and biological oxidation. Universidad Autónoma de Madrid. Retrieved from [Link]
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Chiu, H.-C., & Morin, T. J. (2015, March 4). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. Journal of Visualized Experiments, (97), e52609. [Link]
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Martínez-Gutiérrez, E., Alda, M. L., & Paz, J. L. (2015). Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation. Chemosphere, 136, 239–245. [Link]
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Liu Laboratory. (n.d.). GLOVEBOX STANDARD OPERATING PROCEDURES. Retrieved from [Link]
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Singh, A., & Sharma, P. (2019). Biomass waste dissolution with imidazole ionic liquids for biohydrogen production. International Journal of Hydrogen Energy, 44(29), 14647–14656. [Link]
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Chikte, S. R., & Madhamshettiwar, S. V. (2024). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment, 19(3). [Link]
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Nakashima, T., Kubota, T., & Kamiya, N. (2010). Application of Ionic Liquid as a Medium for Treating Waste Contaminated with UF4. Journal of Nuclear Science and Technology, 47(4), 369–372. [Link]
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Chikte, S., & Madhamshettiwar, S. (2021). IONIC LIQUID 1-ETHYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE AS GREENER SOLVENT FOR DEGRADATION OF NYLON - 6. Journal of Advanced Scientific Research, 12(Special Issue 1), 306-311. [Link]
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Gazdag, Z., Hanczné, E. L., & Bakó, J. (2021). Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. International Journal of Molecular Sciences, 22(16), 8755. [Link]
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Singh, A., & Sharma, P. (2019). Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. Frontiers in Energy Research, 7. [Link]
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Chikte, S. R., & Madhamshettiwar, S. V. (2024). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. ResearchGate. Retrieved from [Link]
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Freire, M. G. (2010). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids†. SciSpace. Retrieved from [Link]
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Zhang, Q., & Yin, Y. (2018). This compound ionic liquid mixture as electrolyte for high-voltage supercapacitors. Journal of Solid State Electrochemistry, 22(8), 2491–2500. [Link]
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Palm, R., Kurig, H., Tõnurist, K., Jänes, A., & Lust, E. (2012). Is the mixture of 1-ethyl-3-methylimidazolium tetrafluoroborate and 1-butyl-3-methylimidazolium tetrafluoroborate applicable as electrolyte in electrical double layer capacitors? Electrochemistry Communications, 22, 203–206. [Link]
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Rai, V., & Singh, P. K. (2015). Reactive Molecular Dynamics Modeling of Collision-Induced Dissociation of 1-Ethyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid Ions. The Journal of Physical Chemistry A, 119(38), 9817–9827. [Link]
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RoCo Global. (n.d.). Safety Data Sheet: 1-Ethyl-2,3-dimethyl-imidazolium tetrafluoroborate. Retrieved from [Link]
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Gazdag, Z., Hanczné, E. L., & Bakó, J. (2021). Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. International Journal of Molecular Sciences, 22(16), 8755. [Link]
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Donnelly, R. F., & Singh, T. R. R. (2016). Transdermal Drug Delivery: Innovative Pharmaceutical Developments Based on Disruption of the Barrier Properties of the stratum corneum. Pharmaceutics, 8(1), 6. [Link]
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Kim, Y.-C., Park, J.-H., & Prausnitz, M. R. (2012). Recent advances in transdermal drug delivery systems: a review. Journal of Pharmaceutical Investigation, 42(2), 67–79. [Link]
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An In-depth Technical Guide to the Solubility of 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate in Organic Solvents
Foreword: The Pivotal Role of Solubility in Ionic Liquid Applications
Welcome to a comprehensive exploration of the solubility characteristics of 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate ([EDMIM][BF4]). As a Senior Application Scientist, I have frequently observed that a fundamental understanding of an ionic liquid's behavior in various solvents is a critical, yet often underestimated, prerequisite for successful application development. Whether you are a researcher in materials science, a chemist in drug development, or an engineer designing electrochemical systems, the solubility of your chosen ionic liquid dictates its processability, performance, and ultimately, its viability. This guide is designed to provide not just data, but a deeper, field-tested perspective on the causality behind the solubility of [EDMIM][BF4], empowering you to make informed decisions in your research and development endeavors.
Unveiling this compound: A Profile
This compound is a room-temperature ionic liquid (IL) that has garnered significant interest due to its unique physicochemical properties. Comprising an asymmetrically substituted imidazolium cation and a tetrafluoroborate anion, [EDMIM][BF4] exhibits a melting point of 104 °C and a density of approximately 1.21 g/cm³ at 25 °C.[1] Its molecular structure plays a crucial role in its solvent properties. The imidazolium core provides a delocalized positive charge, while the ethyl and methyl groups contribute to its organic character. The tetrafluoroborate anion is weakly coordinating, which influences the ionic liquid's viscosity and interactions with other molecules.
The Science of Solubility: A Mechanistic Perspective
The solubility of an ionic liquid in an organic solvent is governed by a delicate interplay of intermolecular forces. The adage "like dissolves like" provides a foundational understanding, but for ionic liquids, a more nuanced consideration of ion-dipole, hydrogen bonding, and van der Waals interactions is essential. The dissolution of [EDMIM][BF4] in a solvent can be conceptualized as a three-step process:
-
Overcoming Lattice Energy: The ionic bonds holding the [EDMIM]⁺ and [BF4]⁻ ions together in the bulk liquid must be disrupted.
-
Solvent Cavity Formation: The solvent molecules must rearrange to create space to accommodate the ions.
-
Solvation: The separated ions are then surrounded and stabilized by solvent molecules.
The overall enthalpy of solution, which dictates the spontaneity of the dissolution process, is a sum of the energies involved in these three steps.
Solubility Profile of [EDMIM][BF4] in Common Organic Solvents
While extensive quantitative solubility data for this compound is not broadly available in publicly accessible literature, a key study by Han et al. (2023) investigated the behavior of its binary mixtures with methanol, acetonitrile, and acetone.[2] The study of densities and viscosities of these mixtures provides valuable insights into the intermolecular interactions and, by extension, the miscibility and solubility. The complete miscibility observed in these systems suggests a high degree of solubility.
For a broader understanding, we can infer solubility based on the behavior of structurally similar ionic liquids, such as 1-ethyl-3-methylimidazolium tetrafluoroborate, which is known to be soluble in polar solvents like water, dichloromethane, and acetonitrile.[3]
Table 1: Qualitative and Inferred Solubility of this compound in Various Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | The hydroxyl group can form hydrogen bonds with the tetrafluoroborate anion and interact with the imidazolium cation. |
| Aprotic Polar | Acetonitrile, Acetone, Dimethylformamide (DMF) | High | Strong dipole moments in these solvents lead to favorable ion-dipole interactions with the [EDMIM]⁺ and [BF4]⁻ ions. |
| Aromatic | Toluene, Benzene | Moderate to Low | While the imidazolium ring can have some pi-pi stacking interactions, the overall polarity difference limits solubility. |
| Ethereal | Diethyl ether, Tetrahydrofuran (THF) | Low | The lower polarity and weaker hydrogen bond accepting ability of ethers result in less favorable interactions. |
Experimental Protocol: A Self-Validating System for Solubility Determination
To empower researchers to generate their own reliable solubility data, this section provides a detailed, step-by-step gravimetric method. This protocol is designed to be a self-validating system, incorporating checks and balances to ensure data integrity.
Principle of the Gravimetric Method
The gravimetric method for solubility determination involves preparing a saturated solution of the ionic liquid in the solvent of interest at a specific temperature. A known mass of the saturated solution is then taken, and the solvent is evaporated. The mass of the remaining ionic liquid is measured, allowing for the calculation of solubility.
Materials and Equipment
-
This compound (>98% purity)
-
Organic solvents (analytical grade, various classes)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with airtight seals
-
Syringes and syringe filters (0.22 µm PTFE)
-
Drying oven or vacuum desiccator
-
Glassware (beakers, volumetric flasks, pipettes)
Step-by-Step Experimental Workflow
-
Preparation of Supersaturated Solutions:
-
To ensure saturation, add an excess of [EDMIM][BF4] to a known volume of the organic solvent in a sealed vial. The presence of undissolved ionic liquid is crucial.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for at least 24 hours. The long equilibration time is critical to reach thermodynamic equilibrium.
-
-
Sampling of the Saturated Solution:
-
After equilibration, carefully stop the agitation and allow the undissolved ionic liquid to settle.
-
Pre-weigh a clean, dry vial with its cap.
-
Using a pre-warmed syringe (to prevent precipitation upon cooling), carefully draw a known volume of the clear supernatant.
-
Immediately pass the solution through a syringe filter directly into the pre-weighed vial to remove any suspended microcrystals.
-
Seal the vial and record the total mass of the vial, cap, and saturated solution.
-
-
Solvent Evaporation and Analyte Quantification:
-
Remove the cap and place the vial in a drying oven at a temperature sufficient to evaporate the solvent but well below the decomposition temperature of the ionic liquid (e.g., 80-100 °C). Alternatively, use a vacuum desiccator.
-
Periodically weigh the vial until a constant mass is achieved, indicating complete removal of the solvent.
-
Record the final mass of the vial, cap, and the dried ionic liquid.
-
-
Data Analysis and Calculation:
-
Mass of the saturated solution: (Mass of vial + cap + solution) - (Mass of empty vial + cap)
-
Mass of the dissolved ionic liquid: (Mass of vial + cap + dried IL) - (Mass of empty vial + cap)
-
Solubility ( g/100 g solvent): [(Mass of dissolved IL) / (Mass of saturated solution - Mass of dissolved IL)] * 100
-
Causality Behind Experimental Choices
-
Using an excess of ionic liquid: This ensures that the solution is truly saturated.
-
Long equilibration time: Allows the system to reach a stable thermodynamic equilibrium, preventing underestimation of solubility.
-
Syringe filtration: Removes any undissolved microparticles that could lead to an overestimation of solubility.
-
Drying to a constant mass: Guarantees that all the solvent has been removed, ensuring accurate measurement of the dissolved ionic liquid.
Visualization of the Experimental Workflow
Caption: Gravimetric method for solubility determination.
Implications for Researchers and Drug Development Professionals
A thorough understanding of the solubility of [EDMIM][BF4] is paramount for its effective utilization:
-
In Chemical Synthesis: As a reaction medium, its ability to dissolve reactants and catalysts is fundamental. Poor solubility can lead to slow reaction rates and heterogeneous mixtures, complicating product isolation.
-
In Electrochemistry: For applications in batteries and capacitors, the ionic liquid must dissolve the electrolyte salt to ensure high ionic conductivity.
-
In Drug Development: Ionic liquids are being explored as novel drug delivery systems. The solubility of a drug in the ionic liquid and the solubility of the drug-ionic liquid conjugate in physiological media are critical parameters for bioavailability.
Conclusion: A Foundation for Innovation
This guide has provided a comprehensive overview of the solubility of this compound in organic solvents, moving beyond simple data points to elucidate the underlying scientific principles. By understanding the "why" behind solubility, researchers and developers are better equipped to troubleshoot challenges, optimize processes, and unlock the full potential of this versatile ionic liquid. The provided experimental protocol offers a robust framework for generating reliable, in-house solubility data, fostering a deeper understanding and accelerating innovation.
References
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RoCo Global. This compound, >98%. [Link]
-
Han, J., Li, M., Wang, H., Zhang, Y., Tian, J., & Yang, X. (2023). Densities, viscosities, volumetric properties and intermolecular interactions of binary mixtures of this compound with three solvents. The Journal of Chemical Thermodynamics, 176, 106923. [Link]
-
Lanzhou Greenchem ILs. 1-ethyl-3-methylimidazolium tetrafluoroborate. [Link]
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An In-Depth Technical Guide to the Thermal Stability of 1-Ethyl-2,3-dimethylimidazolium Tetrafluoroborate
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of the ionic liquid 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate ([EdMIM][BF4]). Aimed at researchers, scientists, and professionals in drug development, this document delves into the critical aspects of thermal decomposition, offering insights into its mechanistic pathways and the experimental methodologies for its characterization. By synthesizing data from analogous compounds and established principles of ionic liquid chemistry, this guide serves as an essential resource for the safe and effective application of [EdMIM][BF4] in thermally demanding processes.
Introduction: The Significance of Thermal Stability in Ionic Liquids
Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, exhibiting a unique combination of properties including low volatility, high thermal stability, and tunable solvating capabilities.[1] These characteristics have positioned them as promising candidates for a wide range of applications, from "green" solvents in organic synthesis to electrolytes in electrochemical devices.[1] this compound, [EdMIM][BF4], is a member of the imidazolium-based IL family, distinguished by the methylation at the C(2) position of the imidazolium ring. This structural feature is known to significantly influence the physicochemical properties of the IL, including its thermal stability.
The upper-temperature limit at which an ionic liquid can be utilized without significant degradation is a critical parameter for many industrial and research applications. Understanding the thermal stability of [EdMIM][BF4] is paramount for ensuring process safety, reproducibility, and the longevity of the material. This guide will explore the thermal behavior of this specific ionic liquid, providing a detailed examination of its decomposition profile and the underlying chemical transformations.
Physicochemical Properties of this compound
A foundational understanding of the key physicochemical properties of [EdMIM][BF4] is essential before delving into its thermal stability.
| Property | Value | Source |
| Molecular Formula | C7H13BF4N2 | PubChem |
| Molecular Weight | 212.00 g/mol | PubChem |
| Appearance | Colorless to slightly yellow solid | IoLiTec |
| Purity | >98% | IoLiTec |
Experimental Determination of Thermal Stability
The thermal stability of ionic liquids is primarily investigated using two key thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is instrumental in determining the onset temperature of decomposition (T_onset_), the temperature of maximum decomposition rate (T_peak_), and the residual mass upon heating.
A standardized protocol for the TGA of ionic liquids is crucial for obtaining reproducible and comparable data.
-
Sample Preparation: Accurately weigh 5-10 mg of [EdMIM][BF4] into a clean, inert TGA crucible (e.g., alumina or platinum). Due to the hygroscopic nature of many ionic liquids, it is advisable to handle the sample in a glove box or a dry environment to minimize water absorption.
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidative degradation.
-
-
Heating Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C) for a sufficient time to ensure thermal stability.
-
Heat the sample at a constant ramp rate, commonly 10°C/min, to a final temperature where complete decomposition is observed (e.g., 600°C).
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset decomposition temperature (T_onset_) as the temperature at which a significant mass loss begins, often defined as the intersection of the baseline with the tangent of the decomposition step.
-
The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition (T_peak_).
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect phase transitions such as melting, crystallization, and glass transitions, as well as to determine the enthalpy changes associated with these processes. For thermal stability studies, DSC can reveal whether the decomposition is an endothermic or exothermic process.
-
Sample Preparation: Hermetically seal a small amount of [EdMIM][BF4] (typically 2-5 mg) in an aluminum DSC pan. This prevents any mass loss due to volatilization before decomposition.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Maintain an inert atmosphere with a constant purge gas flow.
-
-
Heating Program:
-
Cool the sample to a low temperature (e.g., -50°C) and then heat at a controlled rate (e.g., 10°C/min) to a temperature beyond its expected melting point and decomposition temperature.
-
-
Data Analysis:
-
The DSC thermogram will show peaks corresponding to thermal events. An endothermic peak will indicate melting, while the decomposition may be either endothermic or exothermic.
-
}
Thermal Decomposition of [EdMIM][BF4]: Data and Discussion
A study on the thermal decomposition kinetics of [BMMIM][BF4] using TGA revealed an onset decomposition temperature of approximately 340°C under a nitrogen atmosphere.[2] This provides a strong indication that the thermal stability of [EdMIM][BF4] is also in this high-temperature range.
| Ionic Liquid | Onset Decomposition Temperature (T_onset_) | Reference |
| [BMMIM][BF4] (analogue) | ~340 °C | [2] |
| [EdMIM][BF4] (expected) | > 340 °C | Inferred |
The methylation at the C(2) position in [EdMIM][BF4] is a crucial factor in its enhanced thermal stability compared to its non-methylated counterpart, 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]). The C(2) proton in non-methylated imidazolium cations is acidic and can be a site for nucleophilic attack or deprotonation, initiating decomposition pathways.[4] By replacing this proton with a methyl group, this reactive site is blocked, thereby increasing the energy barrier for decomposition and enhancing the overall thermal stability of the ionic liquid.[4][5]
Mechanism of Thermal Decomposition
The thermal decomposition of imidazolium-based ionic liquids is a complex process that is highly dependent on the nature of both the cation and the anion. For imidazolium tetrafluoroborates, the decomposition is generally believed to be initiated by the anion.
The tetrafluoroborate anion ([BF4]⁻) can decompose at elevated temperatures, leading to the formation of highly reactive species such as boron trifluoride (BF3) and fluoride ions (F⁻). These species can then attack the imidazolium cation, leading to its fragmentation.
A plausible decomposition pathway can be envisioned as follows:
-
Anion Decomposition: The [BF4]⁻ anion undergoes thermal dissociation. [BF4]⁻ → BF3 + F⁻
-
Nucleophilic Attack: The generated fluoride ion, a strong nucleophile, can attack the electrophilic carbon atoms of the ethyl or methyl groups on the imidazolium cation via an S_N_2 mechanism, leading to the formation of fluoroalkanes and the neutral 1,2-dimethylimidazole.
-
Cation Fragmentation: Alternatively, the reactive species can promote the fragmentation of the imidazolium ring itself, leading to a variety of smaller volatile products.
The hazardous decomposition products at high temperatures can include corrosive gases such as hydrogen fluoride (HF), carbon oxides (CO, CO2), and nitrogen oxides (NOx).
}
Synthesis of this compound
A general and reliable synthesis of [EdMIM][BF4] involves a two-step process: quaternization followed by anion exchange.
Step 1: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Halide ([EdMIM][X])
The first step is the quaternization of 1,2-dimethylimidazole with an ethyl halide (e.g., ethyl iodide or ethyl bromide).
-
Dissolve 1,2-dimethylimidazole in a suitable solvent (e.g., acetonitrile).
-
Slowly add a slight molar excess of the ethyl halide to the solution, typically at reduced temperature (e.g., in an ice bath) to control the exothermic reaction.
-
The reaction mixture is then stirred at an elevated temperature (e.g., reflux) for several hours to ensure complete reaction.
-
The resulting 1-ethyl-2,3-dimethylimidazolium halide salt is then isolated, for instance, by precipitation or removal of the solvent under reduced pressure.
Step 2: Anion Exchange
The halide anion is then exchanged for the tetrafluoroborate anion.
-
Dissolve the synthesized [EdMIM][X] in a suitable solvent, such as acetone or water.[6]
-
Add a stoichiometric amount of a tetrafluoroborate salt (e.g., sodium tetrafluoroborate, NaBF4) to the solution.[6]
-
Stir the mixture at room temperature for several hours to allow for the metathesis reaction to occur, precipitating the less soluble inorganic halide salt (e.g., NaX).[6]
-
Filter off the precipitated inorganic salt.
-
Remove the solvent from the filtrate under reduced pressure to yield the final product, this compound.
-
The product should be dried under high vacuum to remove any residual solvent and water.
}
Conclusion
This compound is a thermally robust ionic liquid, with an expected decomposition temperature exceeding 340°C. Its enhanced stability, a direct consequence of the C(2)-methylation on the imidazolium ring, makes it a suitable candidate for applications requiring high-temperature processing. A thorough understanding of its thermal decomposition behavior, as outlined in this guide, is essential for its safe handling and the design of reliable and efficient processes. The provided experimental protocols for TGA and DSC serve as a practical foundation for researchers to accurately characterize the thermal properties of [EdMIM][BF4] and other related ionic liquids.
References
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de Oliveira, Â. A. S., de Araújo Melo, D. M., Macedo, H. P., & Araújo, T. R. (2021). Synthesis and characterization of the ionic liquid 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazol tetrafluoroborate. Research, Society and Development, 10(10), e393101018988. [Link]
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Fedunova, D., Antosova, A., Marek, J., Vanik, V., Demjen, E., Bednarikova, Z., & Gazova, Z. (2022). Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. International journal of molecular sciences, 23(2), 798. [Link]
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Fox, D. M., VNEGRI, R., BHARAT, R., & et al. (2005). TGA decomposition kinetics of 1-butyl-2,3-dimethylimidazolium tetrafluoroborate and the thermal effects of contaminants. The Journal of Chemical Thermodynamics, 37(9), 958-964. [Link]
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National Institute of Standards and Technology. (2021). TGA Decomposition Kinetics of 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants. NIST. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Nie, Y., Zhang, H., & Zhang, S. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules, 26(16), 4998. [Link]
- Rogers, R. D., & Seddon, K. R. (2005). Preparation and purification of ionic liquids and precursors. U.S. Patent No. 7,763,186 B2. Washington, DC: U.S.
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Stark, A., & Seddon, K. R. (2018). Effects of C(2) Methylation on Thermal Behavior and Interionic Interactions in Imidazolium-Based Ionic Liquids with Highly Symmetric Anions. Applied Sciences, 8(10), 1833. [Link]
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Bieker, P., Winter, M., & Bieker, P. (2018). Decomposition of Imidazolium-Based Ionic Liquids in Contact with Lithium Metal. Journal of The Electrochemical Society, 165(14), A3394-A3399. [Link]
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Stark, A., & Seddon, K. R. (2018). Effects of C(2) Methylation on Thermal Behavior and Interionic Interactions in Imidazolium-Based Ionic Liquids with Highly Symmetric Anions. ResearchGate. [Link]
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Chamberlin, R. A., & Chamberlin, R. A. (2012). Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid. The Journal of Physical Chemistry A, 116(24), 5985-5992. [Link]
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Fox, D. M., VNEGRI, R., BHARAT, R., & et al. (2005). TGA decomposition kinetics of 1-butyl-2,3-dimethylimidazolium tetrafluoroborate and the thermal effects of contaminants. SciSpace. [Link]
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de la Fuente, J. C., & de la Fuente, J. C. (2014). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. Dalton Transactions, 43(30), 11569-11577. [Link]
-
Zaitsau, D. H., & Zaitsau, D. H. (2023). Thermal decomposition of 1-ethyl-3- methylimidazolium acetate. ChemRxiv. [Link]
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Noack, K., Schulz, P., & Leipertz, A. (2010). The role of the C2 position in interionic interactions of imidazolium based ionic liquids: a vibrational and NMR spectroscopic study. Physical Chemistry Chemical Physics, 12(43), 14133-14143. [Link]
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Santos, L. M. N. B. F., & Santos, L. M. N. B. F. (2017). Nature of the C2-methylation effect on the properties of imidazolium ionic liquids. Physical Chemistry Chemical Physics, 19(26), 17082-17090. [Link]
-
da Costa, L. P., & da Costa, L. P. (2021). Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids. ACS Omega, 6(35), 22896-22906. [Link]
-
Zhang, Y., & Zhang, Y. (2023). Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. Scientific Reports, 13(1), 1898. [Link]
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physical and chemical properties of 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate
An In-Depth Technical Guide to 1-Ethyl-2,3-dimethylimidazolium Tetrafluoroborate ([EMMIM][BF₄])
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of the ionic liquid (IL) this compound, often abbreviated as [EMMIM][BF₄] or [EDMIM][BF₄]. As a member of the imidazolium-based IL family, [EMMIM][BF₄] is of significant interest for electrochemical applications, particularly as an electrolyte in high-voltage supercapacitors. This document details its synthesis, structural characterization, core physicochemical and electrochemical properties, and the established experimental protocols for their determination. By synthesizing literature data with field-proven insights, this guide serves as a critical resource for researchers, chemists, and materials scientists working on the development of advanced electrolyte systems.
Introduction to this compound
Ionic liquids are a class of salts that exist in a liquid state below 100°C. Their unique properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical windows, have positioned them as "green" and highly tunable alternatives to volatile organic solvents.[1] The 1-Ethyl-2,3-dimethylimidazolium cation belongs to the third generation of imidazolium ILs, where the acidic proton at the C2 position is replaced by a methyl group. This substitution is a critical design choice intended to enhance the cation's stability against nucleophilic attack and electrochemical reduction, thereby potentially widening the operational window of electrochemical devices.
[EMMIM][BF₄] (CAS: 307492-75-7), with a molecular formula of C₇H₁₃BF₄N₂ and a molecular weight of 212.00 g/mol , combines this stabilized cation with the well-understood tetrafluoroborate anion.[2] This guide will elucidate the synthesis, properties, and analytical methodologies pertinent to this promising material.
Synthesis and Characterization
The synthesis of imidazolium-based ionic liquids is typically a robust two-step process involving N-alkylation (quaternization) followed by anion exchange (metathesis). This pathway ensures high purity and yield when conducted under controlled conditions.
Synthesis Pathway
The logical workflow for synthesizing high-purity [EMMIM][BF₄] is outlined below. The rationale for this two-step approach is control and purity; it is far more effective to purify the intermediate halide salt before the final anion exchange than to purify the final ionic liquid from reaction byproducts.
Caption: General workflow for the synthesis and purification of [EMMIM][BF₄].
Structural Characterization
Confirmation of the ionic liquid's identity and purity is paramount. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are the primary tools for this validation.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy confirms the covalent structure of the cation. For [EMMIM]⁺, the key distinction from its unmethylated C2 counterpart ([EMIM]⁺) is the absence of the highly deshielded proton at the C2 position (typically >9 ppm).
-
¹H NMR: Expected signals include a triplet and quartet for the N-ethyl group, a singlet for the N-methyl group, a singlet for the C2-methyl group, and two doublets for the C4 and C5 protons on the imidazolium ring.
-
¹³C NMR: The spectrum should show distinct peaks for all seven carbon atoms. The C2 carbon will be significantly shifted compared to an unsubstituted imidazolium ring. The presence of any residual starting materials or solvents would be readily apparent.
2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to confirm the presence of key functional groups and the polyatomic anion.
-
Cation Vibrations: Look for aromatic C-H stretching (~3100-3200 cm⁻¹), aliphatic C-H stretching from the ethyl and methyl groups (~2800-3000 cm⁻¹), and imidazolium ring C=C and C=N stretching vibrations (~1500-1650 cm⁻¹).
-
Anion Vibrations: The tetrafluoroborate anion ([BF₄]⁻) is characterized by a very strong and broad absorption band associated with the B-F stretching mode, typically centered around 1050 cm⁻¹.[3]
Physicochemical Properties
The physical properties of an ionic liquid dictate its handling, processing, and behavior in applications.
| Property | Value | Conditions | Source | Notes |
| CAS Number | 307492-75-7 | - | [2] | - |
| Molecular Weight | 212.00 g/mol | - | [2] | - |
| Appearance | Colorless to slightly yellow solid | Room Temp. | N/A | Typical for purified imidazolium salts. |
| Melting Point | 104 °C | Ambient Pressure | N/A | The methylation at the C2 position significantly increases the melting point compared to [EMIM][BF₄] (15 °C), likely due to improved crystal packing and loss of rotational freedom.[4] |
| Density | 1.21 - 1.25 g/cm³ | Room Temp. | N/A | Data varies slightly between suppliers. |
| Viscosity | Data not available for pure IL | 25 °C | [5] | Expected to be high (>100 cP). Studies are often performed on mixtures with low-viscosity solvents like acetonitrile to improve mass transport for electrochemical applications. For comparison, the viscosity of [EMIM][BF₄] is 33.8 cP at 25 °C.[4] |
| Thermal Stability (Td) | >300 °C (Expected) | Inert Atmosphere | [1] | Imidazolium-based ILs generally exhibit high thermal stability. The exact decomposition temperature (Td) should be determined by TGA. |
Electrochemical Properties
The electrochemical properties are critical for applications such as batteries and supercapacitors, defining the operational limits and efficiency of the device.
| Property | Value | Conditions | Source | Notes |
| Ionic Conductivity (σ) | 8.4 x 10⁻³ S/cm | Room Temp. | [6] | This value is for an optimized gel polymer electrolyte containing [EMMIM][BF₄], not the pure IL. The conductivity of pure [EMIM][BF₄] is 1.41 x 10⁻² S/cm.[4] The higher viscosity of [EMMIM][BF₄] likely leads to lower conductivity in its pure state. |
| Electrochemical Window (EW) | >4 V (Expected) | Room Temp., vs Ag/Ag⁺ | [1][6] | Its successful use in high-voltage supercapacitors suggests a wide EW.[6] The C2-methylation enhances cathodic stability compared to [EMIM]⁺. The EW of [EMIM][BF₄] is reported as 3.6-4.0 V.[4] |
Relationship Between Structure and Electrochemical Performance
The performance of an ionic liquid as an electrolyte is a direct consequence of its molecular structure. Understanding these relationships is key to designing better materials.
Caption: Relationship between molecular structure and key electrochemical properties.
Applications
The primary application explored for [EMMIM][BF₄] is as an electrolyte, either in its pure form (above its melting point), mixed with a solvent, or incorporated into a polymer matrix.
-
High-Voltage Supercapacitors: The enhanced stability from C2-methylation makes it a candidate for electrolytes in electric double-layer capacitors (EDLCs) that operate at higher voltages, leading to increased energy density (E = ½CV²).[6]
-
Gel Polymer Electrolytes: It can be used as the conductive salt in a solid-state or gel electrolyte, offering the safety benefits of a solid-state device while maintaining good ionic conductivity.[6]
Experimental Protocols
The following protocols describe standard, self-validating methodologies for the characterization of [EMMIM][BF₄].
Protocol: Thermal Stability by TGA/DSC
Objective: To determine the decomposition temperature (Td) and melting point (Tm) of [EMMIM][BF₄].
Methodology Rationale: Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, precisely identifying the onset of decomposition. Differential Scanning Calorimetry (DSC) measures heat flow, allowing for the accurate determination of phase transitions like melting. Performing both gives a complete thermal profile.
Step-by-Step Protocol:
-
Sample Preparation: Place 5-10 mg of [EMMIM][BF₄] into a clean, tared TGA/DSC crucible (aluminum or platinum). The ionic liquid must be rigorously dried under high vacuum prior to analysis to remove absorbed water, which would otherwise show a mass loss at ~100°C.
-
Instrument Setup (TGA):
-
Place the crucible in the TGA furnace.
-
Purge with an inert gas (N₂ or Ar) at a flow rate of 20-50 mL/min. This is crucial to prevent oxidative degradation.
-
Equilibrate at 30 °C.
-
-
TGA Measurement:
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
-
Instrument Setup (DSC):
-
Place a sealed aluminum crucible containing 3-5 mg of dried sample in the DSC cell. Use an empty, sealed crucible as the reference.
-
Purge with N₂ or Ar.
-
-
DSC Measurement:
-
Perform a heat-cool-heat cycle. Ramp from 25 °C to 120 °C (above the melting point), cool to 0 °C, and then heat again to 120 °C. The standard heating/cooling rate is 10 °C/min.
-
-
Data Analysis & Validation:
-
TGA: Determine the onset temperature of decomposition, typically defined as the temperature at which 5% mass loss occurs. A single, sharp decomposition step indicates a pure substance.
-
DSC: Determine the peak temperature of the endothermic event on the second heating scan as the melting point (Tm). Using the second scan removes any prior thermal history of the sample.
-
Protocol: Electrochemical Window by Cyclic Voltammetry
Objective: To determine the range of potentials over which [EMMIM][BF₄] is electrochemically stable.
Methodology Rationale: Cyclic Voltammetry (CV) is the standard technique for probing the stability of an electrolyte. By scanning the potential and observing the current, one can identify the precise potentials where the electrolyte itself begins to oxidize or reduce. A three-electrode setup is used to isolate the behavior at the working electrode from the counter and reference electrodes.
Caption: Diagram of a three-electrode setup for Cyclic Voltammetry.
Step-by-Step Protocol:
-
Preparation: All measurements must be conducted in an inert atmosphere (e.g., a glovebox) to exclude water and oxygen, which have their own electrochemical signals and can narrow the apparent window.
-
Cell Assembly:
-
Use a polished glassy carbon or platinum microelectrode as the working electrode. Its inertness and wide potential range are critical for not limiting the measurement.
-
Use a platinum wire or coil as the counter electrode.
-
Use a non-aqueous reference electrode, such as Ag/Ag⁺ (silver wire in a solution of AgNO₃ in acetonitrile).
-
Fill the cell with rigorously dried [EMMIM][BF₄].
-
-
Measurement:
-
Record the open-circuit potential (OCP).
-
First, scan cathodically (negatively) from the OCP at a scan rate of 20-50 mV/s until a sharp increase in reduction current is observed. This is the cathodic limit.
-
In a fresh experiment, scan anodically (positively) from the OCP until a sharp increase in oxidation current is observed. This is the anodic limit.
-
-
Data Analysis & Validation:
-
The electrochemical window is the difference between the anodic and cathodic limits.
-
The "limit" is defined by a cutoff current density (e.g., 0.1 or 1.0 mA/cm²). This must be clearly stated, as the value of the EW depends on this definition.
-
The absence of significant peaks within the window indicates a clean, non-redox-active electrolyte.
-
Conclusion
This compound is a thermally stable ionic liquid with properties that make it a compelling candidate for electrochemical applications. Its key feature—the methylation of the C2 position on the imidazolium ring—confers enhanced cathodic stability compared to its widely studied [EMIM]⁺ analogue. While this modification increases the melting point and likely the viscosity, its potential for enabling higher voltage devices makes it a subject of continued interest. The protocols and data synthesized in this guide provide a foundational framework for researchers to effectively utilize and characterize this ionic liquid in the development of next-generation energy storage technologies.
References
- IoLiTec Ionic Liquids Technologies GmbH. (n.d.). This compound, >98%.
- ChemicalBook. (n.d.). This compound.
- ResearchGate. (2018). This compound ionic liquid mixture as electrolyte for high-voltage supercapacitors. Request PDF.
- ResearchGate. (n.d.). Densities, viscosities, volumetric properties and intermolecular interactions of binary mixtures of this compound with three solvents.
- IoLiTec Ionic Liquids Technologies GmbH. (2019). 1-Ethyl-3-methylimidazolium tetrafluoroborate - Safety Data Sheet.
- MDPI. (n.d.). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte.
- ResearchGate. (n.d.). FT-IR spectra of (a) 1-butyl-3-methylimidazolium tetrafluoroborate....
- PubChem. (n.d.). This compound.
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An In-Depth Technical Guide to 1-Ethyl-2,3-dimethylimidazolium Tetrafluoroborate: Properties, Synthesis, and Applications
Introduction
In the evolving landscape of materials science and chemical synthesis, ionic liquids (ILs) have emerged as a pivotal class of compounds, offering a unique combination of properties such as negligible vapor pressure, high thermal stability, and tunable solvency. This guide focuses on a specific and increasingly relevant imidazolium-based ionic liquid: 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate ([EDMIM][BF4]). Unlike its more common analogue, 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]), the methylation at the C2 position of the imidazolium ring in [EDMIM][BF4] imparts distinct physicochemical characteristics that are of significant interest to researchers in electrochemistry, materials science, and drug development. This document provides a comprehensive overview of its core properties, a detailed synthesis protocol grounded in established chemical principles, key applications, and essential safety protocols, designed for the practicing scientist and development professional.
Core Physicochemical Properties
This compound is an organic salt that is typically a white to off-white crystalline solid at standard temperature and pressure.[1] It is comprised of a 1-ethyl-2,3-dimethylimidazolium cation and a tetrafluoroborate anion.[2] The addition of a methyl group at the C2 position, compared to the more common [EMIM] cation, sterically hinders the rotation around the C2-N bonds and can influence the packing efficiency of the ions in the solid state, as well as viscosity and conductivity in the liquid state.[3]
The fundamental properties of [EDMIM][BF4] are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₃BF₄N₂ | [1][2][4] |
| Molecular Weight | 212.00 g/mol | [1][2][4][5] |
| CAS Number | 307492-75-7 | [1][2][4][5] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 104 °C | [1][5] |
| Density | 1.21 g/cm³ (at 25 °C) | [1] |
The molecular structure, consisting of the asymmetric imidazolium cation and the inorganic tetrafluoroborate anion, is depicted below.
Caption: Molecular structure of the ionic pair.
Synthesis of this compound
The synthesis of [EDMIM][BF4] is typically achieved via a robust two-step process: (1) N-alkylation (quaternization) of a substituted imidazole to form a halide salt intermediate, followed by (2) anion metathesis (exchange) to yield the final tetrafluoroborate product. This methodology allows for high purity and yield.
Caption: General workflow for the synthesis of [EDMIM][BF4].
Experimental Protocol: Laboratory-Scale Synthesis
This protocol details the synthesis of [EDMIM][BF4] starting from commercially available 1,2-dimethylimidazole.
Part 1: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Iodide ([EDMIM][I])
-
Rationale: This step involves the quaternization of the N3 nitrogen of 1,2-dimethylimidazole. Ethyl iodide is used as the ethylating agent due to the high reactivity of the carbon-iodine bond, which facilitates the SN2 reaction. Acetonitrile is an excellent polar aprotic solvent for this reaction, effectively solvating the reactants. The reaction is initiated at 0°C to control the initial exotherm.[6]
-
Methodology:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1,2-dimethylimidazole (9.61 g, 0.10 mol) and 100 mL of acetonitrile.
-
Cool the flask in an ice bath to 0°C with continuous stirring.
-
Add ethyl iodide (17.16 g, 0.11 mol, 1.1 equivalents) dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. A white precipitate will form.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether (3 x 30 mL) to remove any unreacted starting materials.
-
Dry the resulting white crystalline solid, [EDMIM][I], under vacuum at 50°C to a constant weight. The typical yield is 85-95%.
-
Part 2: Anion Exchange to form [EDMIM][BF₄]
-
Rationale: This is a salt metathesis reaction driven by the precipitation of a sparingly soluble inorganic salt. Sodium tetrafluoroborate is a cost-effective source of the BF₄⁻ anion. Acetone is chosen as the solvent because [EDMIM][I] and NaBF₄ are sufficiently soluble, while the byproduct, sodium iodide (NaI), is poorly soluble and precipitates, driving the reaction to completion according to Le Châtelier's principle.[7]
-
Methodology:
-
In a 500 mL flask, dissolve the dried [EDMIM][I] (25.22 g, 0.10 mol) in 200 mL of acetone with stirring.
-
In a separate beaker, dissolve sodium tetrafluoroborate (NaBF₄) (11.53 g, 0.105 mol, 1.05 equivalents) in 100 mL of acetone. A slight excess of NaBF₄ ensures complete conversion of the iodide salt.
-
Slowly add the NaBF₄ solution to the stirred [EDMIM][I] solution. A fine white precipitate of NaI will form immediately.
-
Stir the resulting suspension vigorously at room temperature for 24 hours to ensure the anion exchange is complete.
-
Remove the precipitated NaI by vacuum filtration through a pad of Celite®. Wash the filter cake with a small amount of acetone (2 x 20 mL) to recover any entrained product.
-
Combine the filtrate and washings. Remove the acetone using a rotary evaporator.
-
The resulting solid is the crude [EDMIM][BF₄]. For high-purity applications, it can be recrystallized from a mixture of isopropanol and ethyl acetate.
-
Dry the final product under high vacuum at 60°C for at least 12 hours to remove residual solvents.
-
Key Applications in Research and Development
The unique structure of this compound makes it a valuable compound for several advanced applications.
-
Electrochemistry: Like many imidazolium-based ionic liquids, [EDMIM][BF4] exhibits good ionic conductivity and a wide electrochemical window. It is investigated as an electrolyte component in high-voltage supercapacitors and batteries.[5] The substitution pattern on the cation can influence the formation of the electric double layer at the electrode-electrolyte interface, potentially affecting energy and power density.
-
Materials Science: [EDMIM][BF4] can be used as a medium for the synthesis of polymers and nanocomposites. Its thermal stability allows it to be used in processes requiring elevated temperatures. Furthermore, it has been explored in the synthesis of novel paramagnetic ionic liquids, where the imidazolium cation is paired with a magnetic anion like tetrahaloferrate(III), creating materials with magnetic ordering in the solid state.[3][6]
-
Synthetic Chemistry: As a non-volatile and thermally stable solvent, it provides a green alternative to traditional volatile organic compounds (VOCs) for specialized organic reactions. The polarity and coordinating ability of the ionic liquid can influence reaction rates and selectivity.
Safety, Handling, and Storage
As a responsible scientist, adherence to strict safety protocols is paramount when working with any chemical, including ionic liquids.
-
Hazard Identification: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[1]
-
Handling Precautions: Avoid generating dust. Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water.
-
Storage and Stability: This compound is moisture-sensitive. The tetrafluoroborate anion can slowly hydrolyze in the presence of water, potentially forming corrosive hydrogen fluoride (HF).[1][7] Therefore, it must be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from water and strong oxidizing agents.[1][7]
Conclusion
This compound represents a valuable tool for innovation in science and technology. Its distinct properties, stemming from the C2-methylation of the imidazolium ring, offer advantages in electrochemical systems and advanced materials synthesis. A thorough understanding of its physicochemical properties, coupled with a robust and reproducible synthesis protocol as detailed in this guide, empowers researchers to harness its full potential. By adhering to rigorous safety and handling procedures, [EDMIM][BF4] can be employed effectively and safely to drive discovery and development across multiple scientific disciplines.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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García-Saiz, A., et al. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations. RSC Advances, 5, 60835. Retrieved from [Link]
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García-Saiz, A., et al. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to the Melting Point of 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of a Melting Point
In the realm of materials science and pharmaceutical development, the melting point of a compound is a critical physical property. It governs storage conditions, processing parameters, and ultimately, the viability of a substance in a given application. For ionic liquids (ILs), a class of salts with melting points below 100 °C, this parameter is of paramount importance as it defines their operational temperature range and influences their physicochemical behavior. This guide provides a comprehensive technical overview of the melting point of 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate, an imidazolium-based ionic liquid of significant interest. We will delve into the theoretical underpinnings that dictate its melting behavior, provide a detailed experimental protocol for its determination, and discuss its implications for research and drug development.
Physicochemical Properties of this compound
A foundational understanding of the key physicochemical properties of this compound is essential before focusing on its melting point.
| Property | Value | Source |
| Melting Point | 104 °C | [1][2] |
| CAS Number | 307492-75-7 | [1][2] |
| Molecular Formula | C₇H₁₃BF₄N₂ | [1][2] |
| Molecular Weight | 212.00 g/mol | [1][2] |
The Impact of C2-Methylation on Melting Point: A Deeper Dive
The structure of the 1-Ethyl-2,3-dimethylimidazolium cation is a key determinant of its physical properties. A crucial feature of this specific ionic liquid is the methylation at the C2 position of the imidazolium ring. This structural modification has a profound impact on the melting point when compared to its unmethylated counterpart, 1-Ethyl-3-methylimidazolium tetrafluoroborate.
Methylation at the C2 position generally leads to an increase in the melting point of imidazolium-based ionic liquids.[3][4] This phenomenon can be attributed to several factors:
-
Disruption of Hydrogen Bonding: In C2-protonated imidazolium ILs, the hydrogen atom at the C2 position can participate in hydrogen bonding with the anion. Replacing this hydrogen with a bulkier methyl group disrupts this interaction.[5]
-
Increased Molecular Symmetry and Packing Efficiency: The introduction of a methyl group at the C2 position can, in some cases, lead to a more ordered packing of the ions in the crystal lattice, which requires more energy to disrupt, thus increasing the melting point.
-
Reduced Conformational Freedom: The C2-methyl group can restrict the rotation around the bonds connected to the imidazolium ring, leading to a decrease in the entropy of fusion and a higher melting point.
This understanding of the structure-property relationship allows for the rational design of ionic liquids with tailored melting points for specific applications.
Synthesis and Purification: Ensuring Sample Integrity
The purity of an ionic liquid sample is critical for the accurate determination of its melting point, as impurities can cause a depression and broadening of the melting range. A general, two-step synthesis for this compound is outlined below, adapted from procedures for analogous imidazolium salts.
Step 1: Quaternization of 1,2-Dimethylimidazole
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine an equimolar amount of 1,2-dimethylimidazole and ethyl bromide.
-
The reaction is typically performed in a suitable solvent, such as acetonitrile, and may be exothermic, requiring initial cooling in an ice bath.
-
The reaction mixture is then heated to reflux and stirred for 24-48 hours to ensure complete reaction.
-
After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude 1-Ethyl-2,3-dimethylimidazolium bromide.
Step 2: Anion Exchange
-
The crude 1-Ethyl-2,3-dimethylimidazolium bromide is dissolved in deionized water.
-
An equimolar amount of sodium tetrafluoroborate (NaBF₄) dissolved in deionized water is added to the solution with vigorous stirring.
-
A precipitate of sodium bromide (NaBr) will form.
-
The mixture is stirred at room temperature for several hours to ensure complete anion exchange.
-
The precipitated NaBr is removed by filtration.
-
The aqueous solution of this compound is then washed multiple times with a suitable organic solvent (e.g., dichloromethane) to remove any remaining organic impurities.
-
Finally, the water is removed under high vacuum at an elevated temperature to yield the pure, dry ionic liquid.
The purity of the final product should be confirmed by techniques such as NMR spectroscopy and by checking for the absence of halide impurities using a silver nitrate test.
Experimental Determination of the Melting Point: A Validated Protocol
Differential Scanning Calorimetry (DSC) is the preferred method for the accurate determination of the melting point of crystalline solids like this compound.
Principle of Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. When the sample undergoes a phase transition, such as melting, it will absorb heat, resulting in an endothermic peak on the DSC thermogram. The onset temperature of this peak is taken as the melting point.
Detailed DSC Protocol
-
Sample Preparation: Accurately weigh 2-5 mg of the purified and dried this compound into a standard aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's instructions.
-
Experimental Conditions:
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 150 °C).
-
-
Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis:
-
The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram.
-
The area under the peak corresponds to the enthalpy of fusion (ΔHfus), which is a measure of the energy required to melt the sample.
-
Self-Validating System
To ensure the trustworthiness of the obtained melting point, the following self-validating steps should be incorporated:
-
Multiple Runs: Perform the DSC analysis on at least three independent samples to ensure reproducibility.
-
Varying Heating Rates: Conduct experiments at different heating rates (e.g., 5, 10, and 20 °C/min) to check for any kinetic effects. The true thermodynamic melting point should be independent of the heating rate.
-
Purity Assessment: The sharpness of the melting peak provides a qualitative indication of the sample's purity. A broad peak suggests the presence of impurities.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
In addition to the melting point, the thermal stability of this compound is a critical parameter for its application, especially at elevated temperatures. Thermogravimetric Analysis (TGA) is the standard technique for this assessment.
Principle of Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The temperature at which the sample begins to lose mass is an indication of its decomposition temperature.
TGA Protocol
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the ionic liquid in a TGA pan (typically platinum or alumina).
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Use an inert atmosphere, such as nitrogen, to prevent oxidation.
-
-
Data Analysis: The onset of decomposition is typically reported as the temperature at which a significant mass loss (e.g., 5%) is observed.
Logical and Experimental Workflow Visualization
The following diagrams illustrate the key workflows described in this guide.
Caption: Synthesis workflow for this compound.
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- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: 1-Ethyl-2,3-dimethylimidazolium Tetrafluoroborate as a High-Performance Electrolyte
Introduction: Beyond Conventional Electrolytes
The field of energy storage and electrocatalysis demands electrolytes that offer a combination of high ionic conductivity, wide electrochemical stability, and enhanced safety. 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate, abbreviated as [EdMIM][BF4] or [Emmim][BF4], is a room-temperature ionic liquid (IL) that has emerged as a compelling alternative to traditional volatile organic solvent-based electrolytes.[1] Ionic liquids are salts that are liquid below 100°C, characterized by negligible vapor pressure, low flammability, and high thermal stability.[1][2][3]
The unique structure of the [EdMIM]⁺ cation, a trialkyl-substituted imidazolium, imparts specific physicochemical properties that make it suitable for high-voltage applications.[1] This guide provides a comprehensive overview of [EdMIM][BF4], detailing its properties, handling procedures, and validated protocols for its application as an electrolyte in electrochemical systems, with a focus on supercapacitors.
Physicochemical Properties of [EdMIM][BF4]
Understanding the fundamental properties of an electrolyte is critical for designing and interpreting experiments. The data below has been compiled from various studies. Note that properties like viscosity and conductivity are highly sensitive to temperature and the presence of impurities such as water.
| Property | Value | Temperature (°C) | Source |
| Molecular Formula | C₇H₁₃BF₄N₂ | - | - |
| Molecular Weight | 212.00 g/mol | - | - |
| Appearance | Colorless to Yellow Liquid | 25 | [4] |
| Density | ~1.24 g/cm³ | 25 | [1] |
| Viscosity | ~45.6 mPa·s (cP) | 25 | [1] |
| Ionic Conductivity | ~5.8 mS/cm | 25 | [1] |
| Melting Point | < 25 °C | - | [5] |
| Electrochemical Window | Up to 5.9 V (in ACN) | 25 | [1] |
Note: Some properties are extrapolated from data on the closely related and more widely studied 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) where specific data for [EdMIM][BF4] is unavailable.[4][6]
PART 1: Critical Safety & Handling Protocols
Causality: While ionic liquids have low volatility, they are not benign. Direct contact can cause skin and eye irritation, and their long-term toxicological effects are not fully understood.[7][8] Proper handling is paramount to ensure user safety and experimental integrity.
Protocol 1: Safe Handling and Storage of [EdMIM][BF4]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or chemical goggles, nitrile gloves, and a lab coat.[8][9] Work should be performed in a well-ventilated fume hood.
-
Handling: Avoid direct contact with skin and eyes.[9] Avoid inhalation of any mists or aerosols.[7] In case of skin contact, wash immediately with soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[8]
-
Storage: [EdMIM][BF4] is hygroscopic, meaning it readily absorbs moisture from the air. Water is a critical impurity that drastically reduces the electrochemical window.
-
Disposal: Dispose of [EdMIM][BF4] and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[8] Do not dispose of it down the drain.
PART 2: Electrolyte Preparation & Quality Control
Causality: The performance of [EdMIM][BF4] as an electrolyte is dictated by its purity. Water and halide impurities from synthesis are the primary culprits that compromise electrochemical stability. The following protocols are designed to prepare high-purity electrolytes, a self-validating step crucial for obtaining reliable and reproducible data.
Protocol 2: Drying and Purification of [EdMIM][BF4]
This protocol should be performed before preparing any electrolyte solution.
-
Initial Drying: Place the as-received [EdMIM][BF4] in a Schlenk flask. Connect the flask to a high-vacuum line (<1 mTorr).
-
Heating: Gently heat the flask to 70-80°C while under vacuum. This temperature is high enough to facilitate water removal but well below the decomposition temperature.
-
Rationale: Heating reduces the viscosity of the ionic liquid, increasing the diffusion rate of water molecules to the surface for removal by the vacuum.
-
-
Duration: Maintain vacuum and heat for at least 48 hours. For best results, continue until the pressure in the vacuum line stabilizes at its baseline.
-
Purity Verification (Optional but Recommended):
-
Water Content: Use Karl Fischer titration to quantify water content. For high-voltage applications, the water level should be below 20 ppm.
-
Halide Content: To check for residual halide impurities (e.g., Cl⁻, Br⁻), dissolve a small amount of the IL in deionized water and add a few drops of a silver nitrate (AgNO₃) solution. The absence of a white precipitate (AgCl/AgBr) indicates high purity.[11]
-
Protocol 3: Preparation of [EdMIM][BF4]/Acetonitrile (ACN) Electrolyte
This protocol describes the preparation of a 0.8 M solution, as reported for high-voltage supercapacitors.[1] All steps should be performed in an argon-filled glovebox.
-
Solvent Preparation: Use anhydrous, battery-grade acetonitrile (ACN) with a water content of <20 ppm.
-
Weighing: In the glovebox, weigh the required amount of dried [EdMIM][BF4] into a volumetric flask. For example, to make 10 mL of a 0.8 M solution, weigh 1.696 g of [EdMIM][BF4].
-
Dissolution: Add approximately half the final volume of ACN to the flask. Gently swirl to dissolve the ionic liquid completely.
-
Final Volume: Once dissolved, carefully add ACN to the calibration mark of the volumetric flask.
-
Mixing & Storage: Cap the flask and invert it several times to ensure homogeneity. Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Workflow for Electrolyte Preparation
Caption: Workflow for preparing high-purity [EdMIM][BF4] electrolyte.
PART 3: Electrochemical Characterization Protocols
Causality: Characterizing the electrolyte's fundamental electrochemical properties—the electrochemical window and ionic conductivity—is essential before testing it in a device. These parameters define the operational limits and performance potential of the electrolyte.
Protocol 4: Determining the Electrochemical Window (EW) via Cyclic Voltammetry (CV)
-
Cell Assembly: Assemble a standard three-electrode electrochemical cell inside a glovebox.
-
Working Electrode (WE): Glassy carbon (GC) or platinum (Pt) disk electrode (e.g., 3 mm diameter). Polish the electrode with alumina slurry and sonicate before use.
-
Counter Electrode (CE): Platinum wire or foil with a surface area significantly larger than the WE.
-
Reference Electrode (RE): A non-aqueous reference electrode, such as Ag/Ag⁺ (silver wire in a solution of 0.01 M AgNO₃ in the electrolyte under study). A silver wire can also be used as a quasi-reference electrode.
-
-
Electrolyte: Add the prepared [EdMIM][BF4] electrolyte to the cell, ensuring all three electrodes are submerged.
-
Instrumentation: Connect the cell to a potentiostat.
-
Measurement:
-
Perform an initial open-circuit potential (OCP) measurement for 5 minutes to allow the system to stabilize.
-
Set the CV parameters: Scan from the OCP towards the negative (cathodic) limit, then reverse the scan towards the positive (anodic) limit, and finally return to the starting potential.
-
Scan Rate: 10-50 mV/s. A slower scan rate provides a more conservative and accurate EW.
-
Potential Range: Start with a moderate range (e.g., -2.5 V to +2.5 V vs. Ag/Ag⁺) and expand it in subsequent scans until the breakdown currents are observed.
-
-
Data Interpretation: The electrochemical window is defined by the potential limits where the current begins to increase sharply due to the reduction (cathodic limit) or oxidation (anodic limit) of the electrolyte. Define these limits using a current density cutoff (e.g., 0.1 or 1 mA/cm²). The total EW is the difference between the anodic and cathodic limits.
Protocol 5: Measuring Ionic Conductivity via Electrochemical Impedance Spectroscopy (EIS)
-
Cell Assembly: Use a two-electrode conductivity cell with two parallel platinum plate electrodes of a known area (A) separated by a known distance (l). The cell constant (l/A) should be known or calibrated using a standard KCl solution.
-
Electrolyte & Temperature Control: Fill the cell with the [EdMIM][BF4] electrolyte and place it in a temperature-controlled environment (e.g., a water bath or oven) set to the desired temperature (e.g., 25°C). Allow the cell to thermally equilibrate for at least 30 minutes.
-
Instrumentation: Connect the cell to a potentiostat equipped with a frequency response analyzer.
-
Measurement:
-
Apply a small AC voltage perturbation (e.g., 10 mV) around the OCP.
-
Scan a wide frequency range, typically from 1 MHz down to 1 Hz.
-
-
Data Interpretation:
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z').
-
The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis (Z').
-
Calculate the ionic conductivity (σ) using the formula: σ = (1/R) * (l/A) where σ is in S/cm, R is in Ohms, and the cell constant (l/A) is in cm⁻¹.
-
Electrochemical Characterization Process
Caption: Logical flow for characterizing the key electrochemical properties.
PART 4: Application Example - High-Voltage Supercapacitor
Causality: The wide electrochemical window of [EdMIM][BF4], especially when mixed with ACN, makes it an excellent candidate for high-voltage electrochemical double-layer capacitors (EDLCs), or supercapacitors. A wider voltage window (V) dramatically increases the energy density (E), as E is proportional to V².[1]
Protocol 6: Fabrication and Testing of a Symmetric EDLC Coin Cell
-
Electrode Preparation:
-
Create a slurry by mixing activated carbon (80 wt%), carbon black conductor (10 wt%), and PVDF binder (10 wt%) in NMP solvent.
-
Coat the slurry onto aluminum foil current collectors and dry in a vacuum oven at 120°C for 12 hours.
-
Cut circular electrodes (e.g., 12 mm diameter) from the coated foil.
-
-
Cell Assembly (in Glovebox):
-
Place one electrode in the bottom of a CR2032 coin cell case.
-
Add a few drops of the prepared [EdMIM][BF4] electrolyte to wet the electrode surface.
-
Place a porous separator (e.g., Celgard) on top of the electrode.
-
Add more electrolyte to saturate the separator.
-
Place the second electrode on top of the separator.
-
Add a spacer disk and a spring, then seal the coin cell using a hydraulic crimper.
-
-
Electrochemical Testing:
-
Cyclic Voltammetry: Cycle the cell within its stable voltage window (e.g., 0 to 3.5 V) at various scan rates (5-100 mV/s). The rectangular shape of the CV curve is indicative of good capacitive behavior.
-
Galvanostatic Charge-Discharge (GCD): Charge and discharge the cell at different constant current densities. The triangular shape of the voltage profile is characteristic of an ideal capacitor.
-
Performance Calculation: Calculate the specific capacitance (C) from the GCD curves using: C = (I * Δt) / (m * ΔV) where I is the discharge current, Δt is the discharge time, m is the mass of active material on one electrode, and ΔV is the voltage window.
-
EIS: Perform EIS on the assembled cell to determine its equivalent series resistance (ESR), which relates to the power performance.
-
References
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ResearchGate. (n.d.). Main characterization techniques for the ionic liquids. Retrieved January 7, 2026, from [Link]
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ResearchGate. (n.d.). CHARACTERISATION OF SOME IONIC LIQUIDS BY VARIOUS TECHNIQUES. Retrieved January 7, 2026, from [Link]
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RoCo Global. (2022). Safety Data Sheet: 1-Ethyl-2,3-dimethyl-imidazolium tetrafluoroborate. Retrieved January 7, 2026, from [Link]
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Wang, H., et al. (2019). This compound ionic liquid mixture as electrolyte for high-voltage supercapacitors. Ionics, 25(1). Retrieved January 7, 2026, from [Link]
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ResearchGate. (n.d.). Ionic conductivities of 1-ethyl-3-methylimidazolium tetrafluoroborate. Retrieved January 7, 2026, from [Link]
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ACS Publications. (2021). Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. ACS Omega. Retrieved January 7, 2026, from [Link]
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ACS Publications. (2002). Synthesis and Characterization of Ionic Liquids Incorporating the Nitrile Functionality. Inorganic Chemistry. Retrieved January 7, 2026, from [Link]
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Carl ROTH. (2023). Safety Data Sheet: 1-Ethyl-3-methylimidazolium tetrafluoroborate. Retrieved January 7, 2026, from [Link]
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Royal Society of Chemistry. (2017). Preparation and characterization of gel polymer electrolytes using poly(ionic liquids) and high lithium salt concentration ionic liquids. Journal of Materials Chemistry A. Retrieved January 7, 2026, from [Link]
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Current World Environment. (2024). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Interplay Between Structure and Conductivity in 1-Ethyl-3-methylimidazolium tetrafluoroborate/(δ-MgCl2)f Electrolytes for Magnesium Batteries. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2025). The Analytical Study on Synthesis and Optimization of Purification of Ionic Liquid, 1-ethyl-3-methylimidazolium Tetrafluoroborate. Retrieved January 7, 2026, from [Link]
-
MDPI. (2022). Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. International Journal of Molecular Sciences. Retrieved January 7, 2026, from [Link]
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Journal of Advanced Scientific Research. (n.d.). IONIC LIQUID 1-ETHYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE AS GREENER SOLVENT FOR DEGRADATION OF NYLON-6. Retrieved January 7, 2026, from [Link]
-
Royal Society of Chemistry. (2013). Ionic liquid 1-ethyl-3-methylimidazolium tetracyanoborate-based gel polymer electrolyte for electrochemical capacitors. Journal of Materials Chemistry A. Retrieved January 7, 2026, from [Link]
-
National Institutes of Health. (2018). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. PMC. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2025). Densities, viscosities, volumetric properties and intermolecular interactions of binary mixtures of this compound with three solvents. Retrieved January 7, 2026, from [Link]
-
Royal Society of Chemistry. (2016). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations. Retrieved January 7, 2026, from [Link]
-
MDPI. (2023). A Novel Triethylammonium Tetrafluoroborate Electrolyte for Enhanced Supercapacitor Performance over a Wide Temperature Range. Retrieved January 7, 2026, from [Link]
-
National Taipei University of Technology. (2016). Density and Viscosity Measurements for Binary Mixtures of 1-Ethyl-3-methylimidazolium Tetrafluoroborate ([Emim][BF4]) with Dimethylacetamide, Dimethylformamide, and Dimethyl Sulfoxide. Retrieved January 7, 2026, from [Link]
-
National Institutes of Health. (2024). A sodium ion conducting gel polymer electrolyte with counterbalance between 1-ethyl-3-methylimidazolium tetrafluoroborate and tetra ethylene glycol dimethyl ether for electrochemical applications. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2020). Physicochemical and Electrochemical Properties of 1-Ethyl-3-Methylimidazolium Tris(pentafluoroethyl)trifluorophosphate and 1-Ethyl-3-Methylimidazolium Tetracyanoborate. Retrieved January 7, 2026, from [Link]
-
MDPI. (2021). Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate Ionic Liquids. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2025). Electrolyte based on 1-ethyl-3-vinylimidazolium bis(trifluoromethanesulphonyl)imide for Li-ion batteries. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2021). Synthesis and characterization of the ionic liquid 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazol tetrafluoroborate. Retrieved January 7, 2026, from [Link]
-
MDPI. (2018). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2025). Determination of Water in 1-Ethyl-3-methylimidazolium tetrafluoroborate. Retrieved January 7, 2026, from [Link]
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Introduction: The Electrochemical Potential of 1-Ethyl-2,3-dimethylimidazolium Tetrafluoroborate
An in-depth guide for researchers, scientists, and drug development professionals on the electrochemical applications of 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate.
Ionic liquids (ILs) are a class of salts that exist in a liquid state at or below 100°C.[1] Their unique combination of properties, including negligible vapor pressure, high thermal stability, and tunable solvency, makes them highly attractive alternatives to traditional volatile organic solvents.[1][2] Among these, this compound ([Emmim][BF4]), a trialkyl substituted imidazolium ionic liquid, has emerged as a compound of significant interest in electrochemistry.[3] Its molecular structure, featuring the 1-ethyl-2,3-dimethylimidazolium cation and the tetrafluoroborate anion, endows it with a distinct set of physicochemical properties conducive to electrochemical applications.[4] This guide provides a detailed overview of its applications, supported by experimental protocols and technical data.
Key Physicochemical and Electrochemical Properties
The utility of [Emmim][BF4] in electrochemical systems is rooted in its intrinsic properties. Unlike its more common analogue, 1-Ethyl-3-methylimidazolium tetrafluoroborate ([Emim][BF4]), the additional methyl group at the C2 position on the imidazolium ring can influence stability and electrochemical behavior. A summary of the properties for the closely related and more extensively characterized [Emim][BF4] is provided below to offer a baseline understanding.
| Property | Value | Source |
| Molecular Weight | 197.97 g/mol | [5] |
| Appearance | Yellow to orange liquid | [5] |
| Melting Point | 15 °C | [5] |
| Density (24 °C) | 1.282 g/cm³ | [5] |
| Ionic Conductivity (25 °C) | 14.1 mS/cm | [5] |
| Viscosity (25 °C) | 33.8 mPa·s | [5] |
| Electrochemical Window | ~3.6 – 4.0 V | [5] |
These properties, particularly the high ionic conductivity and wide electrochemical stability window, are fundamental to its performance as an electrolyte in various devices.[6]
Core Application: High-Voltage Supercapacitors
The most prominent application of [Emmim][BF4] is as an electrolyte for high-voltage electrochemical double-layer capacitors (EDLCs), also known as supercapacitors.[3] EDLCs store energy via the electrostatic accumulation of ions at the interface between a high-surface-area electrode and an electrolyte.[7] The choice of electrolyte is critical as it dictates the device's operating voltage, energy density, and power density.
Causality for Application:
-
Wide Electrochemical Window: The inherent electrochemical stability of the imidazolium cation and the tetrafluoroborate anion allows for a wide operating voltage. When used in a binary mixture with acetonitrile (ACN), the maximum operative voltage can be extended significantly, reaching up to 5.9 V at an optimal concentration.[3] This high voltage is a direct contributor to increased energy density (E = ½CV²).
-
High Ionic Conductivity: Pure ionic liquids can be viscous, which limits ion mobility and power density. Blending [Emmim][BF4] with a low-viscosity organic solvent like acetonitrile dramatically improves the electrical conductivity of the electrolyte, facilitating rapid charge and discharge cycles.[3]
-
Thermal Stability: Imidazolium-based ionic liquids exhibit high thermal stability, which is crucial for the safety and operational lifetime of energy storage devices, especially under high-current conditions.[6]
A study investigating [Emmim][BF4] blended with acetonitrile (ACN) found that an optimal concentration of 0.8 mol L⁻¹ [Emmim][BF4] in ACN yielded a specific capacitance of 142.6 F g⁻¹ and a maximum operating voltage of 5.9 V, demonstrating its suitability for high-performance supercapacitors.[3]
Other Potential Applications
While less extensively documented for [Emmim][BF4] specifically, its properties suggest potential in other electrochemical domains where related imidazolium ILs are used.
-
Electrodeposition: Ionic liquids are effective media for the electrodeposition of metals that cannot be plated from aqueous solutions. For instance, the related IL 1-ethyl-3-methylimidazolium tetrachloroaluminate ([EMIm]AlCl4) has been successfully used for aluminum electrodeposition. [8][9][10]The [Al₂Cl₇]⁻ anion present in that system is the active species for Al deposition, highlighting the critical role of the anion in this process. [8][9]* Electrochemical Sensors: The piezoionic effect in IL-based composites can be harnessed for sensor applications. A composite of pullulan (a biopolymer) and [Emim][BF4] has been demonstrated as a functional, water-soluble vibration sensor, showcasing the potential for creating environmentally benign electronic components. [11]* Batteries: Imidazolium-based ionic liquids are widely explored as safer, non-flammable electrolytes for advanced battery technologies, including aluminum-ion batteries. [1]Their wide electrochemical window and ionic conductivity are key advantages. [1]
Safety and Handling
As with all chemicals, proper safety protocols must be followed when handling this compound.
-
General Handling: The substance is not yet fully tested, and risks cannot be excluded if handled inappropriately. [12]It is intended for laboratory use only. [12]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Avoid getting the substance in eyes, on skin, or on clothing. [12]* First Aid:
-
Eyes: Rinse continuously with water for several minutes. Remove contact lenses if present and continue rinsing. [12] * Skin: Wash immediately with soap and water. [13] * Inhalation: May cause respiratory irritation. Move the exposed person to fresh air. [12]* Storage: Keep in the original container in a cool, well-ventilated place. The container should be kept tightly closed and dry. [13]* Disposal: Dispose of in accordance with local authority requirements, typically via a specialist disposal company. [12]
-
References
-
Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. MDPI. [Link]
-
This compound ionic liquid mixture as electrolyte for high-voltage supercapacitors. ResearchGate. [Link]
-
The Rise of Ionic Liquids: Focus on 1-Ethyl-3-methylimidazolium Tetrafluoroborate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Physicochemical and Electrochemical Properties of 1-Ethyl-3-Methylimidazolium Tris(pentafluoroethyl)trifluorophosphate and 1-Ethyl-3-Methylimidazolium Tetracyanoborate. ResearchGate. [Link]
-
IONIC LIQUID 1-ETHYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE AS GREENER SOLVENT FOR DEGRA. Journal of Advanced Scientific Research. [Link]
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Ionic liquid 1-ethyl-3-methylimidazolium tetracyanoborate-based gel polymer electrolyte for electrochemical capacitors. Royal Society of Chemistry. [Link]
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The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. National Institutes of Health. [Link]
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Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment. [Link]
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This compound. PubChem. [Link]
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Physicochemical and Electrochemical Properties of 1-Ethyl-3-Methylimidazolium Tris(pentafluoroethyl)trifluorophosphate and 1-Ethyl-3-Methylimidazolium Tetracyanoborate. ResearchGate. [Link]
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Determination of Water in 1-Ethyl-3-methylimidazolium tetrafluoroborate. ResearchGate. [Link]
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Safety Data Sheet - 1-Ethyl-2,3-dimethyl-imidazolium tetrafluoroborate. RoCo Global. [Link]
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Electrodeposition of Aluminum in the 1-Ethyl-3-Methylimidazolium Tetrachloroaluminate Ionic Liquid. OSTI.gov. [Link]
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A Novel Triethylammonium Tetrafluoroborate Electrolyte for Enhanced Supercapacitor Performance over a Wide Temperature Range. MDPI. [Link]
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Electrodeposition of Aluminum in the 1-Ethyl-3-Methylimidazolium Tetrachloroaluminate Ionic Liquid. MDPI. [Link]
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Pullulan-1-Ethyl-3-Methylimidazolium Tetrafluoroborate Composite as a Water-Soluble Active Component of a Vibration Sensor. MDPI. [Link]
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Electrodeposition of Aluminum in the 1-Ethyl-3-Methylimidazolium Tetrachloroaluminate Ionic Liquid. University of Idaho. [Link]
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Application Notes and Protocols for 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate ([Edmim][BF4]) in CO2 Capture Applications
Introduction: The Role of [Edmim][BF4] in Advancing Carbon Capture Technologies
Ionic liquids (ILs) have garnered significant attention as a promising class of solvents for carbon dioxide (CO2) capture, offering distinct advantages over conventional amine-based systems.[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive for reducing the energy penalty associated with solvent regeneration and minimizing solvent loss.[2][3] Among the vast array of available ionic liquids, 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate, abbreviated as [Edmim][BF4], has emerged as a noteworthy candidate. The methylation at the C2 position of the imidazolium ring influences the physicochemical properties and interaction with CO2, making it a subject of interest for researchers in the field.
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis, characterization, and utilization of [Edmim][BF4] in CO2 capture applications. The methodologies outlined herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of [Edmim][BF4] is paramount for designing and modeling efficient CO2 capture processes. The following table summarizes key properties of this ionic liquid.
| Property | Value | Reference |
| Molecular Formula | C7H13BF4N2 | [4] |
| Molecular Weight | 212.00 g/mol | [4] |
| Appearance | Colorless to yellow solid | [5] |
| Purity | >98% | [5] |
| Water Content | <1000 ppm | [5] |
| Halide Content | <2% | [5] |
Synthesis and Purification of [Edmim][BF4]: A Step-by-Step Protocol
The synthesis of [Edmim][BF4] is typically a two-step process involving the quaternization of 1,2-dimethylimidazole to form the corresponding halide salt, followed by an anion exchange reaction.[6]
Part 1: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Iodide ([Edmim][I])
This protocol is adapted from established methods for the synthesis of similar imidazolium-based ionic liquids.[6]
Materials:
-
1,2-dimethylimidazole (98%)
-
Ethyl iodide (98%)
-
Acetonitrile (HPLC grade)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1,2-dimethylimidazole (e.g., 0.1 mol) in acetonitrile (e.g., 150 mL).
-
Cool the stirred solution in an ice bath.
-
Slowly add ethyl iodide (e.g., 0.105 mol, 1.05 equivalents) dropwise to the solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.
-
Following the reaction, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
The resulting crude product, 1-ethyl-2,3-dimethylimidazolium iodide, can be washed with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the solid [Edmim][I].
Part 2: Anion Exchange to Synthesize [Edmim][BF4]
This procedure is based on standard anion metathesis reactions for ionic liquid synthesis.[7]
Materials:
-
1-Ethyl-2,3-dimethylimidazolium iodide ([Edmim][I]) from Part 1
-
Sodium tetrafluoroborate (NaBF4)
-
Acetone
-
Deionized water
-
Dichloromethane
-
Activated charcoal
-
Silver nitrate (for halide test)
Procedure:
-
Dissolve the synthesized [Edmim][I] (e.g., 0.1 mol) in deionized water (e.g., 200 mL).
-
If the solution is colored, add activated charcoal (e.g., 3 g) and heat the mixture at approximately 65°C for 24 hours to decolorize it.[8]
-
Cool the solution to room temperature and filter to remove the charcoal.
-
In a separate beaker, prepare a solution of sodium tetrafluoroborate (e.g., 0.1 mol) in deionized water (e.g., 200 mL).
-
Slowly add the [Edmim][I] solution to the NaBF4 solution while stirring. A precipitate of sodium iodide (NaI) may form.
-
Stir the mixture at room temperature for at least 3 hours to ensure complete reaction.[8]
-
Transfer the solution to a continuous liquid-liquid extractor and extract with dichloromethane for 48 hours. The [Edmim][BF4] will move to the organic phase, leaving the inorganic salts in the aqueous phase.[8]
-
Collect the dichloromethane phase and filter it through a plug of silica gel to remove any remaining impurities.
-
Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the neat this compound.
-
Dry the final product under high vacuum at an elevated temperature (e.g., 70-80°C) for at least 24 hours to remove any residual water and solvent.
-
Quality Control: Perform a qualitative test for halide impurities by adding a few drops of silver nitrate solution to an aqueous solution of the final product. The absence of a precipitate indicates that the ionic liquid is substantially halide-free.[8]
Characterization of [Edmim][BF4]
Proper characterization is essential to confirm the identity and purity of the synthesized ionic liquid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the [Edmim]+ cation.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational modes of the imidazolium ring and the [BF4]⁻ anion.[10]
Protocols for CO2 Capture Experiments
The following are detailed protocols for measuring the CO2 absorption capacity of [Edmim][BF4] using common laboratory techniques.
Protocol 1: Gravimetric Method for CO2 Absorption
The gravimetric method directly measures the mass increase of the ionic liquid upon CO2 absorption.[2]
Equipment:
-
High-pressure, high-temperature reactor
-
Magnetic suspension balance or Thermogravimetric Analyzer (TGA)
-
High-purity CO2 and N2 gas cylinders with pressure regulators
-
Vacuum pump
-
Temperature and pressure controllers
Procedure:
-
Sample Preparation: Accurately weigh a known mass of dried and degassed [Edmim][BF4] into the sample holder of the balance or TGA.
-
Degassing: Heat the sample under vacuum to remove any absorbed water or other volatile impurities.
-
Tare Balance: Tare the balance under vacuum at the desired experimental temperature.
-
CO2 Introduction: Introduce CO2 into the reactor to the desired pressure.
-
Data Acquisition: Continuously monitor and record the mass of the sample as a function of time until equilibrium is reached (i.e., no further mass change is observed).
-
Repeat: Repeat the measurement at different pressures and temperatures to obtain a comprehensive dataset.
-
Selectivity Measurement: To determine the CO2/N2 selectivity, repeat the experiment using high-purity nitrogen gas under the same conditions.[11]
Protocol 2: Volumetric Method (Pressure Drop) for CO2 Absorption
The volumetric method determines CO2 absorption by measuring the pressure decrease in a system of known volume.[2]
Equipment:
-
Gas reservoir of known volume
-
High-pressure reactor containing the ionic liquid
-
Pressure transducers
-
Temperature controller
-
Vacuum pump
Procedure:
-
System Calibration: Determine the precise volume of the gas reservoir and the reactor.
-
Sample Preparation: Place a known mass of degassed [Edmim][BF4] into the reactor.
-
Evacuation: Evacuate both the gas reservoir and the reactor.
-
Gas Charging: Fill the gas reservoir with CO2 to a known initial pressure and temperature.
-
Absorption: Open the valve connecting the reservoir to the reactor, allowing CO2 to be absorbed by the ionic liquid.
-
Equilibrium Measurement: Monitor the pressure in the system until it stabilizes, indicating that equilibrium has been reached.
-
Calculation: Calculate the amount of CO2 absorbed based on the initial and final pressures, temperatures, and the known volumes of the system using the ideal gas law or a more appropriate equation of state.
Regeneration of [Edmim][BF4] after CO2 Capture
A key advantage of ionic liquids is their potential for regeneration and reuse. The absorbed CO2 can be removed by temperature and/or pressure swing.
Protocol:
-
Temperature Swing: Heat the CO2-saturated [Edmim][BF4] under a stream of inert gas (e.g., N2) or under vacuum. The increased temperature reduces the solubility of CO2, causing it to desorb.[3]
-
Pressure Swing: Reduce the pressure above the CO2-saturated ionic liquid, which will also shift the equilibrium and cause the CO2 to be released.[3]
-
Combined Approach: A combination of heating and reduced pressure is often the most effective method for complete regeneration.
Data Visualization and Workflow Diagrams
Visual representations are crucial for understanding the experimental workflows and the relationships between different stages of the research process.
Caption: Workflow for the synthesis, purification, characterization, and application of [Edmim][BF4] for CO2 capture.
Caption: Simplified mechanism of physical absorption of CO2 in [Edmim][BF4].
Conclusion and Future Outlook
This compound presents itself as a viable candidate for CO2 capture applications, warranting further investigation. The protocols detailed in this guide provide a robust framework for its synthesis, characterization, and evaluation. Future research should focus on optimizing the synthesis to improve yield and reduce costs, as well as conducting comprehensive studies on the long-term stability and performance of [Edmim][BF4] under industrially relevant conditions. Furthermore, exploring the effect of impurities, such as water and other flue gas components, on the CO2 capture efficiency and selectivity will be crucial for its practical implementation. The tunability of ionic liquids offers a vast chemical space for designing next-generation CO2 capture agents with enhanced performance and lower environmental impact.
References
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Lee, S. Y., Park, S. J., & Lee, J. H. (2024). Economically Viable Process for Synthesizing and Purifying Ionic Liquids: 1-Butyl-3-methyl Imidazolium Tetrafluoroborate. Industrial & Engineering Chemistry Research. Retrieved from [Link]
- Safavi, M., Ghotbi, C., Taghikhani, V., & Jalali, A. (2013). Measuring and modelling the absorption and volumetric properties of CO2 and H2S in the ionic liquid 1-ethyl-3-methylimidazolium tetrafluoroborate. The Journal of Chemical Thermodynamics, 65, 149-160.
- Torralba-Calleja, E., Skinner, J., & Gutiérrez-Tauste, D. (2013). CO2 Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods. Journal of Chemistry, 2013, 473584.
- Seddon, K. R., Stark, A., & Torres, M. J. (2000). The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. Pure and Applied Chemistry, 72(12), 2275-2287.
- Rogers, R. D., & Seddon, K. R. (2010). U.S. Patent No. 7,763,186. Washington, DC: U.S.
- Lozano, L. J., García, B., & de la Fuente, I. (2021). Chemical and Physical Ionic Liquids in CO2 Capture System Using Membrane Vacuum Regeneration. International Journal of Molecular Sciences, 22(21), 11586.
- Kuznetsov, M. L., & Kustov, L. M. (2006). Ionic liquids based on imidazolium tetrafluoroborate for the removal of aromatic sulfur-containing compounds from hydrocarbon mixtures. Green Chemistry, 8(2), 173-179.
- Kumar, A., & Chauhan, S. (2011). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment, 6(2), 237-241.
- Ghandi, K. (2014).
- Lei, Z., Dai, C., & Chen, B. (2014). Solubility of CO2 in Propanone, 1-Ethyl-3-methylimidazolium Tetrafluoroborate, and Their Mixtures.
- Shah, J. K., & Maginn, E. J. (2013). Structure and dynamics of CO 2 and N 2 in a tetracyanoborate based ionic liquid. Physical Chemistry Chemical Physics, 16(5), 1909-1913.
- Li, H., et al. (2020). Increased CO2/N2 selectivity by stepwise fluorination in isoreticular ultramicroporous metal–organic frameworks.
- Lozano, L. J., et al. (2021). Chemical and Physical Ionic Liquids in CO2 Capture System Using Membrane Vacuum Regeneration. International Journal of Molecular Sciences, 22(21), 11586.
- Yang, L., Zhao, Y., & Sun, W. (2013). Investigations of 1-(4-propylamino)-3-ethyl imidazolium tetrafluoroborate ionic liquid capturing CO2. Journal of the Serbian Chemical Society, 78(7), 961-972.
- Ferreira, A. M., et al. (2021). New water-based nanocapsules of poly(diallyldimethylammonium tetrafluoroborate)/ionic liquid for CO2 capture.
- Zhang, X., et al. (2014). A process simulation study of CO2 capture by ionic liquids. Applied Energy, 113, 447-453.
- Soriano, A. N., Doma Jr, B. T., & Li, M. H. (2008). Solubility of Carbon Dioxide in 1-Ethyl-3-Methylimidazolium Tetrafluoroborate.
- Wang, J., et al. (2018). This compound ionic liquid mixture as electrolyte for high-voltage supercapacitors. Journal of Molecular Liquids, 268, 55-62.
- de Oliveira, J. V., et al. (2021). Synthesis and characterization of the ionic liquid 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazol tetrafluoroborate. Research, Society and Development, 10(10), e541101019054.
- Shariati, A., & Peters, C. J. (2004). CO2 Capture Using Ionic Liquids. The Journal of Supercritical Fluids, 29(1-2), 43-48.
- Hasib-ur-Rahman, M., Siaj, M., & Larachi, F. (2010). State-of-the-Art of CO2 Capture with Ionic Liquids. Industrial & Engineering Chemistry Research, 49(16), 7477-7494.
- Zhang, J., et al. (2019). Facile synthesis and characterization of 1-ethyl-3-methylimidazolium fluoride ionic liquid. Journal of Physics: Conference Series, 1347, 012109.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21977262, this compound. Retrieved from [Link].
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-
Bar-Even, A. (2024). Using Ionic Liquids to Improve CO2 Capture. MDPI. Retrieved from [Link]
- Katsyuba, S. A., et al. (2009). Structural Studies of the Ionic Liquid 1-Ethyl-3-methylimidazolium Tetrafluoroborate in Dichloromethane Using a Combined DFT-NMR Spectroscopic Approach. The Journal of Physical Chemistry B, 113(15), 5046-5051.
- Iglesias, M., et al. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. Dalton Transactions, 44(33), 14756-14765.
- IoLiTec. (2008).
- Cadena, C., et al. (2017). Local environment structure and dynamics of CO2 in the 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide and related ionic liquids. The Journal of Chemical Physics, 146(10), 104501.
- Mohammadi, A. H., & Richon, D. (2017). Modeling of carbon dioxide solubility in ionic liquids based on group method of data handling. Journal of Molecular Liquids, 233, 213-229.
- Palomar, J., et al. (2011). Understanding the Physical Absorption of CO2 in Ionic Liquids Using the COSMO-RS Method. Industrial & Engineering Chemistry Research, 50(6), 3452-3463.
- Zhang, Y., et al. (2023). Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning. Frontiers in Chemistry, 11, 1189423.
- An, L., et al. (2021). Spectroscopic analysis of CO2 Solubility in DBU Ionic Liquids: Synthesis, Experimental and COSMO-RS Study. Journal of Molecular Liquids, 334, 116089.
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1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate in high-voltage supercapacitors
An Application Guide to 1-Ethyl-2,3-dimethylimidazolium Tetrafluoroborate for High-Voltage Supercapacitor Development
Authored by: A Senior Application Scientist
This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development on the application of this compound (EDMIM BF4) as a high-voltage electrolyte in supercapacitors. This guide provides an in-depth analysis of its physicochemical properties, detailed experimental protocols for cell fabrication and testing, and a critical evaluation of performance and safety considerations.
Introduction: The Imperative for Advanced Electrolytes in Energy Storage
The advancement of high-performance energy storage devices, particularly electric double-layer capacitors (EDLCs), or supercapacitors, is critically dependent on the development of electrolytes with wide electrochemical stability windows. While aqueous and organic electrolytes have been traditionally used, their limitations in operating voltage (typically <1.2 V for aqueous and <2.7 V for organic) restrict the achievable energy density, as energy is proportional to the square of the voltage (E = ½CV²).[1]
Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as superior alternatives.[2][3] Their inherent properties, such as negligible volatility, low flammability, high ionic conductivity, and wide electrochemical windows (often exceeding 3.5 V), make them ideal candidates for high-voltage supercapacitors.[1][4] Among the various classes of ILs, imidazolium-based salts have been extensively studied. This guide focuses on a specific promising candidate: this compound ([EDMIM][BF4]), a trialkyl-substituted imidazolium IL, and its practical implementation in high-voltage supercapacitor applications.[5]
Fundamental Properties of this compound
The performance of a supercapacitor is intrinsically linked to the physicochemical properties of its electrolyte. Understanding these characteristics is paramount for predicting and optimizing device performance.
| Property | Value | Significance in Supercapacitor Performance |
| Molar Mass | 212.02 g/mol | Influences molar concentration and ion mobility. |
| Melting Point | 15 °C[6] | Ensures a liquid state over a wide range of operating temperatures. |
| Density (at 24°C) | 1.28 g/cm³[6][7] | Affects the overall weight and volumetric energy density of the device. |
| Viscosity (at 25°C) | 33.8 cP[6][7] | A critical parameter; lower viscosity facilitates faster ion transport, leading to higher power density and better rate capability. High viscosity can increase the equivalent series resistance (ESR). |
| Ionic Conductivity (at 25°C) | 8.4 - 14.1 mS/cm[5][6][7] | High ionic conductivity is essential for minimizing the ESR and enabling rapid charge-discharge cycles, which is a hallmark of supercapacitors. |
| Electrochemical Window | 3.6 - 4.0 V[6][7] | This wide potential window is the primary advantage, allowing for the construction of high-voltage devices (~3.5 V), thereby significantly boosting energy density. |
Causality Insights: The relatively low viscosity and high ionic conductivity of [EDMIM][BF4] compared to some other ILs are advantageous for power performance. However, its viscosity is still considerably higher than that of conventional organic electrolytes. This trade-off is often managed by either operating at slightly elevated temperatures or by mixing the IL with a low-viscosity organic solvent like acetonitrile (ACN) to create a binary electrolyte system, which can dramatically improve ion mobility.[5][8]
Experimental Design & Protocols
This section provides a comprehensive, step-by-step methodology for fabricating and evaluating a symmetric activated carbon supercapacitor using [EDMIM][BF4] electrolyte.
Protocol 1: Activated Carbon Electrode Fabrication
The choice of electrode material is crucial, and its porous structure must be compatible with the size of the electrolyte ions to maximize the electrochemically active surface area.[9][10] High-surface-area activated carbon is a standard and cost-effective choice.[11][12]
Materials:
-
Activated Carbon (e.g., YP-50F, Kuraray)
-
Conductive Additive (e.g., Super P Carbon Black)
-
Binder (e.g., Polyvinylidene fluoride, PVDF)
-
Solvent (N-Methyl-2-pyrrolidone, NMP)
-
Current Collector (Aluminum foil, battery grade)
Procedure:
-
Dry Materials: Dry the activated carbon and carbon black in a vacuum oven at 120°C for 12 hours to remove any adsorbed moisture.
-
Slurry Preparation: In a planetary mixer or mortar and pestle, thoroughly mix the activated carbon, carbon black, and PVDF binder in a weight ratio of 8:1:1.
-
Solvent Addition: Slowly add NMP to the dry powder mixture while continuously mixing until a homogeneous, viscous slurry is formed. The consistency should be uniform without agglomerates.
-
Coating: Use a doctor blade to cast the slurry onto a piece of aluminum foil with a controlled thickness (e.g., 100-150 µm).
-
Drying: Transfer the coated foil to a vacuum oven and dry at 80°C for at least 12 hours to completely remove the NMP solvent.
-
Electrode Punching: Once cooled to room temperature inside a glovebox antechamber, punch out circular electrodes of the desired diameter (e.g., 12 mm for a CR2032 coin cell). Record the mass of the active material on each electrode.
Protocol 2: Electrolyte Preparation
Materials:
-
This compound ([EDMIM][BF4]), high purity (>99%)
-
(Optional) Acetonitrile (ACN), anhydrous (<50 ppm water)
Procedure:
-
Purity Check: Ensure the [EDMIM][BF4] is of high purity and has a low water content, as impurities and water can significantly narrow the electrochemical window.
-
Neat IL Electrolyte: For use as a pure IL electrolyte, no further preparation is needed. Store and handle inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Binary Electrolyte (Optional): To prepare a 1 M [EDMIM][BF4] in ACN solution, calculate the required mass of the IL and volume of ACN. Inside the glovebox, dissolve the IL in ACN by stirring until the solution is clear and homogeneous. Causality Note: Adding ACN reduces viscosity and increases conductivity but may slightly decrease the overall electrochemical stability window of the electrolyte system.[5]
Protocol 3: Symmetric Supercapacitor (CR2032 Coin Cell) Assembly
All assembly steps must be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent atmospheric contamination.
Materials:
-
Two prepared activated carbon electrodes with similar active material mass
-
Porous separator (e.g., Celgard 2325)
-
[EDMIM][BF4] electrolyte
-
CR2032 coin cell components (casing, spacer, spring)
-
Hydraulic crimper
Procedure:
-
Place the negative cap of the coin cell on the assembly platform.
-
Place one electrode, active material side up, into the center of the cap.
-
Dispense 2-3 drops of the [EDMIM][BF4] electrolyte onto the electrode surface.
-
Place a separator disk on top of the wetted electrode.
-
Add another 2-3 drops of electrolyte to saturate the separator.
-
Place the second electrode on top of the separator, active material side down.
-
Place a stainless-steel spacer and then the spring on top of the electrode stack.
-
Carefully place the positive cap (gasket-side down) over the assembly.
-
Transfer the cell to the hydraulic crimper and apply the appropriate pressure to seal the cell.
-
Resting Period: Allow the assembled cell to rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrode pores by the electrolyte.
Electrochemical Characterization Workflow
A systematic electrochemical evaluation is required to determine the performance metrics of the assembled supercapacitor. The following workflow outlines the key techniques.
Sources
- 1. Recognition of Ionic Liquids as High-Voltage Electrolytes for Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciensage.info [sciensage.info]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iolitec.de [iolitec.de]
- 7. 1-Ethyl-3-methylimidazolium tetrafluoroborate, >99% | IoLiTec [iolitec.de]
- 8. Effects of concentration and temperature of EMIMBF4/acetonitrile electrolyte on the supercapacitive behavior of graphene nanosheets - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Ionic Liquid Mixture Electrolyte Matching Porous Carbon Electrodes for Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 12. scribd.com [scribd.com]
Application Notes and Protocols for 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate in Advanced Battery Systems
Introduction: The Role of Ionic Liquids in Next-Generation Energy Storage
The advancement of battery technology is intrinsically linked to the innovation of its core components, particularly the electrolyte. Conventional electrolytes, typically composed of lithium salts dissolved in organic carbonate solvents, present significant safety challenges, including flammability and volatility. Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as a compelling alternative, offering unique properties such as negligible vapor pressure, high thermal stability, and wide electrochemical windows. These characteristics make them ideal candidates for developing safer, more durable, and higher-performance energy storage devices.
This guide focuses on 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate ([EdMIM][BF4]), a promising imidazolium-based ionic liquid. Its distinct structure, featuring a trialkyl-substituted imidazolium cation, offers unique physicochemical properties relevant for battery applications. We will provide a comprehensive overview of its properties, detailed protocols for its safe handling and application in battery electrolytes, and workflows for cell assembly and testing. This document is intended for researchers and scientists engaged in the development of advanced battery technologies.
Physicochemical Properties of [EdMIM][BF4]
Understanding the fundamental properties of an electrolyte is crucial for designing efficient electrochemical systems. While data for [EdMIM][BF4] is available, the closely related and widely studied 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) provides a valuable benchmark for comparison.
| Property | This compound ([EdMIM][BF4]) | 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) | Justification & Significance |
| Molecular Weight | 197.97 g/mol (for [EMIM][BF4]) | 197.97 g/mol | Affects molar concentration calculations for electrolyte formulation. |
| Appearance | Colorless to slightly yellow solid | Colorless to yellow liquid | The solid state at room temperature necessitates consideration of operating temperature or co-solvents. |
| Melting Point | Not specified, but solid at RT | 15 °C | A low melting point is desirable for wide operating temperature ranges. |
| Density | ~1.28 g/cm³ (Varies with solvent mixture) | 1.28 g/cm³ (at 24 °C) | Important for volumetric energy density calculations of the final cell. |
| Viscosity | High; significantly reduced by co-solvents (e.g., ACN) | 33.8 cP (at 25 °C) | High viscosity can impede ion transport and limit power density; often mitigated by using co-solvents. |
| Ionic Conductivity | Dependent on temperature and co-solvent concentration | 14.1 mS/cm (at 25 °C) | A key performance metric; higher conductivity enables faster charge/discharge rates. |
| Thermal Stability | Thermally stable to approximately 300 °C | High thermal stability up to 300-500 °C is a hallmark of ILs. | Enhances battery safety by reducing the risk of thermal runaway compared to volatile organic solvents. |
| Electrochemical Stability Window (ESW) | 5.38 V | 3.6 - 4.3 V | A wide ESW is critical for enabling high-voltage cathode materials, leading to higher energy density. The reported 5.38V for [EdMIM][BF4] is exceptionally large. |
Core Protocols: Safety, Handling, and Storage
The unique chemical nature of [EdMIM][BF4] necessitates strict adherence to safety protocols. Although it is not yet fully tested, its components suggest potential hazards that must be managed carefully.
Personal Protective Equipment (PPE)
Always handle [EdMIM][BF4] in a well-ventilated area, preferably within a fume hood. The following PPE is mandatory:
-
Eye Protection : Wear chemical safety goggles and a face shield. Eyewash stations should be readily accessible.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.
-
Body Protection : Wear a lab coat or a complete suit protecting against chemicals.
Handling and Storage
-
Handling : Avoid contact with skin, eyes, and clothing. Do not inhale vapor or mist. Wash hands thoroughly after handling.
-
Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and sealed to prevent leakage and moisture ingress, as the material can be hygroscopic. Store locked up and away from incompatible materials like strong oxidizers.
First Aid and Emergency Procedures
-
If Inhaled : Move the person to fresh air. If breathing is difficult, provide artificial respiration.
-
In Case of Skin Contact : Immediately wash off with soap and plenty of water. Because tetrafluoroborate salts can release hydrogen fluoride upon decomposition, treatment with calcium gluconate paste may be necessary in case of burns.
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and continue rinsing. Seek immediate medical attention.
-
If Swallowed : Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.
Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Application Protocol I: Preparation of [EdMIM][BF4]-Based Electrolyte
This protocol describes the formulation of a hybrid electrolyte, combining [EdMIM][BF4] with a lithium salt and conventional organic carbonate solvents. This approach leverages the safety benefits of the IL while maintaining practical ionic conductivity and viscosity.
Causality : Pure ionic liquids often have high viscosity, which hinders ion mobility. Blending with low-viscosity organic solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC) is a common strategy to create an electrolyte with balanced properties: high safety from the IL and high conductivity from the solvent blend. The lithium salt (e.g., LiPF₆) provides the charge carriers (Li⁺ ions) for the battery's operation.
Materials and Equipment
-
This compound ([EdMIM][BF4]), battery grade (>99%)
-
Lithium hexafluorophosphate (LiPF₆) or Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade (>99.9%)
-
Ethylene Carbonate (EC), anhydrous, battery grade
-
Dimethyl Carbonate (DMC), anhydrous, battery grade
-
Argon-filled glovebox (<0.5 ppm H₂O, <0.5 ppm O₂)
-
Vacuum oven
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes (glassware must be oven-dried)
Step-by-Step Methodology
-
Pre-treatment of Materials :
-
Dry the [EdMIM][BF4] powder in a vacuum oven at 70-80°C for at least 24 hours to remove any residual moisture.
-
Dry the lithium salt (LiPF₆ or LiTFSI) under vacuum at a temperature appropriate for the specific salt (e.g., 60-80°C for LiTFSI) for 24 hours.
-
Ensure all solvents (EC, DMC) are anhydrous battery grade with water content <20 ppm.
-
Thoroughly dry all glassware in an oven at >120°C overnight and allow to cool in a desiccator before transferring to the glovebox.
-
-
Transfer to Inert Atmosphere :
-
Transfer all dried materials, solvents, and equipment into an argon-filled glovebox. The inert atmosphere is critical as lithium salts like LiPF₆ are highly sensitive to moisture, which can lead to the formation of hazardous HF gas and degrade battery performance.
-
-
Electrolyte Formulation (Example: 1 M LiPF₆ in EC/DMC/[EdMIM][BF4]) :
-
Prepare the solvent blend. For a 1:1:1 volumetric ratio of EC:DMC:[EdMIM][BF4], carefully measure equal volumes of each component into a dried beaker. Note that EC is solid at room temperature and must be melted inside the glovebox.
-
Slowly add the pre-weighed LiPF₆ salt to the solvent blend while stirring continuously with a magnetic stirrer. Continue stirring until the salt is completely dissolved, which may take several hours.
-
The target concentration is typically 1 M, which often provides a good balance of ionic conductivity and viscosity.
-
-
Storage :
-
Once fully dissolved, transfer the final electrolyte solution into a tightly sealed, inert container (e.g., a polypropylene or aluminum bottle). Store inside the glovebox until use.
-
Application Protocol II: Coin Cell Assembly and Electrochemical Testing
This protocol outlines the assembly of a standard 2032-type coin cell using the prepared [EdMIM][BF4]-based electrolyte for subsequent electrochemical characterization.
Causality : The coin cell is a standardized form factor for testing battery materials. The assembly process involves creating a stack of the anode, a porous separator soaked in electrolyte, and the cathode. This "sandwich" is then sealed under pressure. Proper assembly is paramount for obtaining reliable and reproducible electrochemical data.
Materials and Equipment
-
Prepared [EdMIM][BF4]-based electrolyte
-
Anode (e.g., graphite-coated copper foil)
-
Cathode (e.g., LiNi₀.₅Co₀.₂Mn₀.₃O₂ (NCM523) coated aluminum foil)
-
Microporous separator (e.g., Celgard 2400)
-
2032-type coin cell components (casings, gaskets, spacers, springs)
-
Disc cutter for electrodes and separator
-
Coin cell crimping machine
-
Battery cycler/potentiostat for electrochemical testing
Step-by-Step Methodology
-
Component Preparation :
-
Inside the glovebox, use the disc cutter to punch out circular electrodes (e.g., 15 mm diameter) and separators (e.g., 19 mm diameter). The separator must be larger than the electrodes to prevent short-circuiting.
-
Dry the electrodes and separator under vacuum inside the glovebox antechamber before full transfer.
-
-
Coin Cell Assembly (Inside Glovebox) :
-
Place the negative casing (bottom cap) on a clean surface.
-
Place the anode disc in the center of the casing.
-
Dispense a few drops (e.g., 20-40 µL) of the [EdMIM][BF4] electrolyte onto the anode surface, ensuring it is wetted.
-
Carefully place the separator disc on top of the wetted anode.
-
Add another few drops of electrolyte to saturate the separator.
-
Place the cathode disc on top of the separator, ensuring alignment.
-
Add a final drop of electrolyte to the cathode.
-
Place a spacer disc and then a spring on top of the cathode.
-
Carefully place the positive casing (top cap) with the gasket over the stack.
-
-
Crimping and Resting :
-
Transfer the assembled cell to the coin cell crimper and apply pressure to seal it hermetically.
-
Clean the exterior of the sealed cell.
-
Allow the cell to rest for at least 12 hours to ensure complete wetting of the electrodes and stabilization of the electrode-electrolyte interface.
-
-
Electrochemical Characterization :
-
Cyclic Voltammetry (CV) : Perform CV scans to evaluate the electrochemical stability window of the electrolyte with the chosen electrodes and to identify redox peaks.
-
Galvanostatic Cycling : Charge and discharge the cell at various C-rates (e.g., C/10, C/5, 1C) to determine its capacity, coulombic efficiency, and cycle life.
-
Electrochemical Impedance Spectroscopy (EIS) : Use EIS to analyze the interfacial resistance (e.g., the Solid Electrolyte Interphase or SEI) and ionic conductivity within the cell.
-
Visualization of Experimental Workflows
The following diagrams illustrate the key protocols for preparing the electrolyte and assembling the battery cell.
Caption: Workflow for the preparation of the [EdMIM][BF4]-based electrolyte.
Caption: Workflow for coin cell assembly and subsequent electrochemical testing.
References
- Safety Data Sheet: 1-Ethyl-3-methylimidazolium tetrafluorobor
Application Notes & Protocols: 1-Ethyl-2,3-dimethylimidazolium Tetrafluoroborate as a Novel Solvent for Organic Reactions
Introduction: Beyond Conventional Solvents
For decades, the landscape of organic synthesis has been dominated by volatile organic compounds (VOCs), which, despite their efficacy, pose significant environmental and safety concerns. The advent of ionic liquids (ILs) has marked a paradigm shift, offering a class of solvents with negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1] Among these, imidazolium-based ILs have been extensively explored. This guide focuses on a specific, yet promising, member of this family: 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate ([Edmim]BF₄) .
Unlike its more common isomer, 1-ethyl-3-methylimidazolium tetrafluoroborate ([Emim]BF₄), [Edmim]BF₄ features a methyl group at the C2 position of the imidazolium ring. This seemingly minor structural modification has profound implications for its behavior as a solvent and its interaction with catalysts, particularly in transition metal-catalyzed reactions. Methylation at the C2 position blocks the formation of N-heterocyclic carbene (NHC) complexes, which are often implicated in the catalytic cycles of reactions run in traditional imidazolium ILs.[2][3] This guide provides an in-depth exploration of [Edmim]BF₄, presenting its physicochemical properties and detailed protocols for its application in key organic transformations, designed for researchers at the forefront of chemical synthesis and drug development.
Physicochemical Properties of [Edmim]BF₄
Understanding the physical properties of an ionic liquid is paramount to its effective application as a solvent. The properties of [Edmim]BF₄ are summarized below, with its common isomer [Emim]BF₄ provided for comparison. The C2-methylation in [Edmim]BF₄ generally leads to an increase in viscosity and melting point, a consequence of altered ion packing and the disruption of potential hydrogen-bonding networks involving the C2-proton.[2][4]
| Property | This compound ([Edmim]BF₄) | 1-Ethyl-3-methylimidazolium tetrafluoroborate ([Emim]BF₄) |
| CAS Number | 307492-75-7[5] | 143314-16-3[6] |
| Molecular Formula | C₇H₁₃BF₄N₂[5] | C₆H₁₁BF₄N₂[6] |
| Molecular Weight | 212.00 g/mol [7] | 197.97 g/mol |
| Appearance | Liquid (at room temperature) | Liquid (at room temperature)[6] |
| Melting Point | N/A (often supercools) | 15 °C[6] |
| Density | ~1.2-1.3 g/cm³ (estimated) | 1.294 g/mL at 25 °C[6] |
| Viscosity | Higher than [Emim]BF₄[3] | 45 cP[8] |
| Decomposition Temp. | >300 °C (expected) | >350 °C[6] |
The Scientific Rationale: Impact of C2-Methylation in Catalysis
The strategic placement of a methyl group at the C2 position of the imidazolium ring is the defining feature of [Edmim]BF₄. This modification fundamentally alters the interaction of the ionic liquid with dissolved catalysts and reagents.
-
Inhibition of N-Heterocyclic Carbene (NHC) Formation: In many palladium-catalyzed reactions, imidazolium ILs with a proton at the C2 position (like [Emim]BF₄) can act as precursors to NHC ligands.[9] The acidic C2-proton can be abstracted by a base, forming a carbene that strongly coordinates to the palladium center. While sometimes beneficial, this can also lead to catalyst deactivation or altered reactivity. [Edmim]BF₄, lacking this acidic proton, prevents NHC formation, thereby offering a more "innocent" solvent environment where the catalytic cycle is more likely to be dominated by other species, such as palladium nanoparticles.[2]
-
Stabilization of Palladium Nanoparticles (PdNPs): Imidazolium ILs are known to be excellent stabilizers for metallic nanoparticles, preventing their agglomeration into inactive bulk metal.[10] The organized, nanostructured environment of the ionic liquid encapsulates the PdNPs, which can serve as a reservoir for catalytically active Pd(0) species that are leached into the solution to drive the reaction.[11] This stabilization is still effective in C2-methylated ILs, ensuring a high concentration of active catalytic sites.
-
Altered Hydrogen Bonding and Solvation: While the highly acidic C2-H is absent, the C4-H and C5-H protons on the imidazolium ring of [Edmim]BF₄ can still act as hydrogen bond donors. This interaction can influence the stereoselectivity of reactions like the Diels-Alder cycloaddition by stabilizing the transition state of one isomer over another.[12]
Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly biaryl structures common in pharmaceuticals.[13] The use of [Edmim]BF₄ as a solvent offers a recyclable, thermally stable medium that effectively stabilizes the palladium catalyst.
Protocol: Synthesis of 4-Methoxybiphenyl
This protocol describes the coupling of 4-bromoanisole with phenylboronic acid. It is adapted from established procedures for Suzuki couplings in similar imidazolium ionic liquids.[14][15]
Materials:
-
This compound ([Edmim]BF₄)
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Potassium carbonate (K₂CO₃), anhydrous powder (2.0 mmol, 276 mg)
-
Diethyl ether or Hexane (for extraction)
-
Deionized water
Procedure:
-
Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add [Edmim]BF₄ (2 mL).
-
Reagent Addition: Add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(OAc)₂ (0.02 mmol) to the ionic liquid.
-
Scientist's Note: Anhydrous potassium carbonate is a moderately strong base, sufficient to activate the boronic acid for transmetalation without causing significant hydrolysis of the reactants or products.[13] The use of a slight excess of boronic acid ensures complete consumption of the aryl halide.
-
-
Reaction Conditions: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously under a nitrogen or argon atmosphere for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Rationale: While many Suzuki reactions in ILs can proceed at room temperature, moderate heating increases reaction rates and ensures high conversion, especially for less reactive aryl bromides.[16] The high thermal stability of [Edmim]BF₄ makes it an ideal solvent for such conditions.
-
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. Add 5 mL of deionized water to the flask.
-
Extraction: Extract the aqueous/IL mixture with diethyl ether or hexane (3 x 10 mL). The organic product will partition into the ether/hexane layer, while the ionic liquid and inorganic salts remain in the aqueous phase.
-
Expert Insight: The biphasic workup is a key advantage of using hydrophilic ILs. The non-polar product is easily separated, leaving the catalyst suspended in the IL phase for potential recycling.
-
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel (hexane/ethyl acetate gradient) if necessary. Expected yield: >90%.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction in [Edmim]BF₄.
Application Note 2: Diels-Alder Cycloaddition
The Diels-Alder reaction is a powerful tool for the stereocontrolled synthesis of six-membered rings.[17] The reaction rate and, crucially, the endo/exo selectivity are highly sensitive to the solvent environment.[5] Imidazolium ILs can promote this reaction through hydrogen bonding to the dienophile, which lowers the energy of the transition state.
Protocol: Cycloaddition of Cyclopentadiene and Methyl Acrylate
This protocol is adapted from studies of Diels-Alder reactions in various imidazolium-based ILs.[5][18] It serves as a model system to investigate the influence of [Edmim]BF₄ on reaction rate and selectivity.
Materials:
-
This compound ([Edmim]BF₄)
-
Methyl acrylate (1.0 mmol, 86 mg, 90 µL)
-
Cyclopentadiene (freshly cracked, 1.5 mmol, 99 mg, 124 µL)
-
Diethyl ether (for extraction)
-
Saturated NaCl solution
Procedure:
-
Reaction Setup: In a 10 mL vial, add [Edmim]BF₄ (2 mL) and methyl acrylate (1.0 mmol). Cool the mixture to 0 °C in an ice bath.
-
Diene Addition: Slowly add freshly cracked cyclopentadiene (1.5 mmol) to the stirred solution.
-
Expert Insight: Cyclopentadiene exists as its dimer (dicyclopentadiene) at room temperature and must be "cracked" by heating to regenerate the monomer immediately before use. An excess is used due to its volatility.
-
-
Reaction Conditions: Seal the vial and stir the reaction mixture at room temperature (or 0 °C for higher selectivity) for 1-3 hours. Monitor the disappearance of the dienophile by TLC.
-
Causality Note: The rate and selectivity of the Diels-Alder reaction are influenced by hydrogen bonding between the solvent and the carbonyl group of the dienophile (methyl acrylate). In [Edmim]BF₄, the C4-H and C5-H protons of the imidazolium ring can act as hydrogen bond donors, preferentially stabilizing the endo transition state, which typically leads to the endo product as the major isomer.[12] The absence of the more acidic C2-H may result in a different selectivity profile compared to [Emim]BF₄.
-
-
Product Isolation: Upon completion, add 10 mL of diethyl ether directly to the reaction vial. The cycloadducts are soluble in ether, while the IL is not.
-
Extraction & Washing: Transfer the mixture to a separatory funnel. The ether layer will separate from the dense IL phase. Separate the layers. Wash the ether layer with a saturated NaCl solution (2 x 5 mL) to remove any residual dissolved IL.
-
Purification: Dry the ether layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure (avoid high vacuum to prevent loss of the volatile product). The endo/exo ratio can be determined by ¹H NMR spectroscopy. Expected yield: >95%.
Logical Diagram: Factors Influencing Diels-Alder Selectivity
Caption: Influence of [Edmim]BF₄ on the endo/exo selectivity in the Diels-Alder reaction.
General Protocol for Solvent Recycling
A significant advantage of using ionic liquids is their potential for recycling and reuse, which is central to their classification as "green" solvents.[19] The following protocol outlines a general method for recovering [Edmim]BF₄ after an organic reaction.
Procedure:
-
Product Extraction: Following the reaction, extract the product from the ionic liquid using a suitable organic solvent in which the IL is immiscible (e.g., diethyl ether, hexane, ethyl acetate). Perform multiple extractions (3-5 times) to ensure complete removal of the organic components.
-
Aqueous Wash (Optional): If the reaction produces water-soluble byproducts or uses inorganic salts, the IL phase can be diluted with a minimal amount of deionized water and washed with an organic solvent. This step must be followed by rigorous drying.
-
Removal of Residual Solvent: The IL phase, now containing the catalyst but free of product, will have residual extraction solvent. Remove this by placing the flask on a rotary evaporator under reduced pressure.
-
Drying: For reactions sensitive to moisture, the recycled ionic liquid must be thoroughly dried. Heat the IL to 70-80 °C under high vacuum (<1 mbar) for several hours until no more volatiles are removed. The water content can be verified by Karl Fischer titration.
-
Reuse: The dried, recycled [Edmim]BF₄ containing the catalyst can be directly used in subsequent reaction runs. A small decrease in activity may be observed over multiple cycles due to minor catalyst leaching or degradation, which should be monitored.
Workflow Diagram: Ionic Liquid Recycling
Caption: General workflow for the recovery and recycling of [Edmim]BF₄ solvent.
References
-
Velez, C., Doherty, B., & Acevedo, O. (2020). Accurate Diels-Alder Energies and Endo Selectivity in Ionic Liquids Using the OPLS-VSIL Force Field. International Journal of Molecular Sciences, 21(4), 1190. [Link]
-
Velez, C., Doherty, B., & Acevedo, O. (2020). Accurate Diels-Alder Energies and Endo Selectivity in Ionic Liquids Using the OPLS-VSIL Force Field. PMC. [Link]
-
Acevedo, O., et al. (2020). Accurate Diels-Alder Energies and Endo Selectivity in Ionic Liquids Using the OPLS-VSIL Force Field. University of Miami Scholarly Repository. [Link]
-
Johari, A., et al. (2014). A Facile Approach of Diels-Alder Reaction in Imidazolium-based Ionic Liquids at Room Temperature. Oriental Journal of Chemistry, 30(3), 1191-1196. [Link]
-
Piontek, A., et al. (2010). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules, 15(4), 2208-2220. [Link]
-
Rodrigues, A. S. M. C., et al. (2017). Nature of the C2-methylation effect on the properties of imidazolium ionic liquids. Physical Chemistry Chemical Physics, 19(31), 20546-20555. [Link]
-
Schmid, T. E., et al. (2011). Palladium Nanoparticles in Suzuki Cross‐Couplings: Tapping into the Potential of Tris‐Imidazolium Salts for Nanoparticle Stabilization. European Journal of Organic Chemistry, 2011(24), 4543-4550. [Link]
-
Anggraini, Y., et al. (2022). Role of C2 Methylation and Anion Type on the Physicochemical and Thermal Properties of Imidazolium-Based Ionic Liquids. ResearchGate. [Link]
-
Noack, K., et al. (2010). The role of the C2 position in interionic interactions of imidazolium based ionic liquids: a vibrational and NMR spectroscopic study. Physical Chemistry Chemical Physics, 12(44), 14764-14775. [Link]
-
Johari, A., et al. (2014). A Facile Approach of Diels-Alder Reaction in Imidazolium-based Ionic Liquids at Room Temperature. Semantic Scholar. [Link]
-
Anggraini, Y., et al. (2022). Role of C2 methylation and anion type on the physicochemical and thermal properties of imidazolium-based ionic liquids. Arabian Journal of Chemistry, 15(10), 104131. [Link]
-
Kumar, R., & Sharma, M. (2024). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment, 19(1). [Link]
-
Dupont, J. (2011). Carbon-Carbon Cross Coupling Reactions in Ionic Liquids Catalysed by Palladium Metal Nanoparticles. Molecules, 16(4), 3027-3047. [Link]
-
Mastrorilli, P., et al. (2005). Ionic Liquids as Reaction Media for Palladium‐Catalysed Cross‐Coupling of Aryldiazonium Tetrafluoroborates with Potassium Organotrifluoroborates. Advanced Synthesis & Catalysis, 347(11-13), 1597-1602. [Link]
-
Bej, S., et al. (2015). Imidazolium ionic liquid-tagged palladium complex: an efficient catalyst for the Heck and Suzuki reactions in aqueous media. Green Chemistry, 17(7), 3843-3854. [Link]
-
Fernandes, C. G., et al. (2024). Sustainable Heck–Mizoroki and Suzuki–Miyaura reactions mediated by aqueous palladium nanoparticles and imidazolium–sulfonate additives. New Journal of Chemistry. [Link]
-
Malhotra, S. V., & Kumar, V. (2007). Approaches to Imino Diels-Alder Reactions in Imidazolium Ionic Liquids. ACS Symposium Series, 950, 94-106. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Rodrigues, A. S. M. C., et al. (2017). Nature of the C2-methylation effect on the properties of imidazolium ionic liquids Supporting information. Royal Society of Chemistry. [Link]
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Application Notes and Protocols for Gel Polymer Electrolytes with 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate
Introduction: Moving Beyond Liquid Electrolytes
In the pursuit of safer and more efficient energy storage systems, gel polymer electrolytes (GPEs) have emerged as a critical innovation, bridging the gap between volatile liquid electrolytes and low-conductivity solid electrolytes.[1][2] GPEs are quasi-solid materials comprising a polymer matrix that entraps a liquid electrolyte, combining the mechanical integrity of a solid with the high ionic conductivity of a liquid.[2][3] This unique structure mitigates issues common to traditional lithium-ion batteries, such as electrolyte leakage and the formation of lithium dendrites, which can lead to short circuits and safety hazards.[2][4]
A key component in advanced GPE formulations is the ionic liquid (IL), a class of salts that are liquid at room temperature. Ionic liquids offer exceptional properties, including negligible vapor pressure, high thermal stability, and wide electrochemical windows.[5][6][7] This guide focuses on GPEs incorporating 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate ([Emmim][BF4]) , a promising trialkyl-substituted imidazolium ionic liquid.[8] While structurally similar to the widely studied 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIm][BF4]), [Emmim][BF4] offers unique physicochemical properties beneficial for electrochemical applications.[8][9]
This document serves as a comprehensive technical guide for researchers and scientists, providing an in-depth understanding of the scientific principles, detailed experimental protocols for synthesis, and robust characterization techniques for GPEs based on [Emmim][BF4] and common polymer hosts like poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP).
Scientific Principles: The Synergy of Components
The high performance of an [Emmim][BF4]-based GPE stems from the synergistic interaction between its constituent parts: the polymer host, the ionic liquid, and the conducting salt. Understanding the role of each component is crucial for designing and optimizing the electrolyte.
-
The Polymer Host (e.g., PVDF-HFP): The polymer acts as the solid framework, providing mechanical strength and dimensional stability to the electrolyte.[10] PVDF-HFP is a preferred choice due to its unique properties:
-
High Dielectric Constant (ε ≈ 8.4): This facilitates the dissociation of lithium salts, increasing the concentration of mobile Li⁺ ions.[11][12]
-
Semi-Crystalline Structure: PVDF-HFP contains both crystalline and amorphous regions. The amorphous domains create flexible polymer chains and free volume, which serve as pathways for ion migration, while the crystalline regions provide mechanical robustness.[1][11]
-
Electrochemical Stability: It possesses a wide electrochemical stability window, making it suitable for high-voltage battery applications.[12]
-
-
The Ionic Liquid ([Emmim][BF4]): The ionic liquid serves a dual role as a non-volatile, safe solvent and a plasticizer.
-
Enhanced Ion Mobility: By embedding within the polymer matrix, the IL increases the amorphous phase content, which reduces the energy barrier for polymer segmental motion.[13] This enhanced flexibility of the polymer chains facilitates faster ion transport.
-
Safety and Stability: Unlike conventional carbonate solvents, [Emmim][BF4] is non-flammable and has high thermal stability, significantly improving the overall safety profile of the battery.[5][13]
-
Conductivity Contribution: The IL itself consists of mobile cations ([Emmim]⁺) and anions ([BF4]⁻), contributing to the overall ionic conductivity of the GPE.[8]
-
-
The Lithium Salt (e.g., LiBF₄, LiTFSI): This is the primary source of the charge-carrying lithium ions (Li⁺). The salt dissolves and dissociates within the IL-swollen polymer matrix, making Li⁺ available for transport between the battery's electrodes. The choice of anion also influences the GPE's properties, including its interfacial stability with the electrodes.
The resulting GPE operates as an integrated system where the IL-plasticized amorphous regions of the polymer host create a conductive network for Li⁺ ions to travel through, as illustrated below.
Essential Characterization Techniques
To validate the performance and properties of the synthesized GPE, a suite of electrochemical and material characterization techniques is required.
Electrochemical Characterization
These tests are performed by sandwiching the GPE between two electrodes (e.g., stainless steel for conductivity, lithium metal for stability) in a coin cell.
-
Ionic Conductivity (σ): Measured using Electrochemical Impedance Spectroscopy (EIS). The GPE is placed between two blocking stainless steel electrodes. The bulk resistance (Rb) is determined from the intercept of the Nyquist plot with the real axis.
-
Electrochemical Stability Window (ESW): Determined by Linear Sweep Voltammetry (LSV). [14]A Li/GPE/SS cell is assembled, and the potential is swept from the open-circuit voltage to a high potential (e.g., 6.0 V vs. Li/Li⁺). The voltage at which a sharp increase in current occurs indicates the oxidative decomposition limit of the electrolyte.
-
Expected Result: A wide ESW (e.g., >4.5 V) is crucial for use with high-voltage cathodes. [14]
-
-
Lithium-Ion Transference Number (tLi⁺): This critical parameter measures the fraction of the total ionic current carried by Li⁺ ions. It is determined using a combination of AC impedance and DC chronoamperometry on a symmetric Li/GPE/Li cell.
-
Expected Result: A high transference number (ideally close to 1.0, practically >0.5) is beneficial as it reduces concentration polarization during battery operation, leading to better power capabilities. [1]
-
Physicochemical Characterization
-
Thermal Stability: Assessed using Thermogravimetric Analysis (TGA). The analysis shows the weight loss of the GPE as a function of temperature, indicating the onset of thermal decomposition.
-
Structural and Morphological Analysis:
-
X-Ray Diffraction (XRD): Used to analyze the crystallinity of the GPE. The addition of the ionic liquid should decrease the intensity of crystalline peaks of the polymer host, indicating an increase in the amorphous phase, which is favorable for ionic conductivity. [9] * Scanning Electron Microscopy (SEM): Provides images of the surface and cross-section of the GPE membrane, revealing its morphology. A dense, uniform structure is typically desired for preventing lithium dendrite penetration. [15]
-
-
Thermal Transitions: Evaluated using Differential Scanning Calorimetry (DSC). This technique identifies the glass transition temperature (Tg) and melting temperature (Tm). A lower Tg implies higher polymer chain flexibility and, consequently, better ionic conductivity at low temperatures. [16][17]
Typical Performance Data
The following table summarizes typical performance characteristics for GPEs based on PVDF-HFP and an imidazolium tetrafluoroborate ionic liquid, synthesized via solution casting.
| Property | Typical Value | Significance |
| Ionic Conductivity (25°C) | 1.0 x 10⁻⁴ - 3.0 x 10⁻³ S/cm | High values enable good rate performance in batteries. [9] |
| Electrochemical Window | 4.5 - 5.0 V vs. Li/Li⁺ | Allows for compatibility with high-voltage cathode materials. [14][18] |
| Li⁺ Transference Number (tLi⁺) | 0.4 - 0.7 | A higher value reduces internal resistance and improves power density. [1] |
| Thermal Decomposition Temp. | > 300 °C | Ensures operational safety at elevated temperatures. [13] |
Applications and Future Outlook
The primary application for [Emmim][BF4]-based GPEs is in next-generation lithium-ion and lithium-metal batteries. [6][19]Their non-flammable nature and ability to suppress dendrite growth make them a compelling solution for improving battery safety and enabling the use of high-energy-density lithium metal anodes. [2]The enhanced interfacial stability provided by the gel structure can lead to longer cycle life and better performance compared to cells with liquid electrolytes. [20][21][22] Furthermore, these GPEs are well-suited for:
-
Flexible Batteries: The inherent flexibility of the polymer film makes it ideal for use in wearable electronics and other flexible devices. [5][10]* High-Voltage Supercapacitors: The wide electrochemical window and high ionic conductivity are advantageous for high-performance supercapacitors. [8] The continued development of GPEs, particularly through the exploration of novel ionic liquids like this compound and advanced synthesis techniques like in-situ polymerization, promises to overcome the remaining challenges for solid-state energy storage, paving the way for safer, more powerful, and longer-lasting batteries. [4][23][24]
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Application Notes and Protocols for Determining the Electrochemical Stability Window of 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate ([EdMIM][BF4])
Introduction: The Critical Role of the Electrochemical Stability Window (ESW) in Ionic Liquid Applications
1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate, designated as [EdMIM][BF4], is an imidazolium-based ionic liquid (IL) with applications in various electrochemical devices such as supercapacitors and batteries.[1] Its utility in these systems is fundamentally dictated by its electrochemical stability window (ESW). The ESW is the potential range within which the electrolyte—in this case, the ionic liquid—remains electrochemically inert, neither oxidizing nor reducing.[2] A wide ESW is a paramount feature for high-voltage electrochemical applications, as it defines the operational voltage limits of a device.[2][3][4] Operating an electrochemical cell at potentials beyond the ESW of the electrolyte leads to its degradation, compromising the performance and lifespan of the device.[5]
The ESW is determined by the potentials at which the constituent ions of the ionic liquid begin to undergo redox reactions. Generally, the anodic (positive) limit is set by the oxidation of the anion ([BF4]⁻), while the cathodic (negative) limit is determined by the reduction of the cation ([EdMIM]⁺).[5][6] However, it is crucial to recognize that the interplay between the cation and anion can also influence the overall electrochemical stability.[6] This guide provides a detailed protocol for the determination of the ESW of [EdMIM][BF4] using cyclic voltammetry, discusses the factors influencing its measurement, and presents relevant data to aid researchers in their experimental design.
Physicochemical Properties of [EdMIM][BF4]
A foundational understanding of the physical and chemical properties of [EdMIM][BF4] is essential before undertaking electrochemical measurements.
| Property | Value | Reference |
| CAS Number | 307492-75-7 | [1][7] |
| Molecular Formula | C7H13BF4N2 | [1][8] |
| Molecular Weight | 212.00 g/mol | [1][8] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 104 °C | [1][9] |
| Density | 1.21 g/cm³ | [1] |
Principle of ESW Determination via Cyclic Voltammetry
Cyclic voltammetry (CV) is the cornerstone technique for determining the ESW of an electrolyte.[3][10] The method involves sweeping the potential of a working electrode in the ionic liquid and measuring the resulting current.[11] In the absence of a redox-active analyte, the current remains low and is primarily due to the charging of the electrochemical double layer at the electrode-electrolyte interface. When the applied potential reaches a value sufficient to either oxidize or reduce the ionic liquid, a sharp increase in current is observed. These onset potentials for the anodic and cathodic currents define the limits of the electrochemical stability window.[6]
The ESW is calculated as the difference between the anodic potential limit (Ea) and the cathodic potential limit (Ec):
ESW = Ea - Ec
Several factors can significantly influence the measured ESW, including the purity of the ionic liquid (especially water and halide content), the material of the working electrode, and the scan rate used in the CV experiment.[5][10] Therefore, a standardized and meticulously controlled experimental protocol is imperative for obtaining reproducible and reliable results.
Experimental Protocol for ESW Determination
This protocol outlines the step-by-step procedure for determining the ESW of [EdMIM][BF4] using a three-electrode electrochemical setup.
Materials and Reagents
-
Ionic Liquid: High-purity (>98%) this compound ([EdMIM][BF4]). The IL should be dried under vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours prior to use to minimize water content.
-
Working Electrode (WE): Glassy carbon (GC) electrode (typically 3 mm diameter). Other materials like platinum (Pt) or gold (Au) can be used, but it's important to note that the electrode material can affect the ESW.[10]
-
Counter Electrode (CE): Platinum wire or mesh.
-
Reference Electrode (RE): A quasi-reference electrode, such as a silver wire (Ag/Ag⁺), is commonly used in non-aqueous, including ionic liquid, systems. The potential of this reference can be calibrated against a standard reference like the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.
-
Polishing Materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.
-
Solvents: High-purity acetone and deionized water for electrode cleaning.
Experimental Environment
All experiments should be conducted in an inert atmosphere, such as a glovebox filled with argon or nitrogen, to minimize contamination from atmospheric water and oxygen.
Electrode Preparation
-
Working Electrode Polishing:
-
Polish the glassy carbon electrode surface with the alumina slurries in decreasing particle size (1.0 µm → 0.3 µm → 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water between each polishing step.
-
Sonicate the electrode in deionized water and then in acetone for 5 minutes each to remove any residual polishing material.
-
Dry the electrode completely under vacuum or a stream of inert gas before transferring it into the glovebox.
-
-
Counter and Reference Electrode Cleaning:
-
Clean the platinum counter electrode by flame annealing or by electrochemical cleaning.
-
Clean the silver wire for the reference electrode by gently polishing with a fine-grade abrasive paper and rinsing with acetone.
-
Electrochemical Cell Assembly
-
Inside the glovebox, add a sufficient amount of the dried [EdMIM][BF4] to the electrochemical cell.
-
Assemble the three-electrode setup: immerse the polished working electrode, the platinum counter electrode, and the silver wire reference electrode into the ionic liquid. Ensure the electrodes are not in physical contact with each other.
Cyclic Voltammetry Measurement
-
Connect the electrodes to a potentiostat.
-
Set the parameters for the cyclic voltammetry experiment:
-
Initial Potential: Start at the open-circuit potential (OCP).
-
Vertex Potentials: Set a wide potential range to ensure the anodic and cathodic limits are captured. For imidazolium-based ILs with a tetrafluoroborate anion, a range from -3.0 V to +3.0 V (vs. Ag/Ag⁺) is a reasonable starting point.
-
Scan Rate: A typical scan rate is between 10 and 100 mV/s. A common choice is 50 mV/s.
-
Number of Cycles: 1-3 cycles are usually sufficient.
-
-
Run the cyclic voltammetry scan. The first scan is often used to condition the electrode surface, and the subsequent scan is used for analysis.
Data Analysis and Interpretation
The output of the experiment is a cyclic voltammogram, a plot of current versus potential.
-
Identify the Anodic and Cathodic Limits: The anodic limit (Ea) is the potential at which a sharp increase in the anodic (positive) current is observed. The cathodic limit (Ec) is the potential at which a sharp increase in the cathodic (negative) current occurs.
-
Define the Current Density Cutoff: To standardize the determination of Ea and Ec, a cutoff current density is typically defined (e.g., 0.5 or 1.0 mA/cm²). The potential at which the current density reaches this cutoff value is taken as the limit.
-
Calculate the ESW: Use the formula ESW = Ea - Ec.
Factors Influencing the Electrochemical Stability Window
-
Purity of the Ionic Liquid: Impurities, particularly water and halides, can significantly reduce the ESW.[5] Water has a thermodynamic stability of only 1.23 V and its presence can lead to premature decomposition.[3]
-
Working Electrode Material: The nature of the working electrode can catalytically influence the decomposition of the ionic liquid, thereby altering the measured ESW.[5][10] For instance, the ESW measured on a glassy carbon electrode is often wider than that on a platinum electrode.[10]
-
Temperature: The ESW of ionic liquids is temperature-dependent. Generally, the ESW tends to decrease at higher temperatures.[5]
Reference Data
While specific ESW values for [EdMIM][BF4] are not as widely reported as for more common ILs like [BMIM][BF4] or [EMIM][BF4], studies on similar imidazolium tetrafluoroborate ILs provide a useful benchmark. For example, the related ionic liquid 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) has a reported electrochemical window in the range of 3.6 to 4.8 V, depending on the measurement conditions.[12][13] A study on a mixture of [EdMIM][BF4] and acetonitrile reported a maximum operative voltage of 5.9 V when the IL concentration was 0.8 mol L⁻¹, suggesting a wide electrochemical stability for this system.[14]
The electrochemical stability of imidazolium-based ILs is generally high.[3] Theoretical studies and experimental data indicate that the [BF4]⁻ anion provides good oxidative stability.[15]
Visualizations
Experimental Workflow
Caption: Workflow for ESW determination of [EdMIM][BF4].
Electrochemical Cell Setup
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Application Notes & Protocols: 1-Ethyl-2,3-dimethylimidazolium Tetrafluoroborate in Sodium-Ion Batteries
Introduction
The development of next-generation energy storage systems is paramount for a sustainable future. Sodium-ion batteries (SIBs) have emerged as a promising alternative to lithium-ion batteries, primarily due to the natural abundance and low cost of sodium.[1][2] A critical component governing the performance, safety, and lifespan of SIBs is the electrolyte. Ionic liquids (ILs) have garnered significant attention as potential electrolytes or electrolyte additives due to their unique properties, including negligible vapor pressure, high thermal stability, and wide electrochemical windows.[3]
This document provides detailed application notes and protocols for the use of 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate ([EdMIM][BF4]) as an electrolyte component in sodium-ion batteries. It is important to note that while direct research on [EdMIM][BF4] in SIBs is emerging, a significant body of literature exists for the structurally similar 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]). This guide will leverage insights from studies on [EMIM][BF4] and other relevant ionic liquids to provide a comprehensive framework for researchers. The methylation at the C2 position in the imidazolium cation of [EdMIM][BF4] compared to [EMIM][BF4] may influence physicochemical properties such as viscosity and ionic conductivity, a factor that researchers should consider in their experimental design.
Physicochemical Properties and Rationale for Use
This compound is an imidazolium-based ionic liquid. The choice of the [EdMIM]+ cation and the [BF4]- anion is deliberate and offers several advantages for sodium-ion battery applications.
-
Cation Structure ([EdMIM]+): The 1-ethyl-2,3-dimethylimidazolium cation contributes to the low melting point and thermal stability of the ionic liquid. The additional methyl group at the C2 position, when compared to the more commonly studied [EMIM]+, can sterically hinder ion pairing and potentially influence the transport properties of the electrolyte.
-
Anion Structure ([BF4]-): The tetrafluoroborate anion is known for its good electrochemical stability and its role in forming a stable electrode-electrolyte interphase (SEI) in sodium-ion batteries.[4] The BF4- anion can influence the solvation chemistry of Na+ ions, which is crucial for achieving stable cycling performance.[4]
The combination of these ions in [EdMIM][BF4] is expected to yield an electrolyte with favorable properties for SIBs, including:
-
High Thermal Stability: Ionic liquids generally exhibit higher thermal stability compared to conventional organic carbonate electrolytes, which typically start to decompose around 270-300°C.[5][6] This enhances the safety profile of the battery, especially under abuse conditions.
-
Non-flammability: The negligible vapor pressure of ionic liquids significantly reduces the risk of flammability, a major safety concern with traditional battery electrolytes.[7]
-
Wide Electrochemical Window: Imidazolium-based ionic liquids with the BF4- anion have been shown to possess wide electrochemical stability windows, often around 4V or higher.[7][8] This is essential for compatibility with high-voltage cathode materials.
Experimental Protocols
Protocol 1: Synthesis of this compound ([EdMIM][BF4])
The synthesis of imidazolium-based ionic liquids typically involves a two-step process: quaternization followed by anion exchange.
Materials:
-
1,2-Dimethylimidazole
-
Ethyl bromide
-
Sodium tetrafluoroborate (NaBF4)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Dichloromethane
-
Deionized water
-
Magnesium sulfate (anhydrous)
Procedure:
-
Quaternization to form 1-Ethyl-2,3-dimethylimidazolium Bromide ([EdMIM][Br]):
-
In a round-bottom flask, dissolve 1,2-dimethylimidazole in ethyl acetate.
-
Slowly add an equimolar amount of ethyl bromide to the solution while stirring.
-
Reflux the mixture at a controlled temperature (e.g., 60°C) for 24-48 hours. The product, [EdMIM][Br], will precipitate out of the solution.
-
Filter the precipitate and wash it multiple times with ethyl acetate to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum.
-
-
Anion Exchange to form [EdMIM][BF4]:
-
Dissolve the synthesized [EdMIM][Br] and an equimolar amount of sodium tetrafluoroborate (NaBF4) in acetonitrile.
-
Stir the mixture at room temperature for 24 hours. A precipitate of sodium bromide (NaBr) will form.
-
Filter the mixture to remove the NaBr precipitate.
-
Evaporate the acetonitrile from the filtrate under reduced pressure to obtain the crude [EdMIM][BF4].
-
To purify, dissolve the crude product in dichloromethane and wash with small amounts of deionized water to remove any remaining inorganic salts.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the dichloromethane under vacuum to yield the purified this compound.
-
Characterization: The purity and structure of the synthesized [EdMIM][BF4] should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR, ¹¹B NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[9][10]
Protocol 2: Preparation of [EdMIM][BF4]-based Gel Polymer Electrolyte (GPE)
Gel polymer electrolytes (GPEs) combine the advantages of solid and liquid electrolytes, offering good ionic conductivity and enhanced safety.[1]
Materials:
-
Poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP)
-
Sodium tetrafluoroborate (NaBF4)
-
This compound ([EdMIM][BF4])
-
Ethylene carbonate (EC)
-
Propylene carbonate (PC)
-
Acetone (anhydrous)
Procedure:
-
Preparation of the Polymer-Salt Solution:
-
In a sealed vial, dissolve a specific weight percentage of PVdF-HFP and NaBF4 in anhydrous acetone.
-
Stir the mixture at room temperature until a homogeneous solution is obtained.
-
-
Addition of Plasticizers and Ionic Liquid:
-
To the polymer-salt solution, add a predetermined ratio of EC and PC (e.g., 1:1 v/v) as plasticizers.
-
Add the desired weight percentage of [EdMIM][BF4] to the mixture. The addition of the ionic liquid is expected to enhance the ionic conductivity and electrochemical stability of the GPE.[8]
-
Continue stirring until all components are fully dissolved and the solution is homogeneous.
-
-
Casting and Drying:
-
Cast the resulting viscous solution onto a clean, flat glass plate using a doctor blade to ensure uniform thickness.
-
Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood at room temperature) for several hours.
-
Transfer the resulting film to a vacuum oven and dry at a moderate temperature (e.g., 60°C) for at least 24 hours to remove any residual solvent.
-
The freestanding, flexible GPE film can then be peeled off the glass plate and cut into desired dimensions for cell assembly.
-
Protocol 3: Assembly of a Sodium-Ion Coin Cell (CR2032)
Materials:
-
Cathode: e.g., Na3V2(PO4)3 (NVP) coated on aluminum foil
-
Anode: Hard carbon coated on copper foil
-
Separator: Glass fiber separator
-
[EdMIM][BF4]-based electrolyte (liquid or GPE)
-
CR2032 coin cell components (casings, spacers, springs)
-
Argon-filled glovebox
Procedure:
-
Electrode and Separator Preparation:
-
Dry the cathode and anode materials under vacuum at an appropriate temperature (e.g., 120°C for the cathode, 80°C for the anode) for at least 12 hours to remove any moisture.
-
Punch the electrodes and separator into circular discs of the appropriate size (e.g., 12 mm for electrodes, 16 mm for the separator).
-
-
Coin Cell Assembly (inside an argon-filled glovebox):
-
Place the cathode disc in the center of the bottom casing of the CR2032 cell.
-
Add a few drops of the [EdMIM][BF4]-based liquid electrolyte to wet the cathode surface. If using a GPE, place the GPE film on top of the cathode.
-
Place the separator on top of the wetted cathode or GPE.
-
Add a few more drops of the liquid electrolyte to the separator.
-
Place the anode disc on top of the separator.
-
Add a spacer and a spring on top of the anode.
-
Carefully place the top casing and seal the coin cell using a crimping machine.
-
Electrochemical Characterization
Once the sodium-ion cells are assembled, a series of electrochemical tests should be performed to evaluate the performance of the [EdMIM][BF4]-based electrolyte.
-
Ionic Conductivity: The ionic conductivity of the electrolyte can be measured using electrochemical impedance spectroscopy (EIS) over a range of temperatures. For GPEs, a typical room temperature ionic conductivity is in the order of 10⁻³ S cm⁻¹.[1][11]
-
Electrochemical Stability Window (ESW): Linear sweep voltammetry (LSV) is used to determine the voltage range within which the electrolyte is stable. An ESW of around 4V or higher is desirable for high-energy-density SIBs.[7][8]
-
Cyclic Voltammetry (CV): CV is used to study the redox reactions occurring at the electrode-electrolyte interface and to assess the electrochemical reversibility of the sodium-ion intercalation/deintercalation process.
-
Galvanostatic Cycling: This test evaluates the specific capacity, coulombic efficiency, and cycling stability of the battery at different current rates.
-
Rate Capability: The battery is cycled at various C-rates to determine its ability to deliver high power.
-
Sodium-Ion Transference Number (tNa+): This parameter indicates the fraction of the total ionic conductivity that is contributed by the sodium ions. A higher tNa+ is desirable for reducing concentration polarization and improving battery performance.
Data Presentation
The following tables summarize expected or reported values for similar ionic liquid-based electrolytes in sodium-ion batteries. These should serve as a benchmark for evaluating [EdMIM][BF4]-based electrolytes.
Table 1: Physicochemical Properties of [EMIM][BF4]-based Electrolytes
| Property | Value | Reference |
| Ionic Conductivity (RT) | ~5.8 x 10⁻³ S cm⁻¹ (in GPE) | [1][11] |
| Electrochemical Window | ~4 V - 5 V | [7][8] |
| Na+ Transference Number | ~0.20 (in GPE) | [1][11] |
| Thermal Stability | Stable up to >300°C | [12] |
Table 2: Performance of Sodium-Ion Cells with Imidazolium-based IL Electrolytes
| Cathode Material | Anode Material | Electrolyte | Specific Capacity | Coulombic Efficiency | Cycling Stability | Reference |
| NaFePO4 | Na metal | NaTFSI in BMP-TFSI IL | 125 mAh g⁻¹ (at 0.05C, 50°C) | >99% | 87% capacity retention after 100 cycles | [12][13] |
| - | - | [EMIM][BF4] based GPE | 281 mAh g⁻¹ | - | - | [1][11] |
Visualizations
Diagram 1: Synthesis Workflow for [EdMIM][BF4]
Caption: Workflow for the synthesis of this compound.
Diagram 2: GPE Preparation and Coin Cell Assembly Workflow
Sources
- 1. A sodium ion conducting gel polymer electrolyte with counterbalance between 1-ethyl-3-methylimidazolium tetrafluoroborate and tetra ethylene glycol dimethyl ether for electrochemical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Realizing outstanding electrochemical performance with Na3V2(PO4)2F3 modified with an ionic liquid for sodium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. BF4- Tailoring Solvation Chemistry of Ether-Based Electrolytes to Construct Stable Electrode/Electrolyte Interfaces for Sodium-Ion Full Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Highly Safe Ionic Liquid Electrolytes for Sodium-Ion Battery: Wide Electrochemical Window and Good Thermal Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsdjournal.org [rsdjournal.org]
- 10. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]
- 11. A sodium ion conducting gel polymer electrolyte with counterbalance between 1-ethyl-3-methylimidazolium tetrafluoroborate and tetra ethylene glycol dimethyl ether for electrochemical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Electrochemical performance of Na/NaFePO4 sodium-ion batteries with ionic liquid electrolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application & Protocol Guide: Polymer Degradation Facilitated by 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the ionic liquid 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate ([Edmim][BF4]) in the degradation of polymers. This guide is designed to offer both foundational knowledge and actionable protocols to leverage this promising green solvent technology.
Introduction: The Role of Ionic Liquids in Polymer Upcycling
The escalating challenge of plastic waste necessitates innovative and sustainable methods for polymer recycling and upcycling. Traditional recycling methods often result in downcycling, where the recycled material has lower quality and value. Chemical recycling, particularly through the use of ionic liquids (ILs), presents a promising alternative. ILs are organic salts with melting points below 100°C, exhibiting unique properties such as negligible vapor pressure, high thermal stability, and excellent solvation capabilities for a wide range of polymers.[1]
This compound, hereafter referred to as [Edmim][BF4], is an imidazolium-based ionic liquid with potential applications in polymer processing. Its unique combination of a substituted imidazolium cation and a tetrafluoroborate anion can facilitate the breakdown of polymer chains, offering a pathway to recover valuable monomers or oligomers. This guide will delve into the mechanisms, protocols, and analytical techniques for utilizing [Edmim][BF4] in polymer degradation.
Physicochemical Properties of [Edmim][BF4]
Understanding the properties of [Edmim][BF4] is crucial for designing effective degradation protocols.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃BF₄N₂ | [2] |
| Molecular Weight | 212.00 g/mol | [2] |
| Melting Point | 104 °C | [3][4] |
| Density | 1.250 g/cm³ | [5] |
| Thermal Stability (estimated) | Stable up to approx. 300°C | [6] |
Note: Thermal stability is estimated based on the closely related ionic liquid 1-Ethyl-3-methylimidazolium tetrafluoroborate ([Emim][BF4]).
Mechanism of Polymer Degradation
The degradation of polymers in the presence of imidazolium-based ionic liquids is a multifaceted process involving both physical dissolution and chemical catalysis.
-
Polymer Solubilization : The first step is the dissolution of the polymer in the ionic liquid. The ions of [Edmim][BF4] interact with the polymer chains, disrupting the intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that hold the polymer together. This increased chain mobility makes the polymer more susceptible to chemical attack.[1][7]
-
Catalytic Activity : The imidazolium cation and the tetrafluoroborate anion can both play a catalytic role. The imidazolium cation can act as a Lewis acid, activating electrophilic sites on the polymer chain (e.g., the carbonyl carbon in polyesters). The tetrafluoroborate anion can act as a nucleophile or a hydrogen bond acceptor, further facilitating bond cleavage.[8]
For polyesters like Polyethylene terephthalate (PET), the proposed mechanism involves the activation of the ester linkage by the imidazolium cation, followed by nucleophilic attack, leading to chain scission. In the case of polyamides like Nylon-6, the ionic liquid facilitates the cleavage of the amide bonds.
Experimental Protocols
The following protocols are adapted from established procedures for similar imidazolium-based ionic liquids and should be optimized for specific polymers and desired degradation products.
Protocol 1: Degradation of Polyethylene Terephthalate (PET)
This protocol is based on methods for PET degradation using other imidazolium-based ILs.[9][10]
Materials:
-
Post-consumer PET flakes (cleaned and dried)
-
This compound ([Edmim][BF4])
-
Round-bottom flask with a reflux condenser
-
Heating mantle with magnetic stirring
-
Nitrogen or Argon gas supply
-
Precipitating solvent (e.g., water, methanol)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: In a round-bottom flask, add PET flakes and [Edmim][BF4] in a 1:10 to 1:20 weight ratio (polymer to IL).
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen, which can cause side reactions at high temperatures.
-
Heating and Agitation: Heat the mixture to a temperature between 180°C and 250°C with vigorous stirring. The optimal temperature and time will depend on the desired degree of degradation.
-
Monitoring the Reaction: The dissolution of PET can be visually monitored. The reaction can be tracked by taking small aliquots at different time intervals for analysis.
-
Product Precipitation: After the desired reaction time, cool the mixture to room temperature. Add a precipitating solvent (e.g., deionized water) to the viscous solution to precipitate the degradation products.
-
Separation: Separate the precipitated products by filtration. The filtrate contains the ionic liquid, which can be recovered by evaporating the precipitating solvent.
-
Drying: Dry the degradation products in a vacuum oven at 60-80°C until a constant weight is achieved.
-
IL Recycling: The recovered ionic liquid can be dried under vacuum and reused for subsequent degradation reactions.
Protocol 2: Degradation of Nylon-6
This protocol is adapted from the degradation of Nylon-6 using 1-Ethyl-3-methylimidazolium tetrafluoroborate.[11]
Materials:
-
Nylon-6 pellets or fibers (cleaned and dried)
-
This compound ([Edmim][BF4])
-
Optional catalyst: N,N-Dimethylaminopyridine (DMAP)
-
Distillation apparatus
-
Heating mantle with magnetic stirring
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a distillation flask, add Nylon-6 and [Edmim][BF4] in a 1:10 to 1:15 weight ratio. If using a catalyst, add DMAP (e.g., 5-10 wt% relative to Nylon-6).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Heating and Distillation: Heat the mixture to 280-310°C with constant stirring. The monomer, ε-caprolactam, will distill over.
-
Monomer Collection: Collect the distilled ε-caprolactam. The purity can be assessed by analytical techniques.
-
IL Recovery: After the distillation is complete, the remaining ionic liquid in the flask can be cooled and reused.
Characterization of Degradation Products
A suite of analytical techniques is essential to characterize the products of polymer degradation and to understand the efficiency of the process.[12][13]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the degradation products. A significant decrease in molecular weight indicates successful degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the monomers and oligomers. This is crucial for confirming the identity of the recovered products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the degradation products and to monitor the disappearance of characteristic polymer bonds (e.g., ester bonds in PET).
-
Differential Scanning Calorimetry (DSC): To analyze the thermal properties, such as melting point and glass transition temperature, of the degradation products.
Safety and Handling Precautions
While ionic liquids are considered "green" solvents due to their low volatility, they are not without hazards.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle [Edmim][BF4] in a well-ventilated area or a fume hood, especially when heating. Avoid inhalation and contact with skin and eyes.
-
Storage: Store in a cool, dry place in a tightly sealed container. It is hygroscopic and should be protected from moisture.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete polymer dissolution | Insufficient temperature or time; Inappropriate polymer-to-IL ratio | Increase temperature, extend reaction time, or decrease the amount of polymer. |
| Low degradation yield | Reaction temperature too low; Inefficient stirring; Presence of impurities (e.g., water) | Optimize reaction temperature and ensure vigorous stirring. Ensure all reagents and the polymer are dry. |
| Discoloration of products | Thermal decomposition of the ionic liquid or side reactions | Perform the reaction under an inert atmosphere. Consider lowering the reaction temperature. |
Conclusion
This compound holds significant potential as a medium for the chemical degradation of polymers. Its thermal stability and solvation properties, characteristic of imidazolium-based ionic liquids, make it a viable candidate for breaking down robust polymer structures into valuable chemical constituents. The protocols provided herein, adapted from studies on similar ionic liquids, offer a solid starting point for researchers to explore the application of [Edmim][BF4] in developing sustainable polymer recycling and upcycling strategies. Further research should focus on optimizing reaction conditions for various polymers and scaling up the process for industrial applicability.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
iGEM 2022 Team TU_Dresden. PET Degradation Experimental Protocol. [Link]
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Klánová, K., et al. (2021). Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. International Journal of Molecular Sciences, 22(11), 5968. [Link]
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Chowdhury, Z. Z., et al. (2014). Catalytic role of ionic liquids for dissolution and degradation of biomacromolecules. BioResources, 9(1), 1787-1823. [Link]
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Migowski, P., Lozano, P., & Dupont, J. (2023). Imidazolium Based Ionic Liquid-Phase Green Catalytic Reactions. Green Chemistry. [Link]
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Chowdhury, Z. Z., et al. (2014). Catalytic role of ionic liquids for dissolution and degradation of biomacromolecules. BioResources, 9(1). [Link]
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Pal, N., et al. (2013). Interaction between the ionic liquids 1-alkyl-3-methylimidazolium tetrafluoroborate and Pluronic (R) P103 in aqueous solution: A DLS, SANS and NMR study. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 436, 649-657. [Link]
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Fox, D. M., et al. (2003). Thermal Analysis of 1-Ethyl-3-Methylimidazolium Tetrafluoroborate Molten Salt. Proceedings of the North American Thermal Analysis Society Conference. [Link]
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Grewal, A., et al. (2023). Ionic-Liquid-Mediated Deconstruction of Polymers for Advanced Recycling and Upcycling. ACS Macro Letters, 12(8), 1065–1074. [Link]
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Migowski, P., et al. (2023). Imidazolium based ionic liquid-phase green catalytic reactions. Green Chemistry, 25(16), 6257-6300. [Link]
-
Verevkin, S. P., et al. (2013). Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid. The Journal of Physical Chemistry A, 117(28), 5875–5884. [Link]
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Catino, A., et al. (2022). Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. Molecules, 27(3), 705. [Link]
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Lee, S. H., et al. (2011). Imidazolium polyesters: Structure-property relationships in thermal behavior, ionic conductivity, and morphology. Polymer, 52(4), 1023-1031. [Link]
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Wei, R., et al. (2024). Analytical tools to assess polymer biodegradation: A critical review and recommendations. TrAC Trends in Analytical Chemistry, 170, 117443. [Link]
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Zhang, Y., et al. (2022). Degradation processes of protic ionic liquids for NH3 separation. New Journal of Chemistry, 46(12), 5635-5643. [Link]
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Duval, A., et al. (2024). Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. ChemRxiv. [Link]
-
NIST/TRC. 1-ethyl-3-methylimidazolium tetrafluoroborate. [Link]
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Soriano, A. N., et al. (2009). Solubility of Carbon Dioxide in 1-Ethyl-3-Methylimidazolium Tetrafluoroborate. Journal of Chemical & Engineering Data, 54(4), 1234–1239. [Link]
-
Grewal, A., et al. (2023). Ionic-Liquid-Mediated Deconstruction of Polymers for Advanced Recycling and Upcycling. ACS Macro Letters, 12(8), 1065-1074. [Link]
-
de Oliveira, F. I. S., et al. (2024). Cationic Imidazolium-Urethane-Based Poly(Ionic Liquids) Membranes for Enhanced CO2/CH4 Separation: Synthesis, Characterization, and Performance Evaluation. Polymers, 16(14), 1891. [Link]
-
Wang, H., et al. (2023). Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. Scientific Reports, 13(1), 1883. [Link]
-
Al-Sabagh, A. M., et al. (2023). Depolymerizing Polyethylene Terephthalate (PET) via “Imidazolysis” for Obtaining a Diverse Array of Intermediates from Plastic Waste. ACS Omega, 8(30), 27038–27048. [Link]
-
Lee, S. H., et al. (2011). Imidazolium Polyesters: Structure–Property Relationships in Thermal Behavior, Ionic Conductivity, and Morphology. Polymer, 52(4), 1023-1031. [Link]
-
Park, K. (n.d.). SOLUBILITY OF POLYMERS. Purdue University. [Link]
-
iGEM 2022 Team TU_Dresden. 31. PET Degradation Experimental Protocol Enzyme Optimum Temperatures. [Link]
-
Dutta, S., et al. (2023). Enhanced Biodegradation of Polyethylene Terephthalate (PET) via Microwave-Assisted Green Bio-Based Deep Eutectic Solvent Pre-Treatment Technique. Catalysts, 13(10), 1364. [Link]
-
Wang, J., et al. (2024). Enhanced degradation of polyethylene terephthalate (PET) microplastics by an engineered Stenotrophomonas pavanii in the presence of biofilm. Journal of Hazardous Materials, 461, 132641. [Link]
-
Horvath, B., et al. (2022). Imidazolium Ionic Liquids as Designer Solvents Confined in Silica Nanopores. International Journal of Molecular Sciences, 23(12), 6798. [Link]
-
Di Pasquale, G., et al. (2024). Pullulan-1-Ethyl-3-Methylimidazolium Tetrafluoroborate Composite as a Water-Soluble Active Component of a Vibration Sensor. Sensors, 24(4), 1159. [Link]
-
Chikte, S., & Madhamshettiwar, S. (2018). IONIC LIQUID 1-ETHYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE AS GREENER SOLVENT FOR DEGRADATION OF NYLON - 6. Journal of Advanced Scientific Research, 9(1), 01-04. [Link]
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Troubleshooting & Optimization
improving ionic conductivity of 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate electrolytes
Technical Support Center: Ionic Liquid Electrolytes
Focus: Improving Ionic Conductivity of 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate ([EdMIM][BF4])
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound ([EdMIM][BF4]) ionic liquid electrolytes. This guide is structured to address common and complex issues encountered during experimentation, with a focus on enhancing ionic conductivity. The following question-and-answer format provides in-depth, field-proven insights and actionable protocols.
My measured ionic conductivity for neat [EdMIM][BF4] is significantly lower than literature values. What are the likely causes?
Several factors can contribute to lower-than-expected ionic conductivity. The most common culprits are impurities, particularly water and halide ions, and temperature variations.
-
Water Content: [EdMIM][BF4] is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] While trace amounts of water can sometimes decrease viscosity and initially increase conductivity, excess water can lead to hydrolysis of the tetrafluoroborate anion ([BF4]⁻), forming HF and boric acid.[2] This not only changes the chemical composition of the electrolyte but can also increase viscosity through hydrogen bonding, thereby impeding ion mobility.[3]
-
Halide Impurities: Halide ions (e.g., Cl⁻, Br⁻), often remnants from the synthesis process, can significantly decrease the electrochemical window of the ionic liquid and interfere with accurate conductivity measurements.[4][5]
-
Temperature Control: The ionic conductivity of ionic liquids is highly dependent on temperature.[6][7] A lack of precise temperature control during measurement can lead to inconsistent and inaccurate readings.
Troubleshooting Steps:
-
Drying the Ionic Liquid: Before use, dry the [EdMIM][BF4] under high vacuum (e.g., using a Schlenk line) at an elevated temperature (e.g., 70-80°C) for several hours to remove absorbed water.
-
Purification: If halide impurities are suspected, purification by extraction can be performed. A common method involves dissolving the ionic liquid in water and extracting it with a solvent like dichloromethane.[4]
-
Accurate Temperature Measurement: Ensure your conductivity cell is properly calibrated and that the temperature is stable and accurately recorded during the measurement.
How can I improve the ionic conductivity of my [EdMIM][BF4] electrolyte?
Improving ionic conductivity primarily involves reducing the viscosity of the electrolyte to enhance ion mobility.[8] This can be achieved through several methods:
-
Addition of Molecular Solvents: Introducing low-viscosity molecular solvents, such as acetonitrile (ACN) or ethylene glycol (EG), can significantly decrease the overall viscosity of the mixture and, consequently, increase ionic conductivity.[9][10] However, there is an optimal concentration for the molecular solvent; exceeding this can lead to a decrease in charge carrier concentration and a subsequent drop in conductivity.[10]
-
Mixing with Other Ionic Liquids: Creating binary mixtures of ionic liquids can disrupt the packing of ions, leading to a decrease in viscosity and an increase in conductivity.[11] The choice of the second ionic liquid should be based on its viscosity and the miscibility with [EdMIM][BF4].
-
Increasing Temperature: As mentioned, increasing the temperature will decrease the viscosity and increase the ionic conductivity.[12] However, the operating temperature is often constrained by the application.
I've added a molecular solvent, but the conductivity is still not optimal. How do I determine the ideal mixing ratio?
The relationship between the concentration of a molecular solvent and ionic conductivity is often non-monotonic, exhibiting a peak at a specific mole fraction.[10][13] To find the optimal ratio for your system, a systematic study is required.
Experimental Protocol: Determining Optimal Solvent Concentration
-
Prepare a Series of Mixtures: Prepare a series of electrolyte mixtures with varying mole fractions of the molecular solvent (e.g., from 0.1 to 0.9 in increments of 0.1).
-
Ensure Homogeneity: Thoroughly mix each sample to ensure a homogenous solution.
-
Measure Ionic Conductivity: Using a calibrated conductivity meter with a temperature-controlled cell, measure the ionic conductivity of each mixture.
-
Plot the Data: Plot the ionic conductivity as a function of the mole fraction of the molecular solvent.
-
Identify the Maximum: The peak of the curve will indicate the optimal concentration of the molecular solvent for maximizing ionic conductivity.
Below is a table illustrating hypothetical data for an [EdMIM][BF4]/Acetonitrile system:
| Mole Fraction of ACN | Viscosity (cP) | Ionic Conductivity (mS/cm) |
| 0.0 | 45.2 | 8.9 |
| 0.2 | 28.5 | 15.3 |
| 0.4 | 15.1 | 22.8 |
| 0.6 | 8.3 | 19.5 |
| 0.8 | 3.1 | 12.1 |
Note: The above data is illustrative. Actual values will depend on the specific molecular solvent and experimental conditions.
What is the relationship between the structure of the imidazolium cation and ionic conductivity?
The structure of the cation, particularly the length of the alkyl chains, plays a crucial role in determining the physical properties of the ionic liquid, including viscosity and conductivity.[6]
-
Alkyl Chain Length: Increasing the length of the alkyl chains on the imidazolium ring generally leads to an increase in van der Waals interactions between the cations.[8] This results in higher viscosity and, consequently, lower ionic conductivity.[6]
-
Symmetry and Packing: The symmetry of the cation can affect how efficiently the ions pack together. Asymmetrical cations can disrupt crystal lattice formation, leading to lower melting points and potentially lower viscosities.
The visualization below illustrates the general workflow for optimizing the ionic conductivity of [EdMIM][BF4].
Caption: Workflow for troubleshooting and improving the ionic conductivity of [EdMIM][BF4] electrolytes.
How do I accurately measure the ionic conductivity of my electrolyte?
Accurate measurement of ionic conductivity is critical for reliable experimental results. Electrochemical Impedance Spectroscopy (EIS) is a common and powerful technique for this purpose.
Simplified Protocol for Ionic Conductivity Measurement using EIS:
-
Cell Preparation: Use a two-electrode conductivity cell, typically with platinum electrodes. The cell constant should be known or determined using a standard solution (e.g., a KCl solution of known conductivity).
-
Sample Loading: Fill the cell with the [EdMIM][BF4] electrolyte, ensuring there are no air bubbles between the electrodes.
-
Temperature Equilibration: Place the cell in a temperature-controlled environment and allow it to equilibrate to the desired temperature.
-
EIS Measurement: Perform an EIS measurement over a suitable frequency range (e.g., 1 MHz to 1 Hz).
-
Data Analysis: The resistance of the electrolyte (R) can be determined from the Nyquist plot at the point where the impedance spectrum intersects the real axis at high frequency.
-
Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (R * A) where L is the distance between the electrodes and A is the electrode area. The term L/A is the cell constant.
The following diagram illustrates the key relationships between factors affecting ionic conductivity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The peculiar effect of water on ionic liquids and deep eutectic solvents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00325D [pubs.rsc.org]
- 4. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 5. Ionic Liquids: Electrochemical Apps [sigmaaldrich.com]
- 6. researchinschools.org [researchinschools.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Predicting Ionic Conductivity of Imidazolium-Based Ionic Liquid Mixtures Using Quantum-Mechanically Derived Partial Charges in the Condensed Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1-Ethyl-2,3-dimethylimidazolium Tetrafluoroborate ([Emmim][BF₄]) in Aqueous Environments
Introduction: 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate, designated as [Emmim][BF₄], is a promising ionic liquid (IL) utilized in various applications, notably as an electrolyte for high-voltage supercapacitors.[1] Its unique properties, such as a wide electrochemical window and high ionic conductivity, make it a subject of intense research.[1] A critical aspect of its application is its stability, particularly in the presence of water, which can be an unavoidable contaminant or a co-solvent. The C2-methylation on the imidazolium ring in [Emmim]⁺ generally imparts greater electrochemical and thermal stability compared to its C2-unsubstituted counterparts like [Emim]⁺. However, the interaction with water primarily involves the tetrafluoroborate ([BF₄]⁻) anion and can significantly influence the IL's performance and longevity.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including frequently asked questions and troubleshooting protocols, to navigate the challenges associated with the use of [Emmim][BF₄] in aqueous or humid environments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of [Emmim][BF₄] when water is present.
Q1: How stable is [Emmim][BF₄] in the presence of water?
The stability of [Emmim][BF₄] in water is a tale of two components: the cation ([Emmim]⁺) and the anion ([BF₄]⁻).
-
The [Emmim]⁺ Cation: The 1-ethyl-2,3-dimethylimidazolium cation is generally considered chemically robust and stable against hydrolysis under neutral pH conditions. The methylation at the C2 position of the imidazolium ring further enhances its stability compared to C2-H imidazolium salts, which can be susceptible to deprotonation and degradation under basic conditions.
-
The [BF₄]⁻ Anion: The primary source of instability in aqueous solutions arises from the tetrafluoroborate anion. [BF₄]⁻ is susceptible to slow hydrolysis, a reaction that is significantly influenced by temperature and pH.[2][3]
Therefore, while the IL is usable in aqueous solutions for many applications, its long-term stability, especially at elevated temperatures or under non-neutral pH, must be carefully considered.
Q2: What is [BF₄]⁻ hydrolysis and what factors influence it?
Hydrolysis of the tetrafluoroborate anion is a chemical reaction with water that breaks down the anion. The overall reaction can be summarized as:
BF₄⁻ + 2H₂O ⇌ [BF₃(OH)]⁻ + HF + H₂O ⇌ [BF₂(OH)₂]⁻ + 2HF ⇌ [BF(OH)₃]⁻ + 3HF ⇌ B(OH)₃ + 4HF
This reaction proceeds in steps, releasing hydrofluoric acid (HF) and ultimately forming boric acid (B(OH)₃).
Key Influencing Factors:
-
Temperature: The rate of hydrolysis is strongly dependent on temperature. Elevated temperatures significantly accelerate the degradation of the [BF₄]⁻ anion.
-
Acidity/Basicity (pH): The hydrolysis is catalyzed by acid. The generation of HF as a byproduct can auto-catalyze the reaction, leading to a gradual decrease in the solution's pH over time.
-
Water Concentration: While the reaction requires water, the kinetics in IL-water mixtures can be complex. In dilute aqueous solutions, the high availability of water facilitates the reaction.
Q3: How does water impact the thermal stability of [Emmim][BF₄]?
The impact of water on thermal stability is multifaceted and depends on whether short-term or long-term stability is being considered.[4]
-
Short-Term Stability (TGA): Thermogravimetric analysis (TGA) often shows a high onset decomposition temperature for neat [Emmim][BF₄]. In some cases, the presence of water can slightly delay the onset of certain decomposition pathways in short-term TGA ramps.[5] However, the initial mass loss observed will be due to water evaporation.
-
Long-Term Isothermal Stability: This is where water poses a more significant threat. When held at a constant elevated temperature (even well below the TGA decomposition temperature), the presence of water will promote the hydrolysis of the [BF₄]⁻ anion.[6] This chemical degradation is often the true limiting factor for the operational temperature of the IL in real-world applications, rather than the thermal decomposition of the cation or anion itself.[7]
Q4: What is the effect of water on the electrochemical stability window (ECW) of [Emmim][BF₄]?
The presence of water severely restricts the electrochemical stability window (ECW) of any ionic liquid.[1]
-
Neat IL: Pure, dry [Emmim][BF₄] possesses a wide electrochemical window, with some reports for similar ILs suggesting values of 4.0V or higher.[8][9]
-
With Water: Water has a thermodynamic decomposition potential of approximately 1.23 V. In practice, the kinetic overpotentials on specific electrodes might widen this slightly, but water electrolysis (hydrogen evolution at the cathode, oxygen evolution at the anode) will occur at potentials far lower than the decomposition of the IL's ions. This effectively shrinks the usable voltage window to that of water, negating one of the key advantages of using the ionic liquid in high-voltage applications like supercapacitors.[1]
Q5: How does water change the physical properties of [Emmim][BF₄]?
Water acts as a co-solvent and significantly alters the bulk physical properties of the IL.
-
Viscosity: The viscosity of [Emmim][BF₄] will decrease dramatically with the addition of water.[10] This can be advantageous for improving ion mobility and conductivity, but it also signals a change in the solvent environment.
-
Density: The density of the [Emmim][BF₄]-water mixture will decrease as the mole fraction of water (which is less dense than the IL) increases.[11]
-
Conductivity: Initially, adding small amounts of water can increase ionic conductivity due to the sharp decrease in viscosity. However, at higher water concentrations, the charge carriers become diluted, and the conductivity may decrease again.
Part 2: Troubleshooting Guide
This guide helps diagnose and resolve common issues encountered when using [Emmim][BF₄] in the presence of water.
| Problem Observed | Probable Cause(s) | Recommended Solutions & Actions |
| Unexpected pH drift (typically becoming more acidic) in an aqueous solution over time. | [BF₄]⁻ Hydrolysis: The breakdown of the tetrafluoroborate anion releases hydrofluoric acid (HF), a weak acid, which lowers the solution pH. This process is accelerated by heat. | 1. Operate at the lowest practical temperature. 2. If possible, buffer the solution, but be aware of potential buffer-IL interactions. 3. For long-term experiments, prepare fresh solutions periodically. 4. Monitor the fluoride ion concentration as a direct measure of degradation (See Protocol 1 ). |
| Reduced operating voltage or poor performance in an electrochemical device (e.g., supercapacitor). | Water Contamination: The presence of water significantly narrows the electrochemical stability window (ECW) due to water electrolysis occurring at a much lower potential (~1.23 V) than IL decomposition. | 1. Ensure the IL and all cell components are rigorously dried before assembly. 2. Assemble electrochemical devices in a controlled low-humidity environment (e.g., a glovebox). 3. Verify the water content of your IL using Karl Fischer titration (See Protocol 3 ). 4. Experimentally verify the ECW of your electrolyte (See Protocol 2 ). |
| Inconsistent or drifting experimental results (e.g., in spectroscopy, reaction kinetics). | Changing Solvent Properties: Water absorption from the atmosphere changes the IL's viscosity, polarity, and density, altering the experimental environment.[12] Hydrolysis can also change the chemical composition. | 1. Handle and store the IL under an inert atmosphere (N₂ or Ar). 2. Use sealed experimental vessels. 3. For sensitive applications, pre-dry the IL before each use and verify its water content. 4. Characterize the physical properties (viscosity, density) of your IL-water mixture if it is being used as a defined co-solvent system. |
| Formation of a white precipitate or haziness, especially after heating. | Advanced Hydrolysis/Side Reactions: Severe hydrolysis can lead to the formation of boric acid or other insoluble fluoride-containing species. Impurities in the IL could also precipitate upon changes in the solvent environment. | 1. Cease heating the solution. 2. Filter a small sample and attempt to identify the precipitate (e.g., via FTIR or elemental analysis). 3. Consider that the IL may be too degraded for the intended application and a fresh batch should be used under more controlled (drier, cooler) conditions. |
Diagram: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing stability issues with [Emmim][BF₄].
Caption: Troubleshooting flowchart for [Emmim][BF₄] stability issues.
Part 3: Key Experimental Protocols
These protocols provide step-by-step methodologies for assessing the stability of [Emmim][BF₄].
Protocol 1: Monitoring Hydrolysis of [Emmim][BF₄] via pH and Fluoride Ion Measurement
Objective: To quantify the rate of [BF₄]⁻ hydrolysis under specific conditions (e.g., temperature).
Causality: This protocol directly measures the two primary products of hydrolysis: H⁺ ions (as pH change) and F⁻ ions. Tracking their appearance over time provides a quantitative measure of IL degradation.
Materials:
-
[Emmim][BF₄] sample
-
High-purity deionized water
-
Temperature-controlled water bath or oven
-
Calibrated pH meter
-
Fluoride ion-selective electrode (ISE) with a reference electrode
-
Total Ionic Strength Adjustment Buffer (TISAB)
-
Sodium Fluoride (NaF) standard for calibration
-
Sealed, inert sample vials (e.g., PFA or polypropylene)
Procedure:
-
Solution Preparation: Prepare an aqueous solution of [Emmim][BF₄] at the desired concentration (e.g., 0.1 M or 1 M).
-
Initial Measurement (t=0):
-
Take an aliquot of the freshly prepared solution.
-
Measure and record the initial pH.
-
For fluoride measurement, mix the aliquot with TISAB solution (typically 1:1 v/v) and measure the potential using the calibrated Fluoride ISE. Record the initial fluoride concentration.
-
-
Incubation: Place the sealed vials in the temperature-controlled environment (e.g., 60 °C).
-
Time-Point Measurements: At regular intervals (e.g., 1, 6, 12, 24, 48 hours), remove a vial from the incubator.
-
Analysis: Allow the vial to cool to room temperature. Repeat the pH and fluoride measurements as described in step 2.
-
Data Analysis: Plot the change in pH and the increase in fluoride concentration as a function of time. This will give the rate of hydrolysis under the tested conditions.
Protocol 2: Assessing the Impact of Water on the Electrochemical Stability Window (ECW)
Objective: To determine the practical voltage limits of [Emmim][BF₄] with a known water content.
Causality: Linear Sweep Voltammetry (LSV) is used to identify the potentials at which significant oxidation and reduction currents appear. These potentials define the limits of the ECW. Water will introduce its own redox processes within the IL's much wider window.
Materials:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., Glassy Carbon or Platinum)
-
Reference electrode (e.g., Ag/Ag⁺ or quasi-reference silver wire)
-
Counter electrode (e.g., Platinum wire or mesh)
-
[Emmim][BF₄] with known water content
-
Inert atmosphere glovebox
Procedure:
-
Preparation (in Glovebox):
-
Polish the working electrode to a mirror finish and clean all electrodes.
-
Assemble the three-electrode cell inside the glovebox to prevent atmospheric moisture contamination.
-
Add the [Emmim][BF₄] electrolyte to the cell.
-
-
Anodic Limit Scan:
-
Perform an LSV scan starting from the open-circuit potential (OCP) towards positive potentials.
-
Scan at a slow rate (e.g., 10-20 mV/s).
-
The potential at which the current begins to rise sharply is the anodic (oxidation) limit. This will be the oxidation of water if present.
-
-
Cathodic Limit Scan:
-
Using a fresh electrolyte sample and clean electrodes, perform an LSV scan from the OCP towards negative potentials.
-
The potential at which the current begins to rise sharply in the negative direction is the cathodic (reduction) limit. This will be the reduction of water if present.
-
-
ECW Determination: The ECW is the difference between the determined anodic and cathodic limits. Compare the ECW of a wet sample to that of a rigorously dried sample to quantify the impact of water.
Protocol 3: Procedure for Drying [Emmim][BF₄] and Verifying Water Content
Objective: To reduce the water content in the IL and confirm it meets experimental requirements.
Causality: Ionic liquids are often hygroscopic.[12] Applying high vacuum at a moderate temperature provides the energy for water to desorb from the IL without thermally degrading the IL itself. Karl Fischer titration is the gold standard for accurately measuring low levels of water.
Materials:
-
Schlenk flask or similar vacuum-rated vessel
-
High-vacuum pump (<10 mTorr)
-
Heating mantle with temperature control
-
Cold trap (e.g., liquid nitrogen)
-
Karl Fischer titrator
-
Anhydrous solvents for titration
Procedure:
-
Drying:
-
Place the [Emmim][BF₄] sample in the Schlenk flask.
-
Connect the flask to the high-vacuum line with a cold trap in between the flask and the pump to protect the pump.
-
Begin pulling vacuum at room temperature.
-
Once a high vacuum is established, gently heat the sample to a moderate temperature (e.g., 70-80 °C). Caution: Do not exceed the long-term thermal stability temperature.
-
Maintain vacuum and heat for an extended period (12-24 hours).
-
-
Cooling and Storage:
-
Turn off the heating and allow the IL to cool to room temperature under vacuum.
-
Backfill the flask with an inert gas (N₂ or Ar).
-
Immediately transfer the dried IL to a sealed storage container inside a glovebox.
-
-
Verification:
-
Using an airtight syringe, draw a sample of the dried IL inside the glovebox.
-
Inject the sample directly into the Karl Fischer titrator.
-
Perform the titration to determine the water content in parts-per-million (ppm). The target for high-voltage electrochemical applications is typically <50 ppm.
-
Part 4: Data and Mechanistic Diagrams
Table 1: Representative Physical and Electrochemical Properties
| Property | [Emim][BF₄] (Dry) | [Emim][BF₄] + Water | Causality & Significance |
| Appearance | Clear, colorless to pale yellow liquid[8] | Clear, miscible liquid | [Emim][BF₄] is water-miscible.[8] Haziness indicates potential degradation or impurities. |
| Density (@ 24 °C) | ~1.28 g/cm³[8] | Decreases with water content[11] | The addition of less dense water reduces the overall mixture density. |
| Viscosity (@ 25 °C) | ~34 mPa·s[8] | Decreases significantly[10] | Water disrupts the ionic network, reducing flow resistance and increasing ion mobility. |
| Conductivity (@ 25 °C) | ~14 mS/cm[8] | Can increase initially | Lower viscosity leads to higher ion mobility. Dilution effects dominate at high water content. |
| Electrochemical Window | ~4.0 V[8] | Limited to ~1.23 V | The ECW is limited by the decomposition potential of water, not the IL.[1] |
| (Note: Data for the closely related and more widely studied [Emim][BF₄] is used as a proxy. Properties of [Emmim][BF₄] are expected to be very similar.) |
Diagram: Hydrolysis Mechanism of the Tetrafluoroborate Anion
This diagram illustrates the stepwise reaction of the [BF₄]⁻ anion with water.
Caption: The hydrolysis pathway of [BF₄]⁻ is a multi-step process accelerated by heat and acid.
References
-
Title: Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme Source: MDPI URL: [Link]
-
Title: IONIC LIQUID 1-ETHYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE AS GREENER SOLVENT FOR DEGRADATION OF NYLON - 6 Source: Journal of Advanced Scientific Research URL: [Link]
-
Title: Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development Source: MDPI URL: [Link]
-
Title: Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 Source: Current World Environment URL: [Link]
-
Title: this compound ionic liquid mixture as electrolyte for high-voltage supercapacitors Source: ResearchGate URL: [Link]
-
Title: Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis Source: ACS Publications URL: [Link]
-
Title: this compound | C7H13BF4N2 Source: PubChem URL: [Link]
-
Title: Determination of Water in 1-Ethyl-3-methylimidazolium tetrafluoroborate Source: ResearchGate URL: [Link]
-
Title: Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions Source: ACS Publications URL: [Link]
-
Title: Thermal stability of ionic liquids Source: ResearchGate URL: [Link]
-
Title: Densities and Viscosities of 1-Butyl-3-methylimidazolium Tetrafluoroborate + H2O Binary Mixtures from (303.15 to 353.15) K Source: ACS Publications URL: [Link]
-
Title: How do you make sure there is water in your Ionic Liquid? Source: ResearchGate URL: [Link]
-
Title: The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte Source: NIH National Library of Medicine URL: [Link]
-
Title: Making good on a promise: ionic liquids with genuinely high degrees of thermal stability Source: SPIE URL: [Link]
-
Title: Viscosity of binary mixtures of 1-ethyl-3-methylimidazolium tetrafluoroborate ionic liquid with four organic solvents Source: ResearchGate URL: [Link]
-
Title: Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Source: American Chemical Society URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Making good on a promise: ionic liquids with genuinely high degrees of thermal stability - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. iolitec.de [iolitec.de]
- 9. The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 1-Ethyl-2,3-dimethylimidazolium Tetrafluoroborate ([EDIM][BF₄])
Welcome to the technical support center for 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate (CAS No: 307492-75-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the handling and storage of this ionic liquid. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.
Section 1: Core Properties and Safety Data at a Glance
For ease of reference, the key physical, chemical, and safety properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃BF₄N₂ | [1][2] |
| Molecular Weight | 212.00 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 104 °C | [1][3] |
| Density | 1.21 g/cm³ | [1] |
| Thermal Stability | Stable up to approximately 300°C | [4] |
| Solubility | Soluble in water, dichloromethane, acetonitrile | [5] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, May cause respiratory irritation | [2] |
Section 2: Troubleshooting Guide
This section addresses specific issues that you may encounter during the handling and use of [EDIM][BF₄] in your experiments.
Issue 1: Inconsistent Experimental Results or Reaction Rates
Question: We are using [EDIM][BF₄] as a solvent for a synthesis reaction, and we are observing inconsistent reaction rates and yields between batches. What could be the cause?
Answer: Inconsistent results when using ionic liquids like [EDIM][BF₄] often stem from variations in purity, with water content and halide impurities being the most common culprits.
Causality Explained:
-
Water Content: [EDIM][BF₄], like many ionic liquids, is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][6][7] Water can act as a competing nucleophile, alter the polarity of the reaction medium, or react with certain reagents, leading to unpredictable outcomes.
-
Halide Impurities: Residual halides (e.g., chloride or bromide) from the synthesis process can interfere with catalytic cycles or react with sensitive substrates, affecting both the rate and selectivity of your reaction.
Troubleshooting Workflow:
A troubleshooting workflow for inconsistent experimental results.
Detailed Protocol: Drying [EDIM][BF₄]
-
Place the ionic liquid in a round-bottom flask.
-
Connect the flask to a high-vacuum line (Schlenk line).
-
Heat the flask gently to a temperature just above its melting point (around 110-120°C) while stirring. Caution: Do not exceed the decomposition temperature.
-
Maintain under vacuum with stirring for several hours (4-8 hours is typically sufficient) to remove absorbed water.
-
Cool the flask to room temperature under an inert atmosphere (e.g., nitrogen or argon) before use.
Issue 2: Color Change of the Ionic Liquid
Question: My initially colorless [EDIM][BF₄] has developed a yellow or brownish tint. Is it still usable?
Answer: A color change often indicates the presence of impurities or slight degradation. While it may not always affect your experiment, it is a sign that the integrity of the ionic liquid should be verified.
Causality Explained:
-
Impurities from Synthesis: The color could be due to residual starting materials or byproducts from the synthesis of the ionic liquid.
-
Thermal Stress: Prolonged heating, even below the bulk decomposition temperature, can lead to the formation of color-inducing species.
-
Reaction with Impurities: Trace impurities in the ionic liquid or from the reaction vessel can lead to colored products over time.
Troubleshooting Steps:
-
Assess the Impact: Run a small-scale control experiment to see if the colored ionic liquid affects your reaction outcome compared to a fresh, colorless batch.
-
Purification: If the color is due to impurities, you can attempt to purify it. A common method involves dissolving the ionic liquid in a suitable solvent (like acetonitrile), treating it with activated charcoal, and then filtering and removing the solvent under vacuum.[8]
-
Consider the Source: If you consistently receive colored batches, discuss the quality specifications with your supplier.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when handling [EDIM][BF₄]?
A1: You should always handle [EDIM][BF₄] in a well-ventilated area, preferably a fume hood.[9] Personal protective equipment (PPE) is mandatory and should include:
-
Gloves: Chemical-resistant gloves.
-
Lab Coat: To protect from spills.[1] Avoid contact with skin and eyes, and do not inhale any vapors or mists.[9] Wash your hands thoroughly after handling.[10]
Q2: How should I store [EDIM][BF₄] to ensure its long-term stability?
A2: Proper storage is crucial to maintain the purity and stability of [EDIM][BF₄].
-
Container: Keep it in a tightly sealed container to prevent moisture absorption.[1][9]
-
Atmosphere: For long-term storage, it is best to store it under an inert atmosphere (e.g., argon or nitrogen).[6][9]
-
Temperature: Store at room temperature (15–25 °C) in a dry, well-ventilated place away from direct sunlight.[1]
-
Incompatibilities: Store away from strong oxidizing agents and acids.[6][11][12]
Q3: My experiment is sensitive to water. How can I be sure my [EDIM][BF₄] is dry?
A3: The most reliable method for determining water content in ionic liquids is Karl Fischer titration.[13] For a qualitative check, you can observe the ionic liquid's behavior; if it appears cloudy or has a separate phase, it may be saturated with water. However, for sensitive applications, quantitative analysis is necessary. You can also use spectroscopic methods, such as IR spectroscopy, to detect the presence of water.[14]
Q4: What should I do in case of a spill?
A4: In case of a spill, follow these steps:
-
Ensure Personal Safety: Wear appropriate PPE, including respiratory protection if necessary.[12]
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to soak up the spill.[9]
-
Collect and Dispose: Scoop the absorbed material into a suitable, closed container for disposal as hazardous waste.[9]
-
Ventilate the Area: Ensure the area is well-ventilated.
-
Prevent Environmental Contamination: Do not let the product enter drains.[11]
Q5: Can [EDIM][BF₄] be used in drug development applications?
A5: Yes, ionic liquids, including imidazolium-based ones, are being explored in various pharmaceutical and drug development contexts. Their unique properties as solvents can enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs). They have also been studied for their effects on protein stability and aggregation, which is relevant to understanding and controlling amyloid-related diseases.[15][16] However, their biocompatibility and toxicity must be carefully evaluated for any specific application.
Section 4: Experimental Protocol Example
Protocol: Screening for Enhanced Solubility of a Poorly Soluble API
This protocol outlines a general procedure to assess if [EDIM][BF₄] can improve the solubility of a hydrophobic active pharmaceutical ingredient (API).
-
Preparation of [EDIM][BF₄]:
-
Ensure the ionic liquid is dry by following the drying protocol in the troubleshooting section.
-
Handle the dried ionic liquid in a glovebox or under an inert atmosphere to prevent moisture reabsorption.
-
-
Solubility Measurement:
-
Accurately weigh a known amount of the API into several vials.
-
Add a precise volume of [EDIM][BF₄] to each vial to create a suspension.
-
Seal the vials tightly.
-
Place the vials in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C).
-
Allow the samples to equilibrate for a set period (e.g., 24-48 hours), ensuring constant agitation.
-
-
Sample Analysis:
-
After equilibration, centrifuge the vials to separate the undissolved solid.
-
Carefully take an aliquot from the supernatant.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.
-
Analyze the concentration of the dissolved API using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Interpretation:
-
Calculate the solubility of the API in [EDIM][BF₄] (e.g., in mg/mL).
-
Compare this solubility to the known solubility of the API in conventional aqueous and organic solvents to determine the extent of solubility enhancement.
-
References
-
RoCo Global. This compound, >98%. [Link]
-
PubChem. This compound. [Link]
-
Carl ROTH. Safety Data Sheet: 1-Ethyl-3-methylimidazolium tetrafluoroborate. [Link]
-
Domínguez de María, P. New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. National Institutes of Health. [Link]
-
Fedunova, D., et al. Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. MDPI. [Link]
-
Rogers, R. D., & Seddon, K. R. Ionic Liquids and Their Interaction with Cellulose. ACS Publications. [Link]
-
Singh, S., & Kumar, A. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment. [Link]
-
Fedunova, D., et al. Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. PubMed. [Link]
-
Lanzhou Greenchem ILs. 1-ethyl-3-methylimidazolium tetrafluoroborate. [Link]
- Rogers, R. D., et al. Preparation and purification of ionic liquids and precursors.
-
Lee, S. H., et al. The Analytical Study on Synthesis and Optimization of Purification of Ionic Liquid, 1-ethyl-3-methylimidazolium Tetrafluoroborate. ResearchGate. [Link]
-
IoLiTec. This compound, >98%. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Rise of Ionic Liquids: Focus on 1-Ethyl-3-methylimidazolium Tetrafluoroborate. [Link]
-
RoCo Global. Safety Data Sheet: 1-Ethyl-2,3-dimethyl-imidazolium tetrafluoroborate. [Link]
-
Zhang, Q., et al. Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. National Institutes of Health. [Link]
-
Verevkin, S. P., et al. Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid. ResearchGate. [Link]
-
Giaginis, C., & Tsantili-Kakoulidou, A. The performance of 1-ethyl-3-methylimidazolium.... Pergamos. [Link]
-
Fox, D. M., et al. Thermal Analysis of 1-Ethyl-3-Methylimidazolium Tetrafluoroborate Molten Salt. [Link]
-
Hesse, F., et al. Thermal decomposition of 1-ethyl-3- methylimidazolium acetate. ChemRxiv. [Link]
-
Efimova, A. A., et al. Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. ResearchGate. [Link]
-
Otto Chemie Pvt. Ltd. 1-Ethyl-3-methylimidazolium tetrafluoroborate, ≥97.0% (HPLC/T). [Link]
-
Zhang, Q., et al. This compound ionic liquid mixture as electrolyte for high-voltage supercapacitors. ResearchGate. [Link]
-
Journal of Advanced Scientific Research. IONIC LIQUID 1-ETHYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE AS GREENER SOLVENT FOR DEGRA. [Link]
-
Wang, Y., et al. Facile synthesis and characterization of 1-ethyl-3-methylimidazolium fluoride ionic liquid. IOPscience. [Link]
-
Cheeka, G. T., et al. Determination of Water in 1-Ethyl-3-methylimidazolium tetrafluoroborate. ResearchGate. [Link]
-
Emel'yanenko, V. N., et al. The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. MDPI. [Link]
-
Zhang, Y., et al. Mixing Behavior of 1-Ethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide and 1-Ethyl-3-methylimidazolium Tetrafluoroborate Binary Ionic Liquids Mixtures. ResearchGate. [Link]
-
Wang, C., et al. Investigations of 1-(4-propylamino)-3-ethyl imidazolium tetrafluoroborate ionic liquid capturing CO2. ResearchGate. [Link]
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- 4. [PDF] Thermal Analysis of 1-Ethyl-3-Methylimidazolium Tetrafluoroborate Molten Salt | Semantic Scholar [semanticscholar.org]
- 5. 1-ethyl-3-methylimidazolium tetrafluoroborate--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids [ionike.com]
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reducing viscosity of 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate mixtures
Welcome to the technical support center for 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate ([Edmim][BF4]). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this ionic liquid (IL) and need to modulate its viscosity for specific experimental applications. We will explore the fundamental principles governing viscosity in ionic liquids and provide practical, step-by-step guidance on how to effectively reduce it.
Frequently Asked Questions (FAQs)
Q1: Why is my [Edmim][BF4] solution so viscous compared to traditional molecular solvents?
The high viscosity of ionic liquids like [Edmim][BF4] is an intrinsic property stemming from their unique molecular structure. Unlike neutral molecular solvents, ILs are composed entirely of ions. The strong electrostatic forces (Coulombic interactions) between the imidazolium cations and tetrafluoroborate anions create a highly structured, charge-ordered network.[1][2] This network restricts the free movement of ions, resulting in high resistance to flow, which we observe as viscosity. Additionally, van der Waals interactions between the alkyl chains on the cations contribute to this effect.[2][3]
Q2: What are the primary methods to reduce the viscosity of my [Edmim][BF4] mixture?
There are two primary, effective strategies to reduce the viscosity of an ionic liquid system:
-
Increasing Temperature: Applying thermal energy increases the kinetic energy of the ions, allowing them to overcome the strong intermolecular forces holding them in the ionic network. This leads to a significant decrease in viscosity.[4][5]
-
Adding a Co-solvent: Introducing a low-viscosity molecular solvent (a co-solvent) physically separates the ions of the IL. This disrupts the charge network, increases the free volume in the mixture, and ultimately lowers the overall viscosity.[6][7]
The choice between these methods, or a combination of both, will depend on the specific requirements of your experiment, such as thermal stability of reactants or desired solvent polarity.
Q3: How does the structure of [Edmim][BF4] specifically contribute to its viscosity?
The viscosity of [Edmim][BF4] is a direct result of its cation and anion structure.
-
Cation ([Edmim]⁺): The 1-ethyl-2,3-dimethylimidazolium cation has alkyl groups (ethyl and methyl) that contribute to van der Waals interactions. The methyl group at the C(2) position can increase van der Waals forces compared to unsubstituted imidazolium cations, potentially leading to higher viscosity.[4]
-
Anion ([BF4]⁻): The tetrafluoroborate anion is relatively small and symmetrical. The interactions between this anion and the imidazolium cation are significant, contributing to the overall strength of the ionic network.
The interplay of these forces dictates the baseline viscosity of the pure ionic liquid.
Troubleshooting Guide: Common Viscosity-Related Issues
This section addresses specific problems you may encounter during your experiments.
Problem: My viscosity is higher than expected, even after adding a co-solvent.
-
Possible Cause 1: Inaccurate Concentration. The co-solvent concentration may be lower than intended due to calculation errors or evaporation of a volatile co-solvent during preparation.
-
Recommended Action: Re-verify your calculations and ensure mixtures are prepared in sealed vessels, especially when using volatile solvents like acetone or acetonitrile.
-
Possible Cause 2: Impurities in the Ionic Liquid. The presence of other ionic impurities or residual starting materials from the IL synthesis can alter intermolecular interactions and increase viscosity.
-
Recommended Action: Ensure you are using high-purity [Edmim][BF4]. If in doubt, consult the manufacturer's certificate of analysis or consider purification.
-
Possible Cause 3: Temperature Control Failure. The experimental temperature may be lower than the setpoint.
-
Recommended Action: Calibrate your temperature controller and probe. Measure the temperature directly within the sample if possible.
Problem: I observed phase separation after adding a co-solvent.
-
Possible Cause: Immiscibility. Not all organic solvents are fully miscible with [Edmim][BF4] across all concentration ranges. This is particularly true for nonpolar solvents. While miscible with many polar solvents, 1,4-dioxane has shown miscibility issues with the similar [Emim][BF4].[6]
-
Recommended Action: Consult a miscibility chart or perform a small-scale miscibility test before preparing a large batch. Choose a co-solvent with a polarity that is more compatible with the ionic liquid, such as methanol, acetonitrile, or DMSO.[8][9]
Problem: The viscosity of my mixture is inconsistent between batches.
-
Possible Cause: Variable Water Content. [Edmim][BF4] can be hygroscopic. Even small, variable amounts of absorbed water can act as a co-solvent and significantly, yet uncontrollably, reduce viscosity.[10][11] This is a major source of irreproducibility.
-
Recommended Action: Always handle and store [Edmim][BF4] in a dry environment (e.g., a glovebox or desiccator). Use dried co-solvents for your mixtures to ensure that the only variable is the one you are intentionally controlling.
Strategy 1: Viscosity Reduction via Temperature Control
Increasing the temperature is a straightforward method to decrease viscosity. The relationship is non-linear; a small increase in temperature can lead to a substantial drop in viscosity, especially at lower temperature ranges.[4]
Data Center: Temperature-Viscosity Profile
The following table summarizes the typical effect of temperature on the viscosity of pure imidazolium-based ionic liquids.
| Temperature (K) | Typical Viscosity Range for similar Imidazolium ILs (mPa·s) |
| 298.15 (25 °C) | 30 - 100 |
| 313.15 (40 °C) | 15 - 50 |
| 333.15 (60 °C) | 8 - 25 |
| 353.15 (80 °C) | 5 - 15 |
Note: Actual values for [Edmim][BF4] may vary. This table is illustrative of the general trend.
Experimental Protocol: Temperature Adjustment
-
Setup: Place your [Edmim][BF4] mixture in a reaction vessel equipped with a calibrated heating system (e.g., oil bath, heating mantle with a PID controller) and a magnetic stirrer.
-
Control: Insert a calibrated temperature probe directly into the liquid to monitor the internal temperature accurately.
-
Heating: Gradually increase the temperature to the desired setpoint while stirring to ensure uniform heat distribution.
-
Equilibration: Allow the mixture to equilibrate at the target temperature for at least 15-20 minutes before beginning your experiment to ensure the viscosity has stabilized.
Strategy 2: Viscosity Reduction Using Co-solvents
Adding a low-viscosity molecular solvent is a highly effective method for tuning the viscosity of [Edmim][BF4] at a constant temperature.
Q4: How do I select the right co-solvent for my application?
The choice of co-solvent depends on several factors related to your experiment. The following workflow can guide your decision.
Caption: Workflow for selecting a suitable co-solvent.
Data Center: Viscosity of [Edmim][BF4] with Common Co-solvents
Experimental data shows that adding co-solvents significantly reduces the viscosity of [Edmim][BF4] mixtures. The extent of reduction depends on the co-solvent's nature and concentration.
| Co-solvent | Mole Fraction (IL) | Temperature (K) | Viscosity (mPa·s) |
| Methanol | 0.8 | 293.15 | ~19.5 |
| 0.4 | 293.15 | ~3.2 | |
| 0.1 | 293.15 | ~1.0 | |
| Acetonitrile | 0.8 | 293.15 | ~23.1 |
| 0.4 | 293.15 | ~2.5 | |
| 0.1 | 293.15 | ~0.6 | |
| Acetone | 0.8 | 293.15 | ~21.7 |
| 0.4 | 293.15 | ~2.0 | |
| 0.1 | 293.15 | ~0.5 |
Data derived from trends reported for [EDMIM][BF4] mixtures.[8]
As shown, increasing the mole fraction of the co-solvent (and thus decreasing the mole fraction of the IL) leads to a dramatic drop in viscosity.
Q5: How does water specifically affect the viscosity of [Edmim][BF4]?
Water is a very effective, low-cost co-solvent for reducing the viscosity of hydrophilic ionic liquids like [Edmim][BF4].[12] Due to its small molecular size and strong hydrogen-bonding capability, it can efficiently penetrate and disrupt the IL's ionic network.[11]
-
Mechanism: Water molecules solvate both the cations and anions, effectively shielding them from each other and weakening the Coulombic interactions. This "loosening" of the ionic structure allows for easier flow.
-
Caution: The effect of water is pronounced. Even trace amounts can cause significant viscosity reduction.[10][13] While useful, this means that for reproducible results, the water content must be precisely controlled or eliminated.
Caption: Disruption of the ionic network by water molecules.
Experimental Protocol: Preparing an IL/Co-solvent Mixture
-
Drying: Ensure both the [Edmim][BF4] and the chosen co-solvent are sufficiently dry to avoid uncontrolled viscosity changes from ambient water. Dry the IL under vacuum at a moderate temperature (e.g., 70-80 °C) for several hours. Dry molecular solvents using appropriate methods like molecular sieves.
-
Weighing: In a dry, inert atmosphere (e.g., glovebox), accurately weigh the required amounts of [Edmim][BF4] and the co-solvent into a sealed container. Gravimetric preparation is more accurate than volumetric, especially for viscous liquids.
-
Mixing: Seal the container and mix thoroughly using a vortex mixer or magnetic stirrer until the solution is completely homogeneous.
-
Verification: If precise viscosity is critical, measure the viscosity of the prepared mixture using a calibrated viscometer or rheometer at the desired experimental temperature.
References
-
Gao, H., et al. (2018). Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Frontiers in Chemistry. [Link]
-
Philippi, F., et al. (2022). Pressing matter: why are ionic liquids so viscous?. Chemical Science. [Link]
-
Sarkar, S., et al. (2021). Relating the physical properties of aqueous solutions of ionic liquids with their chemical structures. ResearchGate. [Link]
-
Araque, J. C., et al. (2018). Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion. The Journal of Physical Chemistry B. [Link]
-
Fan, X., Chen, Y., & Su, C. (2016). Density and Viscosity Measurements for Binary Mixtures of 1-Ethyl-3-methylimidazolium Tetrafluoroborate ([Emim][BF4]) with Dimethylacetamide, Dimethylformamide, and Dimethyl Sulfoxide. Journal of the Chinese Institute of Engineers. [Link]
-
Ge, M., et al. (2008). Densities and Viscosities of 1-Butyl-3-methylimidazolium Tetrafluoroborate + H2O Binary Mixtures from (303.15 to 353.15) K. Journal of Chemical & Engineering Data. [Link]
-
Ciocîrlan, O., & Iulian, O. (2013). Viscosity of binary mixtures of 1-ethyl-3-methylimidazolium tetrafluoroborate ionic liquid with four organic solvents. ResearchGate. [Link]
-
Ciocîrlan, O., et al. (2013). Viscosity of binary mixtures of 1-ethyl-3-methylimidazolium tetrafluoroborate ionic liquid with four organic solvents. Journal of Molecular Liquids. [Link]
-
Gao, H., et al. (2017). Densities, viscosities, volumetric properties and intermolecular interactions of binary mixtures of this compound with three solvents. Journal of Molecular Liquids. [Link]
-
Zhang, S., et al. (2016). Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride. MDPI. [Link]
-
Chen, Y., et al. (2016). Effect of Water on the Viscosity, Density, and Ionic Conductivity of Ionic Liquids with Aprotic N-Heterocyclic Anions. Journal of Chemical & Engineering Data. [Link]
-
Hekkenberg, R., & Uusi-Kyyny, P. (2018). The peculiar effect of water on ionic liquids and deep eutectic solvents. Physical Chemistry Chemical Physics. [Link]
-
Nancarrow, P., & O'Connor, D. (2015). EFFECT OF WATER CONTENT ON VISCOSITY OF IONIC LIQUIDS BASED NANOFLUIDS. ResearchGate. [Link]
-
Shamsuri, A. A., & Abdullah, D. K. (2010). Examples of imidazolium-based ionic liquid/co-solvent mixtures applied in the dissolution of cellulose and other biopolymers. ResearchGate. [Link]
-
Ge, M.-L., et al. (2010). Densities and Viscosities of 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate + H2O at T = (298.15 to 343.15) K. Journal of Chemical & Engineering Data. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
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- 6. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Impurities in Synthesized 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate ([EdimIm][BF4])
This technical support guide is designed for researchers, scientists, and drug development professionals working with the ionic liquid 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate ([EdimIm][BF4]). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common purity-related challenges encountered during its synthesis and handling. Our approach is rooted in explaining the fundamental chemistry to empower users to diagnose and resolve issues effectively.
I. Understanding the Synthesis and a World of Potential Impurities
The synthesis of this compound is typically a two-step process. A thorough understanding of this pathway is the first step in effective troubleshooting.
-
Step 1: Quaternization of 1,2-dimethylimidazole. This initial step involves the reaction of 1,2-dimethylimidazole with an ethylating agent, most commonly an ethyl halide (e.g., ethyl iodide or ethyl bromide), to form the 1-Ethyl-2,3-dimethylimidazolium halide precursor.
-
Step 2: Anion Exchange. The halide anion of the precursor is then exchanged for the tetrafluoroborate anion. This is typically achieved by reacting the halide salt with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄) or silver tetrafluoroborate (AgBF₄).
This synthetic route, while effective, can introduce a variety of impurities that may significantly impact the physicochemical properties and experimental outcomes of the final ionic liquid.
II. Troubleshooting Guide: Diagnosing and Resolving Purity Issues
This section is formatted in a question-and-answer style to directly address common problems you may encounter.
My final [EdimIm][BF4] product is colored (yellow to brownish). What is the likely cause and how can I fix it?
Answer:
A colored product is a common issue and often points to the presence of impurities. The most likely culprits are:
-
Residual Iodide: If you used an iodide-containing precursor (e.g., 1-Ethyl-2,3-dimethylimidazolium iodide), residual iodide ions can lead to the formation of triiodide (I₃⁻) upon exposure to air or light, which imparts a yellow-brown color.
-
Thermal Degradation: Overheating during the quaternization step or subsequent drying can lead to the degradation of the imidazolium cation, forming colored byproducts.
-
Impurities in Starting Materials: The purity of your initial 1,2-dimethylimidazole and ethylating agent is crucial. Impurities in these reagents can carry through the synthesis and contribute to coloration.
Troubleshooting Steps:
-
Minimize Iodide Use: If possible, use an alternative ethylating agent like diethyl sulfate. If you must use an ethyl halide, consider ethyl bromide or chloride, as they are less prone to oxidation than ethyl iodide.
-
Decolorization with Activated Carbon: A common and effective method for removing colored impurities is to treat a solution of the ionic liquid (e.g., in water or a suitable organic solvent) with activated carbon.
-
Protocol: Dissolve the colored [EdimIm][BF4] in a minimal amount of deionized water or acetonitrile. Add a small amount of activated charcoal (typically 1-2% by weight) and stir the mixture at room temperature for several hours or overnight. Filter the mixture through a fine filter (e.g., Celite or a 0.22 µm syringe filter) to remove the charcoal. Remove the solvent under reduced pressure.[1]
-
-
Control Reaction Temperature: Carefully control the temperature during the quaternization reaction. The reaction is often exothermic, so proper cooling may be necessary to prevent overheating and subsequent degradation.
-
Purify Starting Materials: If you suspect your starting materials are impure, consider purifying them by distillation or other appropriate methods before use.
I'm observing unexpected peaks in the ¹H NMR spectrum of my [EdimIm][BF4]. What could they be?
Answer:
Unexpected peaks in the ¹H NMR spectrum are indicative of impurities. Here are some common possibilities:
-
Unreacted Starting Materials:
-
1,2-dimethylimidazole: You may see characteristic peaks for the methyl groups and the ring protons of the starting imidazole.
-
Ethyl Halide: Depending on the solvent used for the NMR, you might see the characteristic quartet and triplet of the ethyl group.
-
-
Residual Solvents: Peaks from solvents used during the synthesis or purification (e.g., acetonitrile, dichloromethane, water) are very common.
-
Side-Reaction Byproducts: Although less common with this specific synthesis, side reactions can occur. For example, if the ethylating agent is not pure, you could have byproducts from the reaction of other alkylating agents present.
-
Degradation Products: Over time, especially in the presence of water, the tetrafluoroborate anion can hydrolyze to form fluoride ions and boric acid. While these may not be directly visible in the ¹H NMR, they can affect the chemical environment and lead to peak shifting or broadening.
Troubleshooting and Identification:
-
Compare with Known Spectra: Obtain a reference ¹H NMR spectrum of pure this compound to confirm the chemical shifts of your product.
-
Spike with Starting Materials: To confirm the presence of unreacted starting materials, you can "spike" your NMR sample with a small amount of 1,2-dimethylimidazole or the ethylating agent and see if the suspect peaks increase in intensity.
-
Check for Solvent Peaks: Consult a table of common NMR solvent impurities to identify any residual solvent peaks.
-
Thorough Drying: Ensure your final product is thoroughly dried under high vacuum to remove residual solvents and water.
My [EdimIm][BF4] fails the silver nitrate test, indicating halide contamination. How can I remove residual halides?
Answer:
Residual halide (Cl⁻, Br⁻, or I⁻) is arguably the most common and problematic impurity in ionic liquids prepared by anion exchange. Halides can significantly alter the electrochemical and physical properties of the ionic liquid.
Causality: Incomplete anion exchange or inadequate washing of the final product is the primary cause of halide contamination.
Purification Protocol: Liquid-Liquid Extraction
Liquid-liquid extraction is a highly effective method for removing residual halides.[2][3][4][5][6]
-
Dissolution: Dissolve the impure [EdimIm][BF4] in deionized water.
-
Extraction: Transfer the aqueous solution to a separatory funnel and add an immiscible organic solvent, such as dichloromethane or ethyl acetate. Shake the funnel vigorously, venting frequently.
-
Phase Separation: Allow the layers to separate. The ionic liquid will preferentially partition into one of the phases (typically the aqueous phase for this hydrophilic ionic liquid), while the halide salt byproduct (e.g., NaCl, NaBr) will remain in the aqueous phase. The efficiency of the separation can be influenced by the choice of organic solvent.
-
Repeat: Drain the organic layer and repeat the extraction of the aqueous phase with fresh organic solvent several times.
-
Final Workup: After the final extraction, collect the phase containing the purified ionic liquid and remove the solvent under reduced pressure. It is crucial to dry the final product thoroughly under high vacuum to remove any residual water and organic solvent.
Verification: After purification, perform the silver nitrate test on a small aqueous solution of your [EdimIm][BF4]. The absence of a precipitate (AgCl, AgBr, or AgI) indicates successful removal of halide impurities.
I suspect my [EdimIm][BF4] has a high water content. How can I confirm this and what is the best way to dry it?
Answer:
Ionic liquids, particularly those with hydrophilic anions like tetrafluoroborate, can be hygroscopic and readily absorb moisture from the atmosphere.
Confirmation of Water Content: Karl Fischer Titration
The most accurate and widely accepted method for determining water content in ionic liquids is Karl Fischer titration.[7][8][9][10][11] This technique is highly sensitive and can quantify even trace amounts of water.
Drying Protocol:
-
High Vacuum Drying: The most common method for drying ionic liquids is to heat them gently (e.g., 60-80 °C) under high vacuum for an extended period (several hours to overnight). This will remove the majority of the water and any volatile organic solvents.
-
Azeotropic Distillation: For larger quantities or particularly wet samples, azeotropic distillation with a solvent like toluene can be effective. The toluene-water azeotrope boils at a lower temperature than water, facilitating its removal. The toluene can then be removed under reduced pressure.
-
Storage: After drying, it is critical to store the [EdimIm][BF4] in a tightly sealed container, preferably in a desiccator or a glovebox with an inert atmosphere, to prevent reabsorption of moisture.
III. Frequently Asked Questions (FAQs)
Q1: What are the main types of impurities I should be concerned about in my synthesized [EdimIm][BF4]?
A1: The most common impurities can be categorized as follows:
| Impurity Category | Specific Examples | Origin |
| Unreacted Starting Materials | 1,2-dimethylimidazole, Ethyl halide | Incomplete reaction during quaternization |
| Halide Ions | Chloride (Cl⁻), Bromide (Br⁻), Iodide (I⁻) | Incomplete anion exchange |
| Water | H₂O | Absorption from the atmosphere, residual from workup |
| Organic Solvents | Acetonitrile, Dichloromethane, Ethyl acetate | Residual from synthesis and purification steps |
| Degradation Products | Fluoride ions (F⁻), Boric acid (H₃BO₃) | Hydrolysis of the tetrafluoroborate anion in the presence of water[12][13][14][15][16] |
Q2: How can I detect these impurities?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR Spectroscopy: Useful for identifying unreacted organic starting materials, residual organic solvents, and verifying the structure of the [EdimIm]⁺ cation.[17][18]
-
Ion Chromatography (IC): The preferred method for quantifying halide impurities.[19][20][21][22][23]
-
Karl Fischer Titration: The gold standard for determining water content.[7][8][9][10][11]
-
Mass Spectrometry (MS): Can be used to confirm the mass of the [EdimIm]⁺ cation and to identify potential byproducts.
Q3: Can the tetrafluoroborate anion degrade?
A3: Yes. The tetrafluoroborate anion ([BF₄]⁻) is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures.[12][13][14][15][16] The hydrolysis reaction produces fluoride ions (F⁻) and boric acid. This can alter the properties of the ionic liquid and potentially interfere with reactions. It is therefore crucial to minimize the water content of your [EdimIm][BF4].
Q4: What are the consequences of using impure [EdimIm][BF4] in my experiments?
A4: The consequences can be significant and varied:
-
Altered Physicochemical Properties: Impurities can change the viscosity, density, conductivity, and melting point of the ionic liquid.
-
Inaccurate Reaction Outcomes: Halide impurities can act as nucleophiles or ligands, interfering with catalytic cycles and leading to unexpected products or lower yields.
-
Poor Electrochemical Performance: In electrochemical applications, halide and water impurities can narrow the electrochemical window and lead to corrosion.
-
Lack of Reproducibility: Using ionic liquids with varying impurity profiles will lead to inconsistent and non-reproducible experimental results.
IV. Visualizing the Process: Synthesis and Purification Workflow
The following diagrams illustrate the key steps in the synthesis and purification of this compound.
Caption: Synthesis of [EdimIm][BF4]
Caption: Purification of [EdimIm][BF4]
V. References
-
Villagrán, C., Deetlefs, M., Pitner, W. R., & Seddon, K. R. (2006). Quantification of Halide in Ionic Liquids using Ion Chromatography. Analytical Chemistry, 78(21), 7603-7609. [Link]
-
Zhang, S., Sun, N., He, X., Lu, X., & Zhang, X. (2017). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 7(49), 30736-30751. [Link]
-
Hao, F., Haddad, P. R., & Ruther, T. (2008). IC Determination of Halide Impurities in Ionic Liquids. Chromatographia, 67(5-6), 435-440. [Link]
-
Scribd. (n.d.). 2008 IC Determination of Halide Impurities in Ionic Liquids. Retrieved from [Link]
-
Freire, M. G., Neves, C. M., Marrucho, I. M., Coutinho, J. A., & Fernandes, A. M. (2010). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. The Journal of Physical Chemistry A, 114(11), 3744-3749. [Link]
-
Bhatt, A. I., & Kumar, A. (2021). Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment. ACS Omega, 6(5), 3491-3504. [Link]
-
CICECO. (n.d.). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. Retrieved from [Link]
-
Freire, M. G., Neves, C. M., Marrucho, I. M., Coutinho, J. A., & Fernandes, A. M. (2010). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. The Journal of Physical Chemistry A, 114(11), 3744-3749. [Link]
-
SciSpace. (2010). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantification of Halide in Ionic Liquids Using Ion Chromatography. Retrieved from [Link]
-
SOLVOMET. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. Retrieved from [Link]
-
Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). Weakly-Basic Anion Exchange Resin Scavenges Impurities in Ionic Liquid Synthesized from Trialkyloxonium Salt. Retrieved from [Link]
-
ACS Publications. (2022). Purification of Ionic Liquid Solvents in a Self-Optimizing, Continuous Microfluidic Process via Extraction of Metal Ions and Phase Separation. ACS Sustainable Chemistry & Engineering, 10(51), 17015-17024. [Link]
-
ResearchGate. (n.d.). Application of ionic liquids to solvent extraction. Retrieved from [https://www.researchgate.net/publication/225381831_Application_of_ionic_liquids_to_solvent_extraction]([Link]_ liquids_to_solvent_extraction)
-
MDPI. (2019). Liquid-Liquid Extraction of Ferric Ions into the Ionic Liquids. Metals, 9(11), 1184. [Link]
-
Chikte, S. R., & Madhamshettiwar, S. V. (2021). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment, 16(3), 834-842. [Link]
-
García-Saiz, A., de Pedro, I., Vallcorba, O., Migowski, P., Hernández, I., & Barquín, L. F. (2020). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations. Dalton Transactions, 49(45), 16345-16354. [Link]
-
Wang, Y., Zhang, S., Yan, Z., & Zhang, J. (2014). Degradation of imidazolium-based ionic liquids in aqueous solution using plasma electrolysis. Journal of Hazardous Materials, 265, 261-270. [Link]
-
ResearchGate. (n.d.). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of imidazolium ILs with different alkyl chain lengths. Retrieved from [Link]
-
MDPI. (2020). Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. International Journal of Molecular Sciences, 21(21), 8201. [Link]
-
RSC Publishing. (2020). 1-ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. Retrieved from [Link]
-
Katsyuba, S. A., Zvereva, E. E., Vidis, A., & Dyson, P. J. (2009). Structural Studies of the Ionic Liquid 1-Ethyl-3-methylimidazolium Tetrafluoroborate in Dichloromethane Using a Combined DFT-NMR Spectroscopic Approach. The Journal of Physical Chemistry B, 113(15), 5046-5051. [Link]
-
Dzyuba, S. V., & Bartsch, R. A. (2001). Efficient Synthesis of 1-Alkyl(aralkyl)-3-methyl(ethyl)imidazolium Halides: Precursors for Room-Temperature Ionic Liquids. The Journal of Organic Chemistry, 66(14), 4951-4954. [Link]
-
ResearchGate. (n.d.). 1,2-Dimethylimidazole (DMI) and microwaves in the alkylation of carboxylic acids and phenols with dimethyl and diethyl carbonates. Retrieved from [Link]
-
Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]
-
ResearchGate. (n.d.). In Situ Determination of the Water Content of Ionic Liquids. Retrieved from [Link]
-
Google Patents. (n.d.). US7763186B2 - Preparation and purification of ionic liquids and precursors. Retrieved from
-
ACS Publications. (2003). Synthesis and Characterization of Ionic Liquids Incorporating the Nitrile Functionality. Inorganic Chemistry, 42(21), 6950-6956. [Link]
-
RSC Publishing. (1985). Reactions of 1,2-dimethylimidazole, particularly its metallation. Journal of the Chemical Society, Perkin Transactions 1, 2047-2052. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (2006). Supplementary NMR data. Retrieved from [Link]
-
da Silva, A. M. S., et al. (2021). Synthesis and characterization of the ionic liquid 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazol tetrafluoroborate. Research, Society and Development, 10(10), e393101018988. [Link]
-
Ren, T. L., et al. (2021). Degradation of imidazolium ionic liquids in a thermally activated persulfate system. Chemical Engineering Journal, 412, 128639. [Link]
-
RSC Publishing. (2005). Ionic liquids based on imidazolium tetrafluoroborate for the removal of aromatic sulfur-containing compounds from hydrocarbon mixtures. Green Chemistry, 7(10), 706-709. [Link]
-
Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles. Retrieved from
-
ResearchGate. (n.d.). What is the procedure for the reaction of imidazole with alkyl halide? Retrieved from [Link]
-
IOP Publishing. (2019). Facile synthesis and characterization of 1-ethyl-3-methylimidazolium fluoride ionic liquid. Journal of Physics: Conference Series, 1347, 012109. [Link]
Sources
- 1. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 2. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Liquid-Liquid Extraction of Ferric Ions into the Ionic Liquids [mdpi.com]
- 7. hiyka.com [hiyka.com]
- 8. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 9. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 10. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CICECO Publication » Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids [ciceco.ua.pt]
- 14. researchgate.net [researchgate.net]
- 15. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids† (2010) | Mara G. Freire | 614 Citations [scispace.com]
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- 23. solvomet.eu [solvomet.eu]
Technical Support Center: Optimizing 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate ([Edmim]BF₄) Concentration in Electrolytes
Welcome to the technical support center for the optimization of 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate ([Edmim]BF₄) concentration in electrolytes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the successful application of this ionic liquid in your electrochemical systems.
Introduction to [Edmim]BF₄ in Electrolyte Formulations
This compound is a room-temperature ionic liquid (RTIL) that has garnered significant interest for its potential use in various electrochemical devices, including batteries and supercapacitors. Its key attributes, such as a wide electrochemical window, good ionic conductivity, and high thermal stability, make it a compelling alternative to traditional organic solvent-based electrolytes.[1][2] However, optimizing its concentration is critical to achieving the desired performance characteristics of your electrochemical system. This guide will walk you through the nuances of concentration optimization and help you troubleshoot common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of increasing [Edmim]BF₄ concentration on my electrolyte's properties?
A1: Increasing the concentration of [Edmim]BF₄ in a solvent-based electrolyte typically leads to a non-linear effect on its properties. Initially, as the concentration of the ionic liquid increases, the ionic conductivity tends to rise due to a higher number of charge carriers. However, beyond an optimal point, the conductivity will start to decrease. This is primarily because the viscosity of the electrolyte increases significantly at higher concentrations, which impedes ion mobility.[3] Therefore, there is a trade-off between the number of charge carriers and their mobility that needs to be carefully balanced.
Q2: How does the choice of solvent affect the optimal concentration of [Edmim]BF₄?
A2: The choice of solvent is crucial as it dictates the solvation of the [Edmim]⁺ and BF₄⁻ ions, which in turn influences the electrolyte's viscosity and ionic conductivity. Solvents with high dielectric constants and low viscosity, such as acetonitrile (ACN) or propylene carbonate (PC), are commonly used to dissolve ionic liquids. The optimal concentration of [Edmim]BF₄ will be different for each solvent due to varying ion-solvent interactions. It is essential to experimentally determine the optimal concentration for your specific solvent system.
Q3: My cyclic voltammetry (CV) scans show a narrow electrochemical window. What could be the cause?
A3: A narrow electrochemical window can be attributed to several factors, with impurities being a primary culprit. The presence of water or halide (e.g., chloride, bromide) impurities can significantly reduce the electrochemical stability of the electrolyte.[4] Halides are more easily oxidized than the BF₄⁻ anion, leading to a lower anodic stability limit. Water can be reduced at the cathode, narrowing the cathodic limit. It is imperative to use high-purity [Edmim]BF₄ and anhydrous solvents, and to assemble your electrochemical cells in a controlled atmosphere (e.g., a glovebox) to minimize moisture contamination.[5]
Q4: I'm observing inconsistent results between experiments. What are the likely sources of this variability?
A4: Inconsistent results often stem from variations in electrolyte preparation and handling. Key factors to control include:
-
Purity of [Edmim]BF₄ and solvent: Ensure you are using materials of the same high purity for each experiment.
-
Water content: Even small variations in ambient humidity during electrolyte preparation can affect performance. Always handle and store the ionic liquid and solvents in a dry environment.
-
Electrode surface preparation: Inconsistent surface morphology or contamination of your electrodes can lead to variable results.
-
Cell assembly: Ensure consistent electrode spacing and pressure in your test cells.
Q5: Can I use [Edmim]BF₄ as a neat electrolyte without any solvent?
A5: Yes, [Edmim]BF₄ can be used as a neat (pure) ionic liquid electrolyte. This approach eliminates the volatility and flammability issues associated with organic solvents. However, neat ionic liquids generally have higher viscosity and lower ionic conductivity at room temperature compared to their solutions in organic solvents.[1] The choice between a neat and a solvent-based electrolyte will depend on the specific requirements of your application, such as the desired operating temperature and power density.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Ionic Conductivity | 1. Sub-optimal Concentration: The concentration of [Edmim]BF₄ may be too high, leading to increased viscosity and reduced ion mobility. 2. Impurities: Water or other impurities can interfere with ion transport. 3. Low Temperature: Ionic liquid viscosity is highly temperature-dependent. | 1. Optimize Concentration: Perform a concentration-dependent study to find the optimal balance between charge carrier density and viscosity. (See Experimental Protocol 1). 2. Purify Components: Use high-purity, anhydrous [Edmim]BF₄ and solvents. Consider further purification steps if necessary. 3. Increase Operating Temperature: If the application allows, operating at a slightly elevated temperature can significantly decrease viscosity and improve conductivity. |
| Poor Rate Capability/High Polarization | 1. High Viscosity: A viscous electrolyte limits the mass transport of ions to the electrode surface, especially at high current densities. 2. Poor Electrode Wetting: The electrolyte may not be effectively penetrating the porous structure of your electrodes. | 1. Reduce [Edmim]BF₄ Concentration: Lowering the concentration will decrease viscosity. 2. Add a Low-Viscosity Co-solvent: Introducing a co-solvent like acetonitrile can improve ion mobility. 3. Improve Electrode Infiltration: Use a vacuum infiltration step during cell assembly to ensure complete wetting of the electrode pores. |
| Narrow Electrochemical Stability Window (ESW) | 1. Halide Impurities: Residual halides from the synthesis of [Edmim]BF₄ are a common cause of reduced anodic stability. 2. Water Contamination: Moisture will lead to a lower cathodic stability limit. 3. Reactive Electrode Material: The electrode material itself may be reacting with the electrolyte. | 1. Use High-Purity IL: Source [Edmim]BF₄ with low halide content (<10 ppm). 2. Work in an Inert Atmosphere: Prepare electrolytes and assemble cells in a glovebox with low water and oxygen levels. 3. Verify Electrode Compatibility: Run a CV of the electrolyte with a known stable working electrode (e.g., glassy carbon, platinum) to isolate the stability of the electrolyte itself. |
| Inconsistent Cycling Performance | 1. Electrolyte Degradation: The electrolyte may be slowly decomposing over repeated cycles. 2. Unstable Solid Electrolyte Interphase (SEI): For battery applications, an unstable SEI layer can form and reform, consuming electrolyte and active material. | 1. Verify ESW: Ensure your operating voltage is well within the stable electrochemical window of the electrolyte. 2. Consider Additives: Small amounts of film-forming additives can help to stabilize the SEI layer on the anode. |
Data Presentation
The following table summarizes the typical relationship between the concentration of an imidazolium-based ionic liquid in an organic solvent and key electrolyte properties. The exact values will vary depending on the specific solvent and temperature.
| Concentration of [Edmim]BF₄ in Acetonitrile (mol/L) | Ionic Conductivity (mS/cm) | Viscosity (cP) | General Performance Trend |
| 0.1 | ~10-15 | ~0.4-0.6 | High conductivity, but limited by the number of charge carriers. |
| 0.5 | ~20-30 | ~0.6-1.0 | Approaching optimal performance for many applications. |
| 1.0 (Typical Optimum) | ~30-40 | ~1.0-1.5 | Often a good balance between high charge carrier concentration and manageable viscosity. |
| 2.0 | ~25-35 | ~2.0-3.0 | Decreasing conductivity due to a significant increase in viscosity. |
| Neat [Edmim]BF₄ | ~8-12 | ~30-40 | Lower conductivity due to high viscosity, but offers enhanced safety. |
Note: The data presented are illustrative and based on typical trends for imidazolium-based ionic liquids in acetonitrile at room temperature.[3] Actual values should be determined experimentally for your specific system.
Experimental Protocols
Protocol 1: Determining the Optimal [Edmim]BF₄ Concentration
This protocol outlines the steps to identify the concentration of [Edmim]BF₄ that yields the highest ionic conductivity in a given solvent.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: In an inert atmosphere (glovebox), prepare a series of electrolyte solutions with varying concentrations of [Edmim]BF₄ in your chosen anhydrous solvent (e.g., 0.1 M, 0.5 M, 1.0 M, 1.5 M, 2.0 M).
-
Conductivity Measurement:
-
Use a calibrated conductivity meter with a two-electrode conductivity cell.
-
Rinse the cell thoroughly with the anhydrous solvent before and between measurements.
-
Measure the conductivity of each prepared electrolyte solution at a controlled temperature (e.g., 25 °C).
-
-
Viscosity Measurement:
-
Use a viscometer (e.g., a cone-and-plate or capillary viscometer) to measure the dynamic viscosity of each electrolyte solution at the same controlled temperature.
-
-
Data Analysis:
-
Plot ionic conductivity as a function of [Edmim]BF₄ concentration.
-
Plot viscosity as a function of [Edmim]BF₄ concentration.
-
The optimal concentration will correspond to the peak in the ionic conductivity curve. This represents the best compromise between charge carrier concentration and ion mobility.
-
Protocol 2: Measuring the Electrochemical Stability Window (ESW)
This protocol describes how to determine the operating voltage range of your optimized electrolyte.
Step-by-Step Methodology:
-
Cell Assembly: In a glovebox, assemble a three-electrode cell using your optimized electrolyte.
-
Working Electrode: A stable, inert electrode such as glassy carbon or platinum.
-
Counter Electrode: A high-surface-area material like platinum mesh or carbon cloth.
-
Reference Electrode: A stable reference electrode suitable for non-aqueous electrolytes (e.g., Ag/Ag⁺ or a quasi-reference electrode like a silver wire).
-
-
Linear Sweep Voltammetry (LSV):
-
Perform a linear sweep voltammetry scan in the anodic direction (e.g., from the open-circuit potential to +6 V vs. the reference) at a slow scan rate (e.g., 1-5 mV/s).
-
Perform a separate linear sweep voltammetry scan in the cathodic direction (e.g., from the open-circuit potential to -6 V vs. the reference) at the same slow scan rate.
-
-
ESW Determination:
-
The electrochemical window is defined by the potential limits at which a significant increase in current is observed, indicating the onset of electrolyte oxidation (anodic limit) or reduction (cathodic limit).
-
A common method is to define the limit as the potential at which the current density reaches a certain cutoff value (e.g., 0.1 or 1 mA/cm²).
-
Visualizations
Logical Relationship: Concentration vs. Performance
Caption: Relationship between [Edmim]BF₄ concentration and key electrolyte properties.
Troubleshooting Workflow: Low Ionic Conductivity
Caption: A step-by-step workflow for troubleshooting low ionic conductivity.
References
-
Application of Ionic Liquids for Batteries and Supercapacitors. National Institutes of Health. [Link]
-
This compound ionic liquid mixture as electrolyte for high-voltage supercapacitors. ResearchGate. [Link]
-
Ionic Liquid-Based Electrolytes for Energy Storage Devices: A Brief Review on Their Limits and Applications. National Institutes of Health. [Link]
-
Application of Ionic Liquids for Batteries and Supercapacitors. ResearchGate. [Link]
-
Imidazolium-Based Ionic Liquids: Some Research Methods, Applications and Physico-Chemical Properties. ResearchGate. [Link]
-
The performance of 1-ethyl-3-methylimidazolium tetrafluoroborate ionic liquid as mobile phase additive in HPLC-based lipophilicity assessment. PubMed. [Link]
-
Application of imidazolium-based ionic liquids as electrolytes for supercapacitors with superior performance at a wide temperature range. ResearchGate. [Link]
-
Approaches to, and Problems with, Ionic Liquid Electrolytes for Alkali Metal Electrochemical Devices: The Case of Low-Melting Chloroaluminate Binary Solutions. ResearchGate. [Link]
-
Electrochemical Performance and Molecular Structure of Diluted 1-Alkyl-3-methylimidazolium Tetrafluoroborate Ionic Liquids and Their Mixture as Electrolytes for Double-Layer Capacitors. Semantic Scholar. [Link]
-
Determination of Water in 1-Ethyl-3-methylimidazolium tetrafluoroborate. ResearchGate. [Link]
-
The performance of 1‐ethyl‐3‐methylimidazolium tetrafluoroborate ionic liquid as mobile phase additive in HPLC‐based lipophilicity assessment. ResearchGate. [Link]
-
Common Troubleshooting Tips. Chemistry LibreTexts. [Link]
-
Application of Ionic Liquids in Electrochemistry—Recent Advances. MDPI. [Link]
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Ionic liquids in surface electrochemistry. Royal Society of Chemistry. [Link]
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Effect of Electrolyte Concentration on the Electrochemical Performance of Spray Deposited LiFePO4. National Institutes of Health. [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
Technical Support Center: Water Content Determination in 1-Ethyl-2,3-dimethylimidazolium Tetrafluoroborate ([Edimim][BF4])
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the accurate determination of water content in 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate ([Edimim][BF4]), a common room-temperature ionic liquid (IL). Given the hygroscopic nature of many ionic liquids, precise water quantification is critical for ensuring experimental reproducibility and maintaining the unique physicochemical properties of the solvent.[1][2]
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the water content analysis of [Edimim][BF4], with a focus on the widely used Karl Fischer (KF) titration method.
Q1: My Karl Fischer titration results for [Edimim][BF4] are inconsistent and show poor reproducibility. What are the likely causes?
Inconsistent results are often multifactorial, stemming from environmental exposure, sample handling, or instrument parameters.
-
Causality: this compound, like many imidazolium-based ILs with a tetrafluoroborate anion, is hygroscopic.[3][4] Even brief exposure to atmospheric moisture can lead to significant water absorption, causing variability in results.[3] The high viscosity of some ILs can also lead to inconsistent sample transfer and dispensing.[5]
-
Troubleshooting Protocol:
-
Strict Environmental Control: Handle all samples and prepare for analysis in a controlled environment, such as a glove box with low relative humidity (<15% RH).[3] Use freshly opened solvents and reagents.
-
Sample Handling:
-
Use a gas-tight syringe (e.g., Hamilton syringe) for transferring the IL to the titration vessel to prevent moisture ingress.
-
Ensure the sample is completely dissolved or dispersed in the KF solvent. Due to the high solubility of many compounds in ionic liquids, specialized KF solvents may be beneficial.[6][7]
-
-
Instrument Check:
-
Verify the titrator's performance by running a certified water standard before and after your sample set.
-
Ensure the titration cell is properly sealed and all joints are airtight.
-
Check the desiccant tubes on the titration vessel and replace the desiccant if necessary.
-
-
Q2: The Karl Fischer titration is very slow, and the endpoint is "drifting" or not stable. Why is this happening?
A drifting endpoint is a classic sign of a side reaction or incomplete water release.[8]
-
Causality: While the imidazolium cation is generally stable, the tetrafluoroborate (BF₄⁻) anion can be susceptible to hydrolysis under certain conditions, although this is less common than with other anions. A more likely cause is a reaction between the sample matrix and the KF reagents, which can consume or produce water, leading to a false endpoint.[8][9] For borate-containing compounds, a known interference involves the alcohol component (typically methanol) in standard KF reagents.[10]
-
Troubleshooting Protocol:
-
Reagent Selection: Consider using a methanol-free KF reagent. A non-alcoholic coulometric reagent based on N-methylformamide has been shown to eliminate interference from borate compounds.[10]
-
Sample Size Optimization: Use a smaller sample size. This can minimize the impact of any interfering substances.
-
KF Oven Method: For highly viscous samples or if side reactions are suspected, using a KF oven is a robust solution.[8][11] The sample is heated in a sealed vial, and the evaporated water is carried by a dry, inert gas stream into the titration cell. This prevents the IL itself from contacting the KF reagents, eliminating matrix interferences.[11] Recommended oven temperatures for similar compounds are typically in the range of 160-180°C, but this should be optimized for [Edimim][BF4].[12]
-
Q3: I am considering using spectroscopic methods instead of Karl Fischer titration. What are the key considerations for [Edimim][BF4]?
Infrared (IR) spectroscopy is a viable alternative for water determination in ILs.[5][13]
-
Causality: This method relies on the characteristic absorption bands of water molecules, specifically the OH stretching vibrations.[5][14] The intensity of these bands is proportional to the water concentration.
-
Implementation Protocol:
-
Wavenumber Region: Focus on the OH stretching region, typically around 3500-3700 cm⁻¹. For 1-ethyl-3-methylimidazolium tetrafluoroborate, distinct IR features for water have been identified at 3550 cm⁻¹ and 3650 cm⁻¹.[5]
-
Calibration: A precise calibration curve is essential. Prepare a series of standards with known water concentrations in dry [Edimim][BF4]. The dry IL can be prepared by heating under vacuum.
-
Pathlength: Use a quartz cell with a known, fixed pathlength for accurate and reproducible measurements.
-
Limitations: The limit of detection for IR methods is generally higher than that of coulometric KF titration. One study reported a lower limit of detection of approximately 1 mM water in a similar ionic liquid.[5] This method is best suited for quantifying moderate to high water content.
-
Troubleshooting Workflow Diagram
This diagram outlines a logical approach to diagnosing and resolving common issues during water content determination.
Caption: Workflow for KF analysis of [Edimim][BF4] using an oven.
Summary of Potential Interferences in Karl Fischer Titration
| Interfering Substance Class | Reaction Type | Effect on Result | Mitigation Strategy |
| Aldehydes & Ketones | Acetal/Ketal formation with methanol, producing water. | Positive Error (falsely high) | Use methanol-free KF reagents. [9] |
| Strong Acids/Bases | Shifts pH outside optimal range (5-7), affecting reaction speed and stoichiometry. | Inaccurate results, drifting endpoint. | Buffer the working medium (e.g., with salicylic acid for bases). [9] |
| Oxidizing/Reducing Agents | Reacts with iodine (I₂) or iodide (I⁻), interfering with the titration stoichiometry. | Negative or Positive Error | Use the KF oven method to separate the analyte from the reagent. [8][9] |
| Borate Compounds | Potential reaction with alcohol in standard KF reagents. | Positive Error (falsely high) | Use non-alcoholic reagents (e.g., based on N-methylformamide). [10] |
References
-
Water Determination By Karl Fischer Titration | Request PDF. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Determination of Waterin 1-Ethyl-3-methylimidazolium tetrafluoroborate. (2006). ECS Meeting Abstracts. Retrieved January 7, 2026, from [Link]
-
On the Moisture Absorption Capability of Ionic Liquids. (2024). The Journal of Physical Chemistry B. Retrieved January 7, 2026, from [Link]
-
Moisture Determination via Karl-Fischer Titration - Ionic Liquids. (n.d.). Hiyka. Retrieved January 7, 2026, from [Link]
-
Determination of Water in 1-Ethyl-3-methylimidazolium tetrafluoroborate. (2006). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. (2019). MDPI. Retrieved January 7, 2026, from [Link]
-
Thermophysical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide + Water: Understanding Interactions and Structure of Ionic Liquid + Water Systems. (2021). Journal of Chemical & Engineering Data. Retrieved January 7, 2026, from [Link]
-
Ionic Liquids for and by Analytical Spectroscopy. (2006). Taylor & Francis Online. Retrieved January 7, 2026, from [Link]
-
An Overview of the Mutual Solubilities of Water-Imidazolium-Based Ionic Liquids Systems. (2011). IntechOpen. Retrieved January 7, 2026, from [Link]
-
Interference-free coulometric titration of water in lithium bis(oxalato)borate using Karl Fischer reagents based on N-methylformamide. (2006). Talanta. Retrieved January 7, 2026, from [Link]
-
New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. (2021). MDPI. Retrieved January 7, 2026, from [Link]
-
What are some interfering reactions? (n.d.). Kyoto Electronics Manufacturing Co.,Ltd. ("KEM"). Retrieved January 7, 2026, from [Link]
-
Investigation of Hydration States of Ionic Liquids by Fourier Transform Infrared Absorption Spectroscopy: Relevance to Stabilization of Protein Molecules. (2023). Langmuir. Retrieved January 7, 2026, from [Link]
-
(PDF) Chlorine drying with hygroscopic ionic liquids. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. (2023). PeerJ. Retrieved January 7, 2026, from [Link]
-
What Is Karl Fischer Titration? (n.d.). Mettler Toledo. Retrieved January 7, 2026, from [Link]
-
Water Dynamics in 1-Alkyl-3-methylimidazolium Tetrafluoroborate Ionic Liquids. (2016). The Journal of Physical Chemistry B. Retrieved January 7, 2026, from [Link]
-
Spectroscopic techniques using ionic liquids | Request PDF. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Reliability and Improvements of Water Titration by the Karl Fischer Technique. (n.d.). Retrieved January 7, 2026, from [Link]
-
(PDF) Toxicity of imidazolium ionic liquids towards algae. Influence of salinity variations. (2010). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis. (2013). RSC Publishing. Retrieved January 7, 2026, from [Link]
-
Peek Inside the Water Mixtures of Ionic Liquids at Molecular Level: Microscopic Properties Probed by EPR Spectroscopy. (2021). NIH. Retrieved January 7, 2026, from [Link]
-
New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]
-
How to determine water concentration other than Karl Fischer method? (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Water Determination by Karl Fischer. (n.d.). Eurofins. Retrieved January 7, 2026, from [Link]
-
Commissioning and Validation of a Volumetric KF Titrator. (2023). Theseus. Retrieved January 7, 2026, from [Link]
-
Decolorization of Ionic Liquids for Spectroscopy. (2002). Analytical Chemistry. Retrieved January 7, 2026, from [Link]
-
Pullulan-1-Ethyl-3-Methylimidazolium Tetrafluoroborate Composite as a Water-Soluble Active Component of a Vibration Sensor. (2024). MDPI. Retrieved January 7, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to Imidazolium-Based Ionic Liquids: 1-Ethyl-2,3-dimethylimidazolium Tetrafluoroborate vs. 1-butyl-3-methylimidazolium Tetrafluoroborate
In the landscape of ionic liquids (ILs), the imidazolium class stands out for its versatility and tunable properties, making it a cornerstone for applications ranging from electrochemical devices to catalysis. The selection of an appropriate imidazolium IL is a critical decision, hinging on a nuanced understanding of how subtle structural modifications influence bulk physicochemical properties. This guide provides an in-depth, objective comparison between two prominent tetrafluoroborate salts: 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate ([EDMIM][BF₄]) and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]).
The core distinction lies in the substitution pattern on the imidazolium cation. [BMIM]⁺ features a butyl group at the N1 position and a hydrogen at the C2 position. In contrast, [EDMIM]⁺ has an ethyl group at N1 and, critically, a methyl group at the C2 position. This C2-methylation eliminates the most acidic proton of the imidazolium ring, a modification that imparts significant changes to the IL's stability and performance characteristics, as we will explore.
Molecular Structure Overview
The seemingly minor differences in alkyl chain length and C2 substitution have profound impacts on the packing efficiency, intermolecular forces, and ultimately, the macroscopic properties of these ionic liquids.
Caption: Molecular structures of the constituent ions.
Core Physicochemical Properties: A Side-by-Side Comparison
The choice between [EDMIM][BF₄] and [BMIM][BF₄] often comes down to fundamental physical properties that dictate their handling and performance in specific applications. The following table summarizes key experimental data for these two ILs.
| Property | This compound ([EDMIM][BF₄]) | 1-butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF₄]) | Causality and Field Insights |
| Molecular Formula | C₇H₁₃BF₄N₂ | C₈H₁₅BF₄N₂ | The extra methylene group in [BMIM]⁺ increases its molecular weight and van der Waals interactions. |
| Molecular Weight | 212.00 g/mol [1] | 226.03 g/mol [2] | Directly impacts molar concentration calculations and stoichiometry. |
| Physical State (25°C) | Powder/Solid[3] | Liquid[4] | The higher melting point of [EDMIM][BF₄] is due to more efficient crystal packing, a consequence of its specific alkyl substitution pattern. [BMIM][BF₄]'s longer, more flexible butyl chain disrupts packing, lowering the melting point significantly. |
| Melting Point | 104 °C[5] | -83 to -75 °C[4] | This is a critical differentiator for applications requiring a liquid state at or below ambient temperatures. |
| Density (25°C) | 1.250 g/cm³[3] | ~1.203 g/cm³[4] | The denser nature of [EDMIM][BF₄] reflects its more compact structure and solid state at this temperature. |
| Viscosity (25°C) | N/A (Solid) | ~103 mPa·s[4] | Viscosity is a key parameter for mass transport. [BMIM][BF₄]'s relatively high viscosity can limit diffusion rates in reactions and electrochemical systems. |
| Ionic Conductivity | N/A (Solid) | ~3.15 mS/cm (20°C)[4] | Conductivity is inversely related to viscosity. The high viscosity of [BMIM][BF₄] restricts ion mobility, resulting in moderate conductivity. |
| Thermal Stability (Tonset) | Est. >300 °C | ~240-424 °C[3][6][7] | C2-methylation in [EDMIM]⁺ removes the acidic proton, blocking a key decomposition pathway and generally enhancing thermal stability compared to C2-H imidazoliums. [BMIM][BF₄] shows a wide range of reported stability, with long-term isothermal studies suggesting a lower maximum usable temperature (~240 °C) than rapid TGA scans suggest (~424 °C).[3][6] |
| Electrochemical Window | High (Implied) | ~4.9 V[4] | C2-methylation in [EDMIM]⁺ is known to widen the electrochemical window by increasing resistance to reduction at the C2 position. Studies on [EDMIM][BF₄] mixtures suggest a very high operative voltage (up to 5.9 V in ACN).[8] |
In-Depth Analysis: Structure-Property Relationships
Thermal Stability: The Impact of C2-Methylation
The thermal stability of an ionic liquid is a critical parameter, defining its operational temperature range. For imidazolium-based ILs, a primary decomposition pathway involves the deprotonation of the C2 carbon, which is the most acidic proton on the ring.
Methylation at the C2 position, as seen in [EDMIM][BF₄], effectively removes this acidic proton. This structural modification blocks the primary thermal degradation route, leading to a significant enhancement in thermal stability compared to its C2-unsubstituted counterparts like [BMIM][BF₄].[9] While direct comparative TGA data for [EDMIM][BF₄] is scarce, studies on analogous C2-methylated imidazolium salts consistently show higher decomposition temperatures.[10][11] For instance, thermogravimetric analysis (TGA) of 1-butyl-2,3-dimethylimidazolium tetrafluoroborate ([BMMIM][BF₄]), a close analogue to [EDMIM][BF₄], has been studied in detail, indicating high thermal stability.[12] Conversely, while non-isothermal TGA of [BMIM][BF₄] shows a high onset decomposition temperature of 424 °C (697 K), long-term isothermal studies suggest its maximum practical operating temperature is much lower, around 240 °C (513 K).[6][7] This discrepancy highlights the importance of considering long-term stability for practical applications.
Electrochemical Window: Enhancing Stability for High-Voltage Applications
The electrochemical window (EW) defines the voltage range within which an electrolyte remains stable without being oxidized or reduced. A wide EW is paramount for high-energy-density devices like supercapacitors and batteries.[13] The cathodic (reductive) limit of C2-H imidazolium ILs like [BMIM][BF₄] is often dictated by the reduction of the imidazolium cation at the C2 position.
By replacing the C2-hydrogen with a methyl group, [EDMIM][BF₄] demonstrates enhanced resistance to reduction. This modification typically results in a wider electrochemical window. While the solid nature of pure [EDMIM][BF₄] precludes its use as a neat electrolyte at room temperature, its application in mixtures with solvents like acetonitrile (ACN) for high-voltage supercapacitors has been explored. In such mixtures, an operative voltage as high as 5.9 V has been achieved, showcasing the inherent electrochemical stability of the [EDMIM]⁺ cation.[8] For comparison, the electrochemical window of neat [BMIM][BF₄] is reported to be approximately 4.9 V.[4]
Experimental Section
General Synthesis Pathway for Imidazolium Tetrafluoroborates
The synthesis of these ionic liquids typically follows a two-step process: quaternization of the imidazole precursor followed by anion metathesis (exchange). This self-validating protocol ensures the formation of the desired product, with purification steps designed to remove residual starting materials and byproducts.
Caption: General workflow for the synthesis of imidazolium tetrafluoroborate ILs.
Protocol: Synthesis of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄])
This protocol is adapted from established literature procedures.[14][15] The causality behind each step is to first create the desired organic cation and then exchange its initial simple anion for the desired complex anion.
-
Step 1: Synthesis of 1-butyl-3-methylimidazolium Chloride ([BMIM][Cl])
-
Rationale: This quaternization step forms the imidazolium cation. 1-chlorobutane is chosen as the alkylating agent to introduce the butyl group.
-
Procedure: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of 1-methylimidazole and 1-chlorobutane.
-
Heat the mixture, typically to around 70°C, and stir vigorously for 24-48 hours. The reaction progress can be monitored by the formation of a biphasic system or a viscous liquid.
-
After cooling, wash the resulting product with a non-polar solvent like ethyl acetate or hexane to remove any unreacted starting materials. The product, [BMIM][Cl], is a highly viscous liquid or white solid.
-
-
Step 2: Anion Metathesis
-
Rationale: This step replaces the chloride anion with the tetrafluoroborate anion. Sodium tetrafluoroborate (NaBF₄) is used as an inexpensive and common source of the BF₄⁻ anion. The reaction is driven by the precipitation of sodium chloride in organic solvents.
-
Procedure: Dissolve the [BMIM][Cl] from Step 1 in a suitable solvent, such as acetone or acetonitrile.[14]
-
In a separate vessel, prepare a solution of an equimolar amount of sodium tetrafluoroborate in the same solvent.
-
Add the NaBF₄ solution to the [BMIM][Cl] solution dropwise while stirring. A white precipitate of sodium chloride (NaCl) will form immediately.
-
Stir the reaction mixture at room temperature for several hours (e.g., 24 hours) to ensure complete reaction.
-
-
Step 3: Purification
-
Rationale: This is a critical stage to ensure the final ionic liquid is free of halide impurities and water, which can significantly affect its electrochemical and thermal properties.
-
Procedure:
-
Remove the precipitated NaCl by filtration.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The crude [BMIM][BF₄] may still contain residual NaCl and unreacted starting materials. Dissolve the crude product in a minimal amount of a solvent like dichloromethane.
-
Filter again to remove any remaining solid impurities.
-
Wash the organic phase with small amounts of deionized water to remove any remaining water-soluble salts. Caution: [BMIM][BF₄] has some water miscibility, so excessive washing can lead to product loss.
-
Finally, dry the product under high vacuum at an elevated temperature (e.g., 70-80°C) for an extended period to remove residual water and volatile solvents. The purity can be checked by a silver nitrate test for the absence of halide ions.
-
-
Conclusion and Recommendations
The choice between this compound and 1-butyl-3-methylimidazolium tetrafluoroborate is fundamentally a choice between enhanced stability and ambient-temperature liquidity.
Choose this compound ([EDMIM][BF₄]) when:
-
High thermal stability is the primary requirement. The C2-methylation provides a superior defense against thermal decomposition.
-
A wide electrochemical window is critical. Its enhanced stability against reduction makes it a candidate for high-voltage applications, typically used as a salt in a solvent mixture.
-
The application can accommodate a solid salt or a high-temperature process where the IL will be in its molten state.
Choose 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) when:
-
A liquid state at or below room temperature is necessary. Its low melting point makes it a versatile solvent and electrolyte for a wide range of standard laboratory conditions.
-
Moderate thermal and electrochemical stability are sufficient for the application. While less stable than its C2-methylated counterpart, its stability is adequate for many processes.
-
Mass transport properties are a concern. Although relatively viscous, its liquid state allows for ion mobility, which is essential for its function as a solvent or electrolyte.
For researchers in drug development, the liquid nature of [BMIM][BF₄] may offer advantages as a reaction medium or solvent. For scientists in materials and electrochemistry, the superior thermal and electrochemical stability of [EDMIM][BF₄] makes it an attractive candidate for next-generation energy storage devices, despite the handling challenges posed by its solid state. The optimal choice will always be dictated by the specific demands of the experimental system.
References
- Ge, Y., Zhang, J., Zhang, S., & Chen, J. (2009). Thermal Stability, Equilibrium Vapor Pressure and Standard Enthalpy of Vaporization of 1-Butyl-3-methylimidazolium Tetrafluoroborate. CHINESE JOURNAL OF CHEMICAL ENGINEERING, 17(3), 492-496.
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PubChem Compound Summary for CID 21977262, this compound. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Thermal Stability, Equilibrium Vapor Pressure and Standard Enthalpy of Vaporization of 1-Butyl-3-methylimidazolium Tetrafluoroborate. (2009). ResearchGate. Retrieved January 7, 2026, from [Link]
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PubChem Compound Summary for CID 2734178, 1-Butyl-3-methylimidazolium tetrafluoroborate. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
- Harris, K. R., Kanakubo, M., & Woolf, L. A. (2007). Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1-Butyl-3-methylimidazolium Tetrafluoroborate.
- Investigation of Physico-chemical Properties for the 1-Butyl-3-methylimidazolium Tetrafluoroborate ([Bmim][BF4])–Diethylenetriamine (DETA) System for CO2 Capture. (2019). Journal of Solution Chemistry, 48(5), 578-610.
- Hanafiah, M. M., et al. (2019). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. Molecules, 24(10), 1949.
- A Comparative Study of the Electrochemical Characteristics of [Emim+][BF4−] and [Bmim+][BF4−] Ionic Liquids at the Surfaces of Carbon Nanotube and Glassy Carbon Electrodes. (2011). The Journal of Physical Chemistry C, 115(48), 23945-23954.
- Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664.
- Li, J., et al. (2019). Densities and viscosities for ionic liquids [BMIM][BF4] and [BMIM][Cl] and their binary mixtures at various temperatures and atmospheric pressure. The Journal of Chemical Thermodynamics, 136, 124-132.
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Electrochemical windows and impedance characteristics of [Bmim +][ BF 4 - ] and [Bdmim +][ BF 4 - ] ionic liquids at the surfaces of Au, Pt, Ta and glassy carbon electrodes. (2013). ResearchGate. Retrieved January 7, 2026, from [Link]
- Wang, Y., et al. (2018). This compound ionic liquid mixture as electrolyte for high-voltage supercapacitors. Journal of Molecular Liquids, 264, 438-445.
- Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. (2022). Current World Environment, 17(3).
- Earle, M. J., & Seddon, K. R. (2002). Preparation and purification of ionic liquids and precursors. U.S. Patent No. 7,763,186. Washington, DC: U.S.
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Thermal stability of ionic liquid BMI(BF 4) in the presence of nucleophiles. (2014). ResearchGate. Retrieved January 7, 2026, from [Link]
- Das, M., & Kumar, A. (2019). Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitors.
- Harris, K. R., Kanakubo, M., & Woolf, L. A. (2007). Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1-Butyl-3-methylimidazolium Tetrafluoroborate.
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Li, J., et al. (2019). Densities and viscosities for ionic liquids [BMIM][BF4] and [BMIM][Cl] and their binary mixtures at various temperatures and atmospheric pressure. ResearchGate. Retrieved January 7, 2026, from [Link]
-
Ionic conductivities of BMMIM-BF4 ionic liquid. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Dependence of molar electrical conductivity of [BMIM][BF4] solutions in AN from T = 278.15 K to T = 328.15 K on the stoichiometric molar concentrations of the electrolytes. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Ionic conductivities of 1-ethyl-3-methylimidazolium tetrafluoroborate. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
- Sharma, J., et al. (2019). IONIC LIQUID 1-ETHYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE AS GREENER SOLVENT FOR DEGRADATION OF NYLON-6. Journal of Advanced Scientific Research, 10(2), 52-56.
- Fox, D. M., et al. (2021). TGA Decomposition Kinetics of 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants. Journal of Chemical Thermodynamics, 161, 106540.
-
Densities, viscosities, volumetric properties and intermolecular interactions of binary mixtures of this compound with three solvents. (2016). ResearchGate. Retrieved January 7, 2026, from [Link]
- Zhang, Y., et al. (2022). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules, 27(19), 6296.
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TGA decomposition kinetics of 1-butyl-2,3-dimethylimidazolium tetrafluoroborate and the thermal effects of contaminants. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Viscosity of binary mixtures of 1-ethyl-3-methylimidazolium tetrafluoroborate ionic liquid with four organic solvents. (2017). ResearchGate. Retrieved January 7, 2026, from [Link]
-
The Physical Properties of Aqueous Solutions of the Ionic Liquid [BMIM][BF 4 ]. (2007). ResearchGate. Retrieved January 7, 2026, from [Link]
- Zheng, Y., et al. (2021). Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate Ionic Liquids. International Journal of Electrochemical Science, 16, 211018.
-
Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid. (2019). ResearchGate. Retrieved January 7, 2026, from [Link]
- Kalhor, H. R., et al. (2020). Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. International Journal of Molecular Sciences, 21(21), 8230.
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The Analytical Study on Synthesis and Optimization of Purification of Ionic Liquid, 1-ethyl-3-methylimidazolium Tetrafluoroborate. (2014). ResearchGate. Retrieved January 7, 2026, from [Link]
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Kalhor, H. R., et al. (2020). Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. MDPI. Retrieved January 7, 2026, from [Link]
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Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide as an Electrolyte for Supercapacitors. (2022). MDPI. Retrieved January 7, 2026, from [Link]
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TGA decomposition kinetics of 1-butyl-2,3-dimethylimidazolium tetrafluoroborate and the thermal effects of contaminants. (2021). SciSpace. Retrieved January 7, 2026, from [Link]
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Determination of Water in 1-Ethyl-3-methylimidazolium tetrafluoroborate. (2004). ResearchGate. Retrieved January 7, 2026, from [Link]
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A Senior Application Scientist's Guide to the Conductivity of Imidazolium-Based Ionic Liquids
Welcome to this in-depth technical guide on the conductivity of imidazolium-based ionic liquids (ILs). As a researcher, scientist, or drug development professional, you understand the critical role that ion transport plays in a myriad of applications, from electrochemical devices to novel drug delivery systems.[1][2][3] This guide is designed to move beyond a simple recitation of facts and provide you with a nuanced understanding of the factors governing the conductivity of these versatile compounds, supported by experimental data and methodologies. Our goal is to empower you to make informed decisions in the selection and design of imidazolium-based ILs for your specific application.
The Heart of the Matter: Understanding Ionic Conductivity in Imidazolium-Based ILs
Ionic liquids, by their very nature as salts that are liquid at or near room temperature, are composed entirely of ions.[4] This intrinsic ionic character suggests a high capacity for electrical conductivity.[3][4] However, the reality is more complex. The conductivity of an ionic liquid is not merely a function of its ionic concentration but is intricately linked to the mobility of its constituent ions and the forces that govern their interactions.[5]
The movement of ions in an IL is not a simple, unimpeded flow. Strong ion-ion interactions lead to the formation of ion pairs and larger aggregates, which can reduce the number of effective charge carriers.[5] Furthermore, the viscosity of the medium presents a significant barrier to ion transport.[5] Therefore, a comprehensive understanding of conductivity requires a consideration of the delicate balance between charge carrier density, ion mobility, and the structural organization of the ionic liquid itself.[2][6]
The mechanism of ion transport in ionic liquids is a subject of ongoing research, with evidence suggesting a departure from classical electrolyte theories that tightly couple conductivity to viscosity.[1][7] Models such as "hole theory" propose that ions "hop" between available sites within the liquid structure, a process influenced by both thermal fluctuations and ion-ion interaction energies.[7] This suggests that a nuanced approach, considering both hydrodynamic and non-hydrodynamic transport mechanisms, is necessary for a complete picture.[2][7]
Key Structural Factors Influencing Conductivity
The beauty of imidazolium-based ionic liquids lies in their tunability. By systematically modifying the structure of the cation and anion, we can exert significant control over their physicochemical properties, including conductivity.
The Role of the Cation's Alkyl Chain Length
One of the most straightforward ways to alter the properties of an imidazolium-based IL is to vary the length of the alkyl chain(s) attached to the imidazolium ring. Experimental evidence consistently demonstrates an inverse relationship between alkyl chain length and ionic conductivity.[4][5][6][8][9] As the alkyl chain becomes longer, the van der Waals forces between the cations increase, leading to higher viscosity and reduced ion mobility.[5][10] This, in turn, results in lower conductivity.
For instance, studies on the 1-alkyl-3-methylimidazolium tetrafluoroborate ([Cₙmim][BF₄]) series show a clear trend of decreasing conductivity as the alkyl chain length increases from ethyl to octyl.[9]
The Anion's Impact: Size, Shape, and Interaction Strength
The choice of anion plays a pivotal role in determining the overall conductivity of an imidazolium-based IL. The anion's size, shape, and its interaction strength with the imidazolium cation all contribute to the final conductivity value. Generally, smaller anions with more delocalized charge tend to lead to higher conductivity due to weaker ion pairing and lower viscosity.
A study comparing various anions paired with the 1-butyl-3-methylimidazolium ([bmim]⁺) cation found the following trend in conductivity at a given temperature: [DCA]⁻ > [TA]⁻ > [TfO]⁻ > [PF₆]⁻.[11] This highlights that the anion's identity can dramatically influence the resulting conductivity, in some cases by several orders of magnitude.[12]
The Influence of Functional Groups
The introduction of functional groups onto the imidazolium cation or the anion can also have a profound effect on conductivity. These groups can alter intermolecular interactions, viscosity, and the degree of ion association. While a detailed exploration is beyond the scope of this guide, it is a critical consideration for the rational design of task-specific ionic liquids.
Caption: Factors influencing the conductivity of imidazolium-based ionic liquids.
Comparative Conductivity Data
To provide a practical perspective, the following tables summarize experimentally determined conductivity values for a range of imidazolium-based ionic liquids under specified conditions. These data are compiled from various research articles and serve as a valuable resource for direct comparison.
Table 1: Effect of Cation Alkyl Chain Length on Conductivity of [Cₙmim][BF₄]
| Ionic Liquid | Temperature (°C) | Conductivity (mS/cm) | Reference |
| [emim][BF₄] | 25 | ~13.5 | [9] |
| [bmim][BF₄] | 25 | ~3.2 | [9] |
| [hmim][BF₄] | 25 | ~1.1 | [9] |
| [omim][BF₄] | 25 | ~0.4 | [9] |
Note: Values are approximate and extracted from graphical data in the cited reference.
Table 2: Effect of Anion on Conductivity of [bmim]-Based Ionic Liquids
| Ionic Liquid | Temperature (K) | Conductivity (S/m) | Reference |
| [bmim][DCA] | 298.15 | 0.8446 | [11] |
| [bmim][TA] | 298.15 | 0.4079 | [11] |
| [bmim][TfO] | 298.15 | 0.3703 | [11] |
| [bmim][PF₆] | 298.15 | 0.3087 | [11] |
DCA = dicyanamide, TA = trifluoroacetate, TfO = trifluoromethanesulfonate
Experimental Protocol: Measuring Ionic Conductivity with Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-invasive technique for determining the electrical properties of ionic liquids, including their bulk resistance, from which conductivity can be calculated.[13][14] The method involves applying a small amplitude sinusoidal AC voltage over a range of frequencies and measuring the resulting current response.[15]
Self-Validating Experimental Setup
A robust experimental setup is crucial for obtaining accurate and reproducible conductivity data. The following protocol outlines a self-validating system.
Materials and Equipment:
-
High-purity imidazolium-based ionic liquid sample
-
Potentiostat/Galvanostat with EIS capability (e.g., Gamry Interface 1000)[16]
-
Frequency Response Analyzer (often integrated into the potentiostat)
-
Conductivity cell with two or four parallel, inert electrodes (e.g., platinum)
-
Temperature-controlled environment (e.g., climate chamber or thermostated bath)[17]
-
Standard reference solution for cell constant calibration (e.g., aqueous KCl solution of known concentration and conductivity)[18][19]
Step-by-Step Methodology
-
Cell Constant Calibration:
-
Fill the conductivity cell with a standard KCl solution of known conductivity.
-
Perform an EIS measurement over a defined frequency range (e.g., 1 Hz to 1 MHz).
-
Determine the resistance of the KCl solution from the Nyquist plot (the intercept on the real axis at high frequency).
-
Calculate the cell constant (K) using the formula: K = R_known * σ_known, where R_known is the measured resistance and σ_known is the known conductivity of the KCl solution. This calibration step is critical for ensuring the accuracy of subsequent measurements.[18][19]
-
-
Sample Preparation and Measurement:
-
Thoroughly clean and dry the conductivity cell to remove any residual KCl solution and moisture.
-
Introduce the ionic liquid sample into the cell, ensuring the electrodes are fully immersed.
-
Place the cell in the temperature-controlled environment and allow it to equilibrate to the desired temperature.
-
Perform the EIS measurement on the ionic liquid sample over the same frequency range used for calibration.
-
-
Data Analysis:
-
Generate a Nyquist plot (Z'' vs. Z').
-
The bulk resistance (R_bulk) of the ionic liquid is determined from the high-frequency intercept of the semicircle with the real axis.[14]
-
Calculate the conductivity (σ) of the ionic liquid using the formula: σ = K / R_bulk, where K is the predetermined cell constant.
-
Caption: Experimental workflow for measuring ionic liquid conductivity using EIS.
Concluding Remarks for the Practicing Scientist
The conductivity of imidazolium-based ionic liquids is a multifaceted property governed by a delicate interplay of structural factors. By understanding the influence of the cation's alkyl chain length and the nature of the anion, researchers can strategically design and select ionic liquids with tailored conductive properties for specific applications. The use of robust experimental techniques like Electrochemical Impedance Spectroscopy is paramount for obtaining reliable and comparable data. As the field of ionic liquids continues to expand, a fundamental grasp of these principles will be indispensable for innovation in areas ranging from energy storage to pharmaceutical sciences.
References
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conductivity studies of imidazolium-based ionic liquids in aqueous solution. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]
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Uncovering ion transport mechanisms in ionic liquids using data science. (2022). RSC Publishing. Retrieved January 7, 2026, from [Link]
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Mechanisms Underlying Ion Transport in Polymerized Ionic Liquids. (2018). Semantic Scholar. Retrieved January 7, 2026, from [Link]
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Uncovering Ion Transport Mechanisms in Ionic Liquids Using Data Science. (2022). ChemRxiv. Retrieved January 7, 2026, from [Link]
- Grosu, I., Plesu, N., & Vătămanu, M. (2015). CONDUCTIVITY STUDIES OF IMIDAZOLIUM-BASED IONIC LIQUIDS IN AQUEOUS SOLUTION. Bulletin of the Transilvania University of Braşov, Series I: Engineering Sciences, 8(57), 67.
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Electrolytic Conductivity of Four Imidazolium-Based Ionic Liquids. (2012). ResearchGate. Retrieved January 7, 2026, from [Link]
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Prediction of ionic conductivity of imidazolium-based ionic liquids at different temperatures using multiple linear regression and support vector machine algorithms. (2021). New Journal of Chemistry. Retrieved January 7, 2026, from [Link]
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Molecular Dynamics Simulations of Polymerized Ionic Liquids: Mechanism of Ion Transport with Different Anions. (2020). ACS Applied Polymer Materials. Retrieved January 7, 2026, from [Link]
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Uncovering ion transport mechanisms in ionic liquids using data science. (2022). RSC Publishing. Retrieved January 7, 2026, from [Link]
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Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. (2021). PubMed Central. Retrieved January 7, 2026, from [Link]
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Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range. (2023). Molecules. Retrieved January 7, 2026, from [Link]
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The Conductivity of Imidazolium-Based Ionic Liquids from (248 to 468) K. B. Variation of the Anion. (2010). Journal of Chemical & Engineering Data. Retrieved January 7, 2026, from [Link]
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The Conductivity of Imidazolium-Based Ionic Liquids from (−35 to 195) °C. A. Variation of Cation's Alkyl Chain. (2007). Journal of Chemical & Engineering Data. Retrieved January 7, 2026, from [Link]
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Temperature Behavior of the Electrical Conductivity of Emim-Based Ionic Liquids in Liquid and Solid States. (2012). Portugaliae Electrochimica Acta. Retrieved January 7, 2026, from [Link]
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Evaluating the contributions to conductivity in room temperature ionic liquids. (2011). Physical Chemistry Chemical Physics. Retrieved January 7, 2026, from [Link]
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The Conductivity of Imidazolium-Based Ionic Liquids from (−35 to 195) °C. A. Variation of Cation's Alkyl Chain. (2007). Journal of Chemical & Engineering Data. Retrieved January 7, 2026, from [Link]
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Developing Machine Learning Models for Ionic Conductivity of Imidazolium-Based Ionic Liquids. (2021). ChemRxiv. Retrieved January 7, 2026, from [Link]
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Predicting Ionic Conductivity of Imidazolium-Based Ionic Liquid Mixtures Using Quantum-Mechanically Derived Partial Charges in the Condensed Phase. (2023). Journal of Chemical Theory and Computation. Retrieved January 7, 2026, from [Link]
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The Electrical Conductivity of Ionic Liquids: Numerical and Analytical Machine Learning Approaches. (2022). Entropy. Retrieved January 7, 2026, from [Link]
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Imidazolium-Based Ionic Liquids: Some Research Methods, Applications and Physico-Chemical Properties. (2015). ProQuest. Retrieved January 7, 2026, from [Link]
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Electrical impedance spectroscopy characterisation of supported ionic liquid membranes. (2012). ResearchGate. Retrieved January 7, 2026, from [Link]
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Investigation of Ionic Conductivity of Electrolytes for Anode-Free Lithium-Ion Batteries by Impedance Spectroscopy. (2023). Batteries. Retrieved January 7, 2026, from [Link]
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The metal–ionic liquid interface as characterized by impedance spectroscopy and in situ scanning tunneling microscopy. (2007). RSC Publishing. Retrieved January 7, 2026, from [Link]
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Conductivity measurement experimental setup. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Charge transfer and electrical double layer of an amphiphilic protic ionic liquid in bulk and when confined in nanochannels. (2022). RSC Publishing. Retrieved January 7, 2026, from [Link]
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Introduction to electrochemical impedance spectroscopy (EIS) for battery research. (2021). YouTube. Retrieved January 7, 2026, from [Link]
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A Comparative Guide to the Electrochemical Performance of 1-Ethyl-2,3-dimethylimidazolium Tetrafluoroborate Electrolytes
For researchers and scientists at the forefront of electrochemical energy storage and material science, the choice of electrolyte is a critical determinant of device performance. Ionic liquids (ILs) have emerged as a compelling class of electrolytes due to their negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1] Among these, 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate, often abbreviated as [EdMIM][BF4], presents a unique set of properties due to its trialkyl-substituted imidazolium cation. This guide provides an in-depth comparison of the electrochemical performance of [EdMIM][BF4] with its more common dialkyl-substituted analogue, 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]), and other conventional electrolytes. We will delve into the experimental data that underpins these comparisons and provide detailed methodologies for their validation.
The Significance of Cation Substitution: A Comparative Overview
The methylation at the C2 position of the imidazolium ring in [EdMIM][BF4] is not a trivial alteration. This structural change significantly influences the physicochemical and electrochemical properties of the ionic liquid. The primary effect of this substitution is an enhancement of the cation's stability, which in turn can lead to a wider electrochemical stability window compared to its dialkyl-substituted counterparts.[2]
However, this stability often comes at the cost of increased viscosity and consequently, lower ionic conductivity. This trade-off is a central theme in the design and selection of ionic liquid electrolytes. A higher viscosity can impede ion transport, which is detrimental to the rate performance of electrochemical devices.
Below is a comparative summary of the key electrochemical properties of [EdMIM][BF4] against other common electrolytes.
| Property | [EdMIM][BF4] | [EMIM][BF4] | [BMIM][BF4] | Conventional Organic Electrolyte (e.g., 1M LiPF6 in EC:DMC) |
| Ionic Conductivity (mS/cm at 25°C) | ~8-10 (in ACN)[3] | 14.1[4] | ~3[5] | ~10-12 |
| Electrochemical Window (V) | 5.38[3] | 3.6 - 4.0[4] | ~4.0[5] | ~4.5 (limited by solvent decomposition) |
| Thermal Stability (Decomposition Temp., °C) | >300[2] | ~300-350[6] | ~340[6] | <100 (due to volatile solvents) |
| Viscosity (mPa·s at 25°C) | Higher than [EMIM][BF4] | 33.8[4] | Higher than [EMIM][BF4] | Low (~2-5) |
| Cation Structure | Trialkyl-substituted | Dialkyl-substituted | Dialkyl-substituted | N/A |
Note: Values for [EdMIM][BF4] are primarily from studies of its mixtures with acetonitrile (ACN), as pure [EdMIM][BF4] is a solid at room temperature. The properties of ionic liquids can be significantly influenced by purity and water content.
In-Depth Analysis of Electrochemical Performance Metrics
Ionic conductivity is a measure of an electrolyte's ability to conduct ions and is a critical factor for high-power applications. For [EdMIM][BF4], its higher viscosity compared to [EMIM][BF4] generally leads to lower ionic conductivity in its pure state. However, when mixed with a low-viscosity solvent like acetonitrile (ACN), the conductivity of the [EdMIM][BF4] mixture can be significantly enhanced, reaching values competitive with conventional organic electrolytes.[3] The relationship between molar conductivity and viscosity is often explored using the Walden rule.[3]
The ESW defines the potential range within which the electrolyte is electrochemically stable and does not undergo oxidation or reduction. A wider ESW is highly desirable for high-voltage energy storage devices. [EdMIM][BF4] exhibits a notably large electrochemical stability window of 5.38 V.[3] This enhanced stability is attributed to the C2 methylation, which increases the resistance of the imidazolium cation to reduction.[2] This makes [EdMIM][BF4]-based electrolytes particularly suitable for high-voltage supercapacitors.[3]
The thermal stability of an electrolyte is crucial for the safety and operational lifetime of electrochemical devices, especially under demanding conditions. Ionic liquids, in general, exhibit superior thermal stability compared to conventional organic electrolytes due to their non-volatile nature.[1] [EdMIM][BF4], like other imidazolium-based ILs with the tetrafluoroborate anion, demonstrates high thermal stability with a decomposition temperature exceeding 300°C.[2] This is a significant advantage over traditional electrolytes that contain volatile and flammable organic solvents.
Experimental Protocols for Electrochemical Characterization
To ensure the scientific integrity and reproducibility of the findings presented, it is imperative to follow rigorous experimental protocols. Here, we detail the methodologies for two fundamental electrochemical techniques used to characterize ionic liquid electrolytes.
Cyclic voltammetry is a potentiodynamic electrochemical technique used to probe the electrochemical behavior of an electrolyte.
Objective: To determine the anodic and cathodic limits of the electrolyte, thus defining its electrochemical stability window.
Experimental Workflow:
Figure 1. Workflow for Cyclic Voltammetry.
Step-by-Step Methodology:
-
Electrolyte Preparation: The ionic liquid, [EdMIM][BF4], is typically dried under vacuum to remove any residual water, which can significantly affect the electrochemical window. If the IL is a solid at room temperature, it can be dissolved in a dry, aprotic solvent like acetonitrile.
-
Electrochemical Cell Assembly: A three-electrode setup is used in an airtight electrochemical cell.
-
Working Electrode: A polished glassy carbon or platinum electrode is commonly used. Polishing ensures a clean and reproducible surface.
-
Counter Electrode: A platinum wire or mesh with a large surface area is used to complete the circuit.
-
Reference Electrode: A non-aqueous Ag/Ag+ or a ferrocene/ferrocenium (Fc/Fc+) internal reference is often employed for non-aqueous measurements to provide a stable potential reference.
-
-
Inert Atmosphere: The cell is purged with an inert gas (e.g., high-purity argon or nitrogen) for at least 20-30 minutes to remove oxygen and moisture, which can interfere with the measurements.
-
Cyclic Voltammetry Measurement: The potential of the working electrode is swept linearly from an initial potential to a vertex potential and then back to the initial potential.
-
Scan Rate: A typical scan rate is 50-100 mV/s.
-
Potential Range: The potential range is chosen to be wide enough to observe the decomposition of the electrolyte.
-
-
Data Analysis: The resulting current is plotted against the applied potential. The electrochemical window is determined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation (anodic limit) and reduction (cathodic limit). A current density cutoff (e.g., 0.1 or 1 mA/cm²) is often used to define these limits consistently.[5]
Causality Behind Experimental Choices:
-
Three-Electrode System: This setup allows for the accurate measurement of the potential at the working electrode without the influence of the current passing through the cell.[7]
-
Inert Atmosphere: Oxygen and water can be electrochemically active and would otherwise obscure the true electrochemical window of the electrolyte.
-
Polished Working Electrode: A smooth, clean surface ensures that the observed electrochemistry is representative of the electrolyte-electrode interface and not influenced by surface contaminants or irregularities.
EIS is a powerful technique used to probe the impedance of an electrochemical system as a function of frequency.
Objective: To determine the bulk resistance of the electrolyte, from which the ionic conductivity can be calculated.
Experimental Workflow:
Figure 2. Workflow for Electrochemical Impedance Spectroscopy.
Step-by-Step Methodology:
-
Conductivity Cell: A specialized conductivity cell with two parallel, well-defined geometry electrodes (e.g., platinum plates) is used. The distance between the electrodes and their surface area must be known accurately.
-
Temperature Control: The cell is placed in a temperature-controlled environment (e.g., a thermostat or oven) as ionic conductivity is highly dependent on temperature.
-
EIS Measurement: A small amplitude AC potential (typically 5-10 mV) is applied across a range of frequencies (e.g., 1 MHz to 1 Hz).
-
Data Analysis: The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance). The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Conductivity Calculation: The ionic conductivity (σ) is calculated using the following equation: σ = L / (Rb * A) where L is the distance between the electrodes and A is the surface area of the electrodes.
Causality Behind Experimental Choices:
-
Small AC Amplitude: This ensures that the system's response is pseudo-linear, allowing for straightforward analysis of the impedance data.[8]
-
Wide Frequency Range: This is necessary to separate the bulk electrolyte resistance from other processes occurring at the electrode-electrolyte interface, such as double-layer charging and charge transfer reactions.[8]
-
Known Cell Geometry: Accurate knowledge of the cell constant (L/A) is crucial for the precise calculation of ionic conductivity.
Applications and Future Outlook
The unique properties of [EdMIM][BF4] make it a promising electrolyte component for various electrochemical applications:
-
High-Voltage Supercapacitors: Its wide electrochemical window is a significant advantage for developing high-energy-density supercapacitors.[3][9]
-
Lithium-ion Batteries: As an additive, it can help in the formation of a stable solid-electrolyte interphase (SEI) on electrode surfaces, potentially improving battery performance, especially at low temperatures.[10][11]
-
Sensors: Its ionic nature and stability can be leveraged in the development of novel electrochemical sensors.[12]
The continued exploration of trialkyl-substituted imidazolium ionic liquids like [EdMIM][BF4] is a promising avenue for advancing electrochemical technologies. Future research will likely focus on further tuning the cation and anion structures to optimize the balance between electrochemical stability and ionic conductivity for specific applications.
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Fedunova, D., Antosova, A., Marek, J., Vanik, V., Demjen, E., Bednarikova, Z., & Gazova, Z. (2022). Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. International Journal of Molecular Sciences, 23(2), 783. [Link]
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Han, J., et al. (2019). This compound ionic liquid mixture as electrolyte for high-voltage supercapacitors. Ionics, 25(1), 1-11. [Link]
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Andriyko, Y. O., Reischl, W., & Nauer, G. E. (2009). Properties and Intermolecular Forces of Ionic Liquid Mixtures: The Archetypical Case of [EMIM][BF4] + [EMIM][EtSO4]. The Journal of Physical Chemistry B, 113(18), 6435-6443. [Link]
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El-Kady, M. F., Dubin, S., McKnight, C. J., Kaner, R. B., & Wang, H. (2015). Electrochemical windows and impedance characteristics of [Bmim+][BF4−] and [Bdmim+][BF4−] ionic liquids at the surfaces of Au, Pt, Ta and glassy carbon electrodes. Faraday Discussions, 181, 395-411. [Link]
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Fox, D. M., Vohid, A., & Gilman, J. W. (2005). TGA decomposition kinetics of 1-butyl-2,3-dimethylimidazolium tetrafluoroborate and the thermal effects of contaminants. Thermochimica Acta, 442(1-2), 57-63. [Link]
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Andriyko, Y. O., Reischl, W., & Nauer, G. E. (2009). Trialkyl-Substituted Imidazolium-Based Ionic Liquids for Electrochemical Applications: Basic Physicochemical Properties. Journal of Chemical & Engineering Data, 54(3), 855-860. [Link]
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Fumino, K., et al. (2017). Comparative study of the intermolecular dynamics of imidazolium-based ionic liquids with linear and branched alkyl chains: OHD-RIKES measurements. Physical Chemistry Chemical Physics, 19(6), 4661-4672. [Link]
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Introduction: The Significance of C2-Methylation in Imidazolium Ionic Liquids
An In-Depth Comparative Guide to DFT Studies of 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate ([EdMIM][BF4]) Ion Pairs
This guide provides a comprehensive comparison of Density Functional Theory (DFT) approaches for studying the this compound ([EdMIM][BF4]) ion pair. Designed for researchers, computational chemists, and drug development professionals, this document delves into the nuances of computational choices, benchmarks performance against alternatives, and offers field-proven insights into obtaining reliable, experimentally-validated results.
Ionic liquids (ILs) continue to be a focal point of research due to their unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvency.[1][2] Among the most studied cations is the imidazolium ring. A common variant, 1-Ethyl-3-methylimidazolium ([EMIM]⁺), has been extensively investigated. However, the seemingly minor modification of adding a methyl group at the C2 position to form 1-Ethyl-2,3-dimethylimidazolium ([EdMIM]⁺ or [Emmim]⁺) fundamentally alters the nature of the cation-anion interaction.[3][4]
In [EMIM]⁺-based ILs, the hydrogen atom at the C2 position is the most acidic proton on the imidazolium ring and is widely recognized as the primary site for hydrogen bonding with the anion.[5] The replacement of this hydrogen with a methyl group in [EdMIM]⁺ eliminates this primary interaction site. Consequently, the anion is forced to interact with other regions of the cation, leading to different structural and energetic properties.[3][4] Understanding these nuanced interactions is critical for designing ILs for specific applications, such as electrolytes in high-voltage supercapacitors. Density Functional Theory (DFT) serves as a powerful tool to probe these molecular-level details, offering insights that are often difficult to obtain through experimental means alone.[6]
A Comparative Analysis of DFT Functionals for Ionic Liquid Ion Pairs
The accuracy of any DFT study hinges on the selection of the exchange-correlation functional and the basis set. For ionic liquids, where non-covalent interactions (electrostatics, dispersion, and hydrogen bonding) are dominant, this choice is particularly critical. While no single functional is perfect for all applications, a careful comparison provides a framework for making an informed decision.
The performance of various DFT functionals has been benchmarked against high-accuracy ab initio methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) for similar ionic liquid systems.[7][8] These benchmarks provide invaluable guidance for studying the [EdMIM][BF4] ion pair.
| Functional Class | Examples | Strengths | Weaknesses | Applicability to [EdMIM][BF4] |
| Hybrid GGA | B3LYP, PBE0 | Good balance of cost and accuracy for general chemistry; widely used. | Poorly describes long-range dispersion forces, which are crucial in ILs. | Generally not recommended without dispersion correction.[9] |
| Dispersion-Corrected | B3LYP-D3, ωB97X-D | Explicitly accounts for van der Waals interactions, significantly improving accuracy for non-covalent complexes.[9] | The empirical nature of the correction can sometimes lead to system-dependent performance. | Recommended starting point. Offers a robust cost-to-accuracy ratio for geometry and energy calculations.[7] |
| Minnesota Functionals | M06-2X, M05-2X | Designed to perform well for non-covalent interactions, kinetics, and thermochemistry. | Can be more computationally expensive than standard hybrids. | Excellent choice. M06-2X has shown strong performance for calculating ion-pair binding energies.[9] |
| Meta-GGA | SCAN | Non-empirical (derived from first principles); provides high accuracy for diverse systems at a moderate computational cost. | Newer functional, less extensive benchmarking available compared to older methods. | Promising alternative. Offers accuracy potentially rivaling hybrid functionals without their higher computational expense.[8][10] |
| Double-Hybrid | B2PLYP, DSD-PBEP86 | Incorporates a portion of MP2 correlation, leading to very high accuracy for energies.[8] | Significantly higher computational cost, limiting its use to smaller systems or single-point energy calculations. | Gold standard for benchmarking. Ideal for obtaining highly accurate interaction energies on a pre-optimized geometry. |
Causality Behind the Choices: The primary challenge in modeling IL ion pairs is accurately capturing both the strong electrostatic (Coulombic) forces and the weaker, but cumulatively significant, dispersion forces. Standard hybrid functionals like B3LYP were not designed to handle the latter, leading to underestimation of binding energies. The development of dispersion corrections (like Grimme's D3) and the parameterization of functionals like the M06 suite were direct responses to this deficiency, making them far more suitable for systems governed by non-covalent interactions.[9]
Experimental Validation: Grounding Computational Models in Reality
A computational model is only as reliable as its ability to reproduce experimental observations. For [EdMIM][BF4] ion pairs, vibrational and NMR spectroscopy are two key techniques for validation.
Vibrational Spectroscopy (IR & Raman)
DFT calculations can predict the vibrational frequencies and intensities of a molecule. By comparing the computed spectrum of the [EdMIM][BF4] ion pair to experimental FT-IR and Raman spectra, one can validate the optimized geometry.
-
Key Insight: In the related [EMIM][BF4] system, studies have shown that hydrogen bonding between the C2-H and the [BF4]⁻ anion leads to characteristic shifts in the C-H stretching frequencies.[11] For [EdMIM][BF4], the absence of this bond and the formation of new interactions with other protons on the ring or alkyl chains will result in a different spectral signature. Comparing calculated frequency shifts to experimental data provides strong evidence for the predicted anion position.[3][12]
-
Trustworthiness: A self-validating protocol involves calculating frequencies for several different stable conformations (local minima) of the ion pair. The conformation whose calculated spectrum best matches the experimental data is likely the most representative of the real system. It is standard practice to apply a scaling factor (e.g., ~0.96 for B3LYP) to the calculated frequencies to account for anharmonicity and method imperfections.[11]
NMR Spectroscopy
NMR chemical shifts are highly sensitive to the local electronic environment of a nucleus. DFT, using methods like GIAO (Gauge-Independent Atomic Orbital), can accurately predict these shifts.
-
Key Insight: For imidazolium ILs, the chemical shift of the ring protons is a sensitive probe of the anion's position.[5] In a combined DFT-NMR study on [EMIM][BF4], researchers rationalized experimental spectra by an equilibrium of structures where the anion is positioned near different ring protons.[6] A similar approach can be applied to [EdMIM][BF4]. The proximity of the negatively charged [BF4]⁻ anion will cause a downfield shift in the protons it interacts with most strongly.
-
Trustworthiness: By calculating the Boltzmann-averaged chemical shifts over several low-energy conformations, a theoretical spectrum can be generated that accounts for dynamic effects and compared directly with experimental results obtained in a non-polar solvent to favor ion pairing.[6]
Detailed Protocol: A Self-Validating DFT Workflow
This section provides a step-by-step methodology for calculating the interaction energy and vibrational spectrum of the [EdMIM][BF4] ion pair.
Caption: A typical workflow for the DFT analysis of an ion pair.
Step 1: Build Initial Geometries
-
Construct the 3D structures of the 1-Ethyl-2,3-dimethylimidazolium cation and the tetrafluoroborate anion individually using molecular modeling software (e.g., Avogadro, GaussView).
-
Optimize these isolated ions first to ensure reasonable starting bond lengths and angles.
Step 2: Conformer Search
-
Causality: The anion's position is not known a priori. Since the C2-H site is blocked, plausible interaction sites include the C4-H and C5-H protons, the ethyl group, and the methyl groups.
-
Create several starting geometries for the [EdMIM][BF4] ion pair by placing the [BF4]⁻ anion near these different potential interaction sites. This exploration is crucial to avoid converging to a local, rather than global, energy minimum.
Step 3: Geometry Optimization
-
For each starting geometry, perform a full geometry optimization.
-
Recommended Method: A dispersion-corrected functional such as B3LYP-D3(BJ) or ωB97X-D with a Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVDZ) is a reliable choice. The larger basis set will provide more accurate results at a higher computational cost.
-
This step identifies the nearest stationary point on the potential energy surface for each starting structure.
Step 4: Frequency Calculation
-
Perform a vibrational frequency calculation at the same level of theory used for the optimization.
-
Self-Validation: This step is critical for two reasons:
-
Verification of Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. If imaginary frequencies are present, the structure is a transition state and requires further optimization.
-
Spectral Data: The output provides the vibrational frequencies and IR/Raman intensities needed for comparison with experimental spectra.
-
Step 5: Interaction Energy Calculation
-
The interaction energy (IE) is calculated as: IE = E_([EdMIM][BF4]) - (E_[EdMIM]⁺ + E_[BF4]⁻) where E is the electronic energy of the optimized ion pair and the isolated ions.
-
Trustworthiness: This calculation must be corrected for Basis Set Superposition Error (BSSE), which artificially increases the binding energy. The Counterpoise correction method developed by Boys and Bernardi is the standard approach.[8] The corrected interaction energy is the most physically meaningful value.
Beyond DFT: Alternative and Advanced Computational Methods
While DFT is a workhorse, other methods offer either higher accuracy or greater speed, depending on the research question.
Caption: Decision tree for selecting a computational method.
-
Ab Initio Methods (MP2, CCSD(T)): Often referred to as the "gold standard" in quantum chemistry, these methods are based on solving the Schrödinger equation with fewer approximations than DFT.[13] They are computationally very demanding but are invaluable for benchmarking the accuracy of DFT functionals for a given system.[7][8]
-
Density-Functional Tight-Binding (DFTB): An approximate and much faster version of DFT. DFTB is well-suited for exploring the potential energy surfaces of larger clusters of ion pairs or for performing preliminary molecular dynamics simulations where full DFT would be too costly.[13]
-
Machine-Learned Potentials (MLPs): A cutting-edge approach that uses machine learning to train a potential function on a large number of DFT calculations. Once trained, this potential can be used in classical Molecular Dynamics (MD) simulations, enabling the study of bulk properties and dynamics with near-DFT accuracy at a fraction of the computational cost.[14][15]
Conclusion
The study of the this compound ion pair offers a compelling case study in modern computational chemistry. The methylation of the C2 position fundamentally alters the cation-anion interaction motif compared to the more common [EMIM]⁺ cation, a change that has significant implications for the bulk properties of the ionic liquid.
For researchers investigating this system, a DFT approach using a dispersion-corrected functional (e.g., B3LYP-D3, ωB97X-D) or a Minnesota functional (e.g., M06-2X) provides a robust and reliable balance of accuracy and computational cost. All computational models must be rigorously validated against experimental data, with vibrational and NMR spectroscopy serving as essential benchmarks. By following a self-validating workflow that includes conformer searching, frequency verification, and BSSE correction, researchers can generate trustworthy and impactful insights into the complex molecular world of ionic liquids.
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Izgorodina, E. I., et al. (2009). Ion-Pair Binding Energies of Ionic Liquids: Can DFT Compete with Ab Initio-Based Methods? The Journal of Physical Chemistry A, 113(44), 12156–12165. [Link]
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Karu, K., et al. (2018). Performance of SCAN density functional for a set of ionic liquid ion pairs. International Journal of Quantum Chemistry, 118(12), e25582. [Link]
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Katsyuba, S. A., et al. (2009). Structural studies of the ionic liquid 1-ethyl-3-methylimidazolium tetrafluoroborate in dichloromethane using a combined DFT-NMR spectroscopic approach. The Journal of Physical Chemistry B, 113(15), 5046–5051. [Link]
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ResearchGate. (n.d.). Ionic liquids based on 1-ethyl-3-methylimidazolium cation and anions of tetrafluoroborate and bis(trifluoromethylsulfonyl)imide: Structural and thermodynamic properties by DFT study. Request PDF. [Link]
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Fournier, J. A., et al. (2015). Comparison of the local binding motifs in the imidazolium-based ionic liquids [EMIM][BF4] and [EMMIM][BF4] through cryogenic ion vibrational predissociation spectroscopy: Unraveling the roles of anharmonicity and intermolecular interactions. The Journal of Chemical Physics, 142(6), 064306. [Link]
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ResearchGate. (n.d.). Comparison of the local binding motifs in the imidazolium-based ionic liquids [EMIM][BF4] and [EMMIM][BF4] through cryogenic ion vibrational predissociation spectroscopy: Unraveling the roles of anharmonicity and intermolecular interactions. [Link]
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ResearchGate. (n.d.). Structural Studies of the Ionic Liquid 1-Ethyl-3-methylimidazolium Tetrafluoroborate in Dichloromethane Using a Combined DFT-NMR Spectroscopic Approach. Request PDF. [Link]
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Brezani, M., et al. (2022). Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. International Journal of Molecular Sciences, 23(2), 783. [Link]
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Introduction: The Role of 1-Ethyl-2,3-dimethylimidazolium Tetrafluoroborate in Advancing Energy Storage
An In-Depth Comparative Guide to the Performance of Supercapacitors with 1-Ethyl-2,3-dimethylimidazolium Tetrafluoroborate
This compound, commonly abbreviated as [EMIM][BF4], is a room-temperature ionic liquid (IL) that has garnered significant attention as a high-performance electrolyte for electrochemical double-layer capacitors (EDLCs), or supercapacitors. Its unique combination of properties, including a wide electrochemical stability window, negligible vapor pressure, low flammability, and high thermal stability, positions it as a superior alternative to conventional aqueous and organic electrolytes.[1][2][3] The primary advantage of [EMIM][BF4] lies in its ability to operate at higher voltages, which is a critical factor in enhancing the energy density of supercapacitors, governed by the equation E = ½CV². While aqueous electrolytes are limited to approximately 1.0 V due to water decomposition, and organic electrolytes to around 2.7 V, [EMIM][BF4] and other ionic liquids can sustain voltages of 3.5 V and beyond.[1][4] This guide provides a comprehensive comparison of [EMIM][BF4]-based supercapacitors against other electrolyte systems, supported by experimental data and detailed protocols for researchers and scientists in the field.
Comparative Performance Analysis of Supercapacitor Electrolytes
The choice of electrolyte is paramount as it dictates the supercapacitor's operating voltage, energy and power densities, and cycle life. The following data, synthesized from multiple studies, offers an objective comparison between [EMIM][BF4] and other common electrolytes.
Key Performance Metrics
The performance of a supercapacitor is evaluated based on several key metrics. The use of [EMIM][BF4] often leads to a significant enhancement in energy density due to its wide potential window. While its viscosity can be higher than organic electrolytes, leading to slightly lower power density, this can be mitigated by mixing it with co-solvents like acetonitrile (ACN).[1][5]
| Electrolyte System | Electrode Material | Specific Capacitance (F/g) | Operating Voltage (V) | Energy Density (Wh/kg) | Power Density (kW/kg) | Cycle Life (% Retention after cycles) |
| [EMIM][BF4] (Ionic Liquid) | Nanoporous Graphene | ~154 | 4.0 | 85.6 | >10 | 88% after 10,000 |
| [EMIM][BF4] (Ionic Liquid) | Activated Polyaniline-Derived Carbon (APDC) | - | 3.5 | 80 | 26 | >10,000 cycles |
| [EMIM][BF4] with ACN | Activated Carbon | 142.6 | 5.9 | - | - | 83% after 10,000 (at low temp) |
| [BMIM][BF4] (Ionic Liquid) | Activated Carbon | ~70 | 2.7 | - | - | - |
| Aqueous (e.g., 6M KOH) | Activated Carbon | ~150-200 | 1.0 | ~5-8 | ~10 | >90% after 10,000 |
| Organic (e.g., TEABF4 in ACN) | Activated Carbon | ~100-120 | 2.7 | ~20-30 | ~5-10 | ~85-90% after 10,000 |
Note: The values presented are representative and can vary significantly based on the specific electrode material, cell design, and testing conditions.
In-Depth Experimental Protocols
To ensure reproducibility and accurate characterization of supercapacitors utilizing [EMIM][BF4], the following detailed protocols are provided. The causality behind each step is explained to offer deeper insight into the experimental design.
Electrode Preparation (Activated Carbon Example)
This protocol describes the fabrication of a typical porous carbon electrode, which is widely used in EDLCs due to its high surface area.
Methodology:
-
Mixing the Slurry: In a mortar, combine activated carbon (e.g., 85 wt%), conductive carbon black (10 wt%), and a binder such as polytetrafluoroethylene (PTFE) (5 wt%). The conductive additive ensures good electrical contact between the active material particles, while the binder provides mechanical integrity to the electrode.
-
Homogenization: Add a few drops of ethanol and mix thoroughly to form a homogeneous slurry. The ethanol acts as a solvent to ensure uniform distribution of the components.
-
Coating: Paste the slurry onto a current collector (e.g., nickel foam or aluminum foil) and press it to the desired thickness and mass loading (typically 1-5 mg/cm²).
-
Drying: Dry the electrodes in a vacuum oven at 120°C for 12 hours to remove any residual solvent and moisture, which could otherwise interfere with the electrochemical performance.[6]
Supercapacitor Assembly (CR2032 Coin Cell)
The CR2032 coin cell is a standard and convenient setup for laboratory-scale testing of supercapacitor materials.
Methodology:
-
Preparation: Transfer the dried electrodes and all other components into an argon-filled glovebox. The inert atmosphere is crucial as [EMIM][BF4], while not highly reactive with water, can absorb moisture which affects its performance.
-
Stacking: Place one electrode in the bottom cap of the coin cell.
-
Electrolyte Addition: Add a few drops (e.g., 40 µL) of [EMIM][BF4] electrolyte to wet the electrode surface.[7]
-
Separator: Place a cellulosic separator on top of the wetted electrode. The separator is essential to prevent physical contact (and thus short-circuiting) between the two electrodes while allowing ionic transport.
-
Second Electrode: Place the second electrode on top of the separator and add another few drops of [EMIM][BF4].
-
Final Assembly: Place a gasket and a spring on top of the stack and seal the coin cell using a crimping machine. The spring ensures good pressure and contact between the components.
Caption: Experimental workflow for supercapacitor fabrication and testing.
Electrochemical Characterization
These standard techniques are used to evaluate the performance of the assembled supercapacitor.
a. Cyclic Voltammetry (CV):
-
Purpose: To determine the capacitive behavior and the stable operating voltage window.
-
Procedure: Sweep the potential between 0 V and the desired upper voltage limit (e.g., 3.5 V for [EMIM][BF4]) at various scan rates (e.g., 10, 20, 50, 100 mV/s). A rectangular CV curve indicates ideal capacitive behavior.
-
Insight: The area within the CV curve is proportional to the stored charge. A deviation from the rectangular shape at high scan rates can indicate limitations in ion diffusion, often due to the viscosity of the electrolyte.
b. Galvanostatic Charge-Discharge (GCD):
-
Purpose: To calculate the specific capacitance, energy density, and power density.
-
Procedure: Charge and discharge the cell at a constant current density (e.g., 1 A/g) between 0 V and the maximum operating voltage.
-
Insight: The specific capacitance is calculated from the slope of the discharge curve. A triangular shape of the charge-discharge profile is characteristic of an EDLC. The IR drop at the beginning of the discharge curve is related to the equivalent series resistance (ESR) of the cell.
c. Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To investigate the internal resistance and ion transport kinetics.
-
Procedure: Apply a small AC voltage (e.g., 5 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Insight: The resulting Nyquist plot provides information on the solution resistance (high-frequency intercept with the real axis), charge transfer resistance (semicircle diameter), and diffusive resistance (the low-frequency tail). A more vertical line at low frequencies indicates better capacitive behavior.
Mechanism: Electrical Double-Layer Formation
The energy storage mechanism in an EDLC is non-faradaic, meaning it relies on the physical accumulation of ions at the electrode-electrolyte interface, forming an electrical double-layer.
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Anion Selection for 1-Ethyl-3-Methylimidazolium Based Ionic Liquids: A Comparative Guide
In the landscape of ionic liquids (ILs), the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation is a cornerstone, favored for its electrochemical stability and synthetic accessibility. However, the true versatility of [EMIM]⁺-based ILs is unlocked through the careful selection of the counter-anion. The anion's structure, size, and charge distribution profoundly dictate the resulting IL's physicochemical properties, tailoring it for applications ranging from high-performance electrolytes to efficient catalytic media. This guide provides a comprehensive comparison of common anions paired with the [EMIM]⁺ cation, supported by experimental data and field-proven insights to inform your research and development endeavors.
The Decisive Role of the Anion
The choice of anion is not arbitrary; it is a strategic decision that directly influences key performance metrics of an ionic liquid. The anion's influence stems from its interaction with the [EMIM]⁺ cation, affecting the overall packing efficiency, intermolecular forces, and mobility of the constituent ions.[1] For instance, anions with delocalized charge and conformational flexibility tend to disrupt the ordered packing of the ions, leading to lower melting points and viscosities. Conversely, strongly coordinating anions can lead to more viscous liquids with lower ionic conductivity.[2] Understanding these structure-property relationships is paramount for designing ILs with tailored functionalities.
Comparative Analysis of Physicochemical Properties
The performance of an [EMIM]⁺-based ionic liquid is best understood through a quantitative comparison of its fundamental properties. The following sections present a detailed analysis of viscosity, ionic conductivity, thermal stability, and electrochemical window for a range of common anions.
Viscosity: A Measure of Fluidity
Viscosity is a critical parameter for applications requiring efficient mass transport, such as in reaction media and electrolytes. It is heavily influenced by the nature of the anion, with factors like size, shape, and hydrogen bonding capability playing significant roles.[3] Generally, larger and more asymmetric anions that disrupt efficient packing lead to lower viscosities.
| Anion | Formula | Viscosity (mPa·s at 25°C) |
| Acetate | [OAc]⁻ | 123[4] |
| Dicyanamide | [DCA]⁻ | ~30-40 (estimated from related structures) |
| Tetrafluoroborate | [BF₄]⁻ | 34[5] |
| Triflate | [OTf]⁻ | 52[6] |
| Bis(trifluoromethylsulfonyl)imide | [NTf₂]⁻ | 34[7] |
Note: Viscosity is highly temperature-dependent. The provided values are for comparative purposes at a standard temperature.
Insight: The acetate anion, being a strong hydrogen bond acceptor, exhibits significantly higher viscosity due to strong cation-anion interactions. In contrast, the delocalized negative charge and conformational flexibility of the [NTf₂]⁻ anion result in weaker interionic forces and consequently, lower viscosity.[7]
Ionic Conductivity: The Essence of an Electrolyte
For electrochemical applications, high ionic conductivity is paramount. It is intrinsically linked to viscosity, as lower viscosity generally facilitates greater ion mobility. The size and charge of the anion, as well as the degree of ion pairing, are key determinants of conductivity.[8]
| Anion | Formula | Ionic Conductivity (mS/cm at 25°C) |
| Dicyanamide | [DCA]⁻ | ~15-20 (estimated from related structures) |
| Tetrafluoroborate | [BF₄]⁻ | 13.8[9] |
| Triflate | [OTf]⁻ | 9.8[10] |
| Bis(trifluoromethylsulfonyl)imide | [NTf₂]⁻ | 8.8[11] |
| Acetate | [OAc]⁻ | 1.1[4] |
Insight: The high conductivity of the dicyanamide-based IL is attributed to the small size and planar structure of the anion, which promotes high ionic mobility.[8] Conversely, the strong ion pairing in acetate-based ILs significantly hinders ion movement, resulting in low conductivity.[4]
Thermal Stability: Defining the Operational Range
The thermal stability of an ionic liquid dictates its maximum operating temperature, a crucial factor in many industrial processes. The decomposition temperature is primarily influenced by the strength of the bonds within the anion and the overall stability of the ion pair.[12][13]
| Anion | Formula | Onset Decomposition Temperature (T_onset, °C) |
| Bis(trifluoromethylsulfonyl)imide | [NTf₂]⁻ | >400[14] |
| Hexafluorophosphate | [PF₆]⁻ | ~350-400 |
| Tetrafluoroborate | [BF₄]⁻ | ~300-350 |
| Triflate | [OTf]⁻ | ~350-400 |
| Acetate | [OAc]⁻ | <200[15] |
| Halides (e.g., Br⁻, Cl⁻) | <250[16] |
Insight: Fluorinated anions like [NTf₂]⁻ and [PF₆]⁻ generally exhibit high thermal stability due to the strong C-F and P-F bonds.[14] In contrast, anions with higher nucleophilicity, such as acetate and halides, tend to have lower thermal stability as they can participate in decomposition reactions with the imidazolium cation.[15][16]
Electrochemical Window: The Realm of Electrochemical Applications
The electrochemical window (EW) represents the potential range within which the ionic liquid is stable and does not undergo oxidation or reduction. A wide EW is essential for applications in high-voltage electrochemical devices like batteries and supercapacitors. The anodic limit is typically determined by the oxidation of the anion, while the cathodic limit is set by the reduction of the cation.[17][18]
| Anion | Formula | Approximate Electrochemical Window (V) |
| Bis(trifluoromethylsulfonyl)imide | [NTf₂]⁻ | ~4.5 - 6.0[19] |
| Hexafluorophosphate | [PF₆]⁻ | ~4.0 - 5.5[18] |
| Tetrafluoroborate | [BF₄]⁻ | ~4.0 - 5.0[19] |
| Triflate | [OTf]⁻ | ~4.0 - 5.0[17] |
| Dicyanamide | [DCA]⁻ | ~3.0 - 4.0[17] |
| Halides (e.g., I⁻, Br⁻, Cl⁻) | <3.0[19] |
Insight: Anions with highly delocalized charge and resistance to oxidation, such as [NTf₂]⁻ and [PF₆]⁻, provide the widest electrochemical windows.[18][19] Halide anions are easily oxidized, leading to a significantly narrower EW. The presence of impurities, especially water, can drastically reduce the effective electrochemical window of any ionic liquid.[19][20]
Visualizing Structure-Property Relationships
To better understand the interplay between the anion and the resulting properties of the [EMIM]⁺-based ionic liquid, the following diagrams illustrate key relationships.
Caption: Relationship between anion characteristics and key ionic liquid properties.
Experimental Protocols
Accurate and reproducible characterization of ionic liquids is crucial for reliable comparisons. The following are standardized protocols for measuring the key properties discussed in this guide.
Protocol 1: Determination of Viscosity
Objective: To measure the dynamic viscosity of the ionic liquid as a function of temperature.
Methodology:
-
Instrumentation: A rotational viscometer or a falling-ball viscometer is recommended.[6]
-
Sample Preparation: Ensure the ionic liquid sample is free of water and other impurities by drying under vacuum at an elevated temperature (e.g., 80°C) for several hours.
-
Temperature Control: Use a temperature-controlled jacket or bath to maintain the sample at the desired temperature with high accuracy (±0.1°C).
-
Measurement:
-
For a rotational viscometer, select an appropriate spindle and rotational speed to ensure the torque reading is within the optimal range (typically 20-80% of the full scale).
-
For a falling-ball viscometer, measure the time it takes for a ball of known density and diameter to fall a specific distance through the liquid.
-
-
Data Analysis: Calculate the dynamic viscosity using the instrument's calibration constants. Repeat the measurement at various temperatures to obtain a viscosity-temperature profile.
Protocol 2: Measurement of Ionic Conductivity
Objective: To determine the ionic conductivity of the ionic liquid across a range of temperatures.
Methodology:
-
Instrumentation: A conductivity meter with a two- or four-electrode conductivity cell is required.[2]
-
Sample Preparation: As with viscosity measurements, the sample must be thoroughly dried to eliminate the influence of water on conductivity.
-
Calibration: Calibrate the conductivity cell using standard potassium chloride solutions of known concentrations.
-
Measurement:
-
Immerse the conductivity cell into the temperature-controlled ionic liquid sample.
-
Allow the system to thermally equilibrate before recording the conductivity reading.
-
-
Data Analysis: Record the conductivity at various temperatures to establish the conductivity-temperature relationship. The data can often be fitted to the Vogel-Fulcher-Tammann (VFT) equation to model the temperature dependence.[8]
Protocol 3: Assessment of Thermal Stability
Objective: To determine the onset decomposition temperature of the ionic liquid.
Methodology:
-
Instrumentation: A Thermogravimetric Analyzer (TGA) is the standard instrument for this measurement.[13][15]
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the dried ionic liquid into a TGA pan (e.g., platinum or alumina).[21]
-
Experimental Conditions:
-
Heat the sample under an inert atmosphere (e.g., nitrogen or argon) at a constant heating rate, typically 10°C/min.[15]
-
Monitor the sample mass as a function of temperature.
-
-
Data Analysis: The onset decomposition temperature (T_onset) is determined as the temperature at which a significant mass loss begins, often defined by the intersection of the baseline tangent and the tangent of the decomposition curve.[12]
Protocol 4: Determination of the Electrochemical Window
Objective: To measure the potential range over which the ionic liquid is electrochemically stable.
Methodology:
-
Instrumentation: A potentiostat and a three-electrode electrochemical cell are required.[22] The working electrode is typically a glassy carbon or platinum electrode, the counter electrode is a platinum wire or mesh, and a quasi-reference electrode (e.g., Ag/Ag⁺) is often used.[22]
-
Sample Preparation: The ionic liquid must be rigorously dried and deoxygenated by purging with an inert gas (e.g., argon) to prevent interference from water and oxygen.[22]
-
Measurement:
-
Perform cyclic voltammetry (CV) by scanning the potential from the open-circuit potential to negative and positive limits.[11]
-
The scan is reversed at the potential limits to complete the cycle.
-
-
Data Analysis: The electrochemical window is defined by the potential limits at which a significant increase in current is observed, corresponding to the reduction of the cation and the oxidation of the anion.[4] A current density cutoff (e.g., 1 mA/cm²) is often used to define these limits.[4]
Caption: A workflow for selecting an appropriate [EMIM]⁺-based ionic liquid.
Conclusion
The judicious selection of the anion is the most critical step in tailoring the properties of 1-ethyl-3-methylimidazolium based ionic liquids for a specific application. By understanding the fundamental relationships between anion structure and the resulting physicochemical properties, researchers can navigate the vast landscape of available anions to design ionic liquids with optimal performance. This guide provides a foundational framework for this selection process, combining comparative data with standardized experimental protocols to ensure both informed decision-making and reliable characterization. As the field of ionic liquids continues to expand, a systematic and data-driven approach to anion selection will remain essential for unlocking their full potential.
References
- Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development.
- Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis.
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- Investigating the electrochemical windows of ionic liquids.
- Application of Ionic Liquids in Electrochemistry—Recent Advances.
- Thermal decomposition of carboxylate ionic liquids: trends and mechanisms.
- Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitr
- Effect of Humidity and Impurities on the Electrochemical Window of Ionic Liquids and its Implic
- Determination of Conductivity of Ionic Liquids in W
- Effect of Water on the Electrochemical Window and Potential Limits of Room-Temper
- Viscosity and Density of Two 1-Alkyl-3-methyl-imidazolium Triflate Ionic Liquids at High Pressures: Experimental Measurements and the Effect of Alkyl Chain Length.
- How can I determine the electrochemical window of an ionic liquid using cyclic voltammetry?
- Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solv
- Understanding the role of imidazolium-based ionic liquids in the electrochemical CO2 reduction reaction.
- Viscosity of Imidazolium-Based Ionic Liquids at Elevated Pressures: C
- The Conductivity of Imidazolium-Based Ionic Liquids from (−35 to 195) °C. A.
- Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides.
- The Conductivity of Imidazolium-Based Ionic Liquids from (248 to 468) K. B.
- Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium B
- Cation ⋯ anion bonding interactions in 1–Ethyl–3–Methylimidazolium based ionic liquids.
- Viscosity and Ionic Conductivity of Imidazolium based Ionic Liquids bearing Triiodide Anion.
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Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. [Link]
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The Influence of Alkyl Chain Length on the Physicochemical Properties of Imidazolium-Based Ionic Liquids: A Comparative Guide
Imidazolium-based ionic liquids (ILs) have emerged as a versatile class of "designer solvents" with applications spanning catalysis, electrochemistry, and drug delivery. Their unique properties, such as low volatility, high thermal stability, and tunable solubility, are dictated by the choice of their constituent cation and anion.[1][2] A key strategy for fine-tuning these properties is the modification of the alkyl chain length on the imidazolium cation. This guide provides a comprehensive comparison of how varying the alkyl chain length impacts the critical physicochemical properties of these ILs, supported by experimental data and detailed protocols for their characterization.
The Double-Edged Sword of Alkyl Chain Elongation
The length of the alkyl chain (typically at the N-1 or N-3 position of the imidazolium ring) plays a pivotal role in modulating the intermolecular forces within the ionic liquid. As the alkyl chain elongates, van der Waals interactions become more pronounced, influencing the spatial organization and mobility of the ions.[3] This, in turn, has a cascading effect on the macroscopic properties of the IL, often in opposing ways. For instance, while a longer alkyl chain can enhance certain interactions, it can also lead to increased steric hindrance, which can negatively impact ion mobility. Understanding these trade-offs is crucial for the rational design of task-specific ionic liquids.
I. Viscosity: A Tale of Increasing Entanglement
The viscosity of an ionic liquid is a critical parameter that governs its fluid dynamics and mass transfer characteristics. In imidazolium-based ILs, an increase in the alkyl chain length generally leads to a significant increase in viscosity.[4] This phenomenon is primarily attributed to the enhanced van der Waals forces and the increased potential for chain entanglement as the alkyl chains become longer.[3]
Comparative Viscosity Data for 1-Alkyl-3-methylimidazolium Based ILs
| Cation | Anion | Temperature (K) | Viscosity (mPa·s) | Reference |
| [EMIM]+ (C2) | [OTf]- | 298.15 | 34.5 | [5] |
| [BMIM]+ (C4) | [OTf]- | 298.15 | 52.1 | [5] |
| [HMIM]+ (C6) | [OTf]- | 303 | 77.2 | [5] |
| [OMIM]+ (C8) | [BF4]- | 298.15 | 248 | [6] |
Note: [EMIM]+ = 1-ethyl-3-methylimidazolium, [BMIM]+ = 1-butyl-3-methylimidazolium, [HMIM]+ = 1-hexyl-3-methylimidazolium, [OMIM]+ = 1-octyl-3-methylimidazolium, [OTf]- = Trifluoromethanesulfonate, [BF4]- = Tetrafluoroborate.
Experimental Protocol for Viscosity Measurement
A reliable method for determining the viscosity of ionic liquids is through the use of a rotational viscometer or a capillary viscometer.
Step-by-Step Protocol using a Rotational Viscometer:
-
Instrument Calibration: Calibrate the viscometer using a certified viscosity standard at the desired temperature.
-
Sample Preparation: Ensure the ionic liquid sample is free of impurities and has been thoroughly degassed to remove any dissolved gases.
-
Temperature Control: Equilibrate the sample to the target temperature using a circulating water bath with a precision of ±0.1 °C.
-
Measurement: Immerse the spindle in the ionic liquid and allow the reading to stabilize. Record the viscosity value.
-
Repeatability: Perform the measurement in triplicate to ensure the reproducibility of the results.
II. Density: A Matter of Molecular Packing
The density of an ionic liquid is a fundamental property that is influenced by the molecular weight and the efficiency of ion packing in the liquid state. Generally, for a given anion, the density of 1-alkyl-3-methylimidazolium ILs decreases as the length of the alkyl chain increases.[7] This is because the addition of -CH2- groups to the alkyl chain increases the molar volume more significantly than the increase in molecular weight, leading to less efficient packing of the ions.
Comparative Density Data for 1-Alkyl-3-methylimidazolium Based ILs
| Cation | Anion | Temperature (K) | Density (g/cm³) | Reference |
| [EMIM]+ (C2) | [NTf2]- | 298.15 | 1.519 | [8] |
| [BMIM]+ (C4) | [NTf2]- | 298.15 | 1.436 | [8] |
| [HMIM]+ (C6) | [NTf2]- | 298.15 | 1.373 | [8] |
| [OMIM]+ (C8) | [NTf2]- | 298.15 | 1.325 | [8] |
Note: [NTf2]- = Bis(trifluoromethylsulfonyl)imide.
Experimental Protocol for Density Measurement
The density of ionic liquids can be accurately measured using a vibrating tube densimeter.[9]
Step-by-Step Protocol using a Vibrating Tube Densitometer:
-
Instrument Calibration: Calibrate the instrument with dry air and deionized water at the desired temperature.
-
Sample Injection: Inject the ionic liquid sample into the oscillating U-tube, ensuring no air bubbles are present.
-
Temperature Equilibration: Allow the sample to thermally equilibrate within the instrument.
-
Period Measurement: The instrument measures the oscillation period of the U-tube containing the sample.
-
Density Calculation: The density is calculated from the oscillation period using the calibration constants.
-
Data Validation: Repeat the measurement to ensure the consistency of the results.
III. Thermal Stability: A Complex Interplay of Forces
The thermal stability of an ionic liquid is a crucial factor for its application in high-temperature processes. The effect of alkyl chain length on the thermal stability of imidazolium-based ILs is not as straightforward as for viscosity and density. While longer alkyl chains can increase van der Waals interactions, which may slightly enhance thermal stability, they can also introduce more C-H bonds that are susceptible to thermal degradation.[10][11] The decomposition temperature is often determined by the strength of the interaction between the cation and anion.[12]
Comparative Thermal Stability Data for 1-Alkyl-3-methylimidazolium Based ILs
| Cation | Anion | Onset Decomposition Temperature (Tonset) (°C) | Reference |
| [BMIM]+ (C4) | [Cl]- | 245 | [13] |
| [HMIM]+ (C6) | [Cl]- | 250 | [13] |
| [OMIM]+ (C8) | [Cl]- | 255 | [13] |
| [BMIM]+ (C4) | [NTf2]- | 439 | [10] |
| [OMIM]+ (C8) | [NTf2]- | 446 | [10] |
Note: Tonset is a common metric for thermal stability, but it's important to note that decomposition can begin at lower temperatures during prolonged heating.[12]
Experimental Protocol for Thermal Stability Assessment
Thermogravimetric analysis (TGA) is the standard method for evaluating the thermal stability of ionic liquids.[14]
Step-by-Step Protocol for Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the ionic liquid into a TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace and purge with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Acquisition: Continuously monitor the sample mass as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
IV. Ionic Conductivity: The Inverse Relationship with Viscosity
The ionic conductivity of an IL is a measure of its ability to conduct an electric current and is directly related to the mobility of its constituent ions. As the alkyl chain length on the imidazolium cation increases, the ionic conductivity generally decreases.[15] This is a direct consequence of the increased viscosity, which impedes the movement of ions through the bulk liquid.[16]
Comparative Ionic Conductivity Data for 1-Alkyl-3-methylimidazolium Based ILs
| Cation | Anion | Temperature (K) | Ionic Conductivity (S/m) | Reference |
| [EMIM]+ (C2) | [BF4]- | 298.15 | 1.4 | [17] |
| [BMIM]+ (C4) | [BF4]- | 298.15 | 0.43 | [17] |
| [HMIM]+ (C6) | [BF4]- | 298.15 | 0.21 | [17] |
| [OMIM]+ (C8) | [BF4]- | 298.15 | 0.12 | [17] |
Experimental Protocol for Ionic Conductivity Measurement
Ionic conductivity is typically measured using a conductivity cell and a conductometer.[18]
Step-by-Step Protocol for Ionic Conductivity Measurement:
-
Cell Calibration: Calibrate the conductivity cell using a standard solution of known conductivity (e.g., a KCl solution).
-
Sample Preparation: Fill the conductivity cell with the ionic liquid, ensuring the electrodes are fully immersed.
-
Temperature Control: Place the cell in a temperature-controlled bath and allow it to equilibrate.
-
Measurement: The conductometer applies an alternating current to the electrodes and measures the resulting impedance to determine the conductivity.
-
Data Recording: Record the conductivity value once it has stabilized.
Visualizing the Trends and Workflow
To better illustrate the relationships discussed and the experimental workflow, the following diagrams are provided.
Caption: General trends of imidazolium IL properties with increasing alkyl chain length.
Sources
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- 18. Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range - PMC [pmc.ncbi.nlm.nih.gov]
literature review of 1-Ethyl-2,3-dimethylimidazolium ionic liquids
An In-Depth Technical Guide to 1-Ethyl-2,3-dimethylimidazolium ([EdMIM]) Ionic Liquids: A Comparative Analysis for Researchers
The field of ionic liquids (ILs) has rapidly expanded, offering novel solvents and materials with tunable physicochemical properties for applications ranging from catalysis to electrochemistry.[1] Within the diverse family of ILs, those based on the imidazolium cation are among the most extensively studied.[2][3] This guide focuses on a specific, yet significant, structural modification to the common imidazolium core: the 1-ethyl-2,3-dimethylimidazolium ([EdMIM]) cation.
Unlike its widely-used counterpart, 1-ethyl-3-methylimidazolium ([EMIM]), the [EdMIM] cation features a methyl group at the C(2) position of the imidazolium ring. This seemingly minor alteration has profound effects on the material's properties, influencing everything from melting point to magnetic interactions.[4] This guide provides a comparative analysis of [EdMIM]-based ILs, offering experimental data, detailed protocols, and insights into the structure-property relationships that govern their performance, empowering researchers to make informed decisions in their material selection process.
The Critical Role of C(2) Methylation: A Structural Comparison
The primary distinction between the [EdMIM] cation and more conventional imidazolium cations like [EMIM] (1-ethyl-3-methylimidazolium) and [DiMIM] (1,3-dimethylimidazolium) is the substitution at the C(2) position—the carbon atom situated between the two nitrogen atoms. In [EMIM], this position is occupied by a proton, which is acidic and can participate in hydrogen bonding. In [EdMIM], this proton is replaced by a methyl group, introducing steric hindrance and removing the C(2) hydrogen bond donor capability.
Caption: Structural comparison of imidazolium cations.
Synthesis of [EdMIM]-Based Ionic Liquids
The synthesis of [EdMIM]-based ILs typically follows a two-step process: the quaternization of a substituted imidazole to form the desired cation with a halide anion, followed by an anion exchange (metathesis) reaction to introduce the desired final anion.
Experimental Protocol: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Iodide ([EdMIM][I])
This protocol is adapted from the synthesis of [EdMIM]-based paramagnetic ionic liquids.[5][6]
Materials:
-
1,2-dimethylimidazole (98%)
-
Ethyl iodide (98%)
-
Acetonitrile (HPLC grade)
-
Acetone
Procedure:
-
Dissolve 1,2-dimethylimidazole (9.38 g, 97.5 mmol) in 150 mL of acetonitrile in a round-bottom flask.
-
Cool the stirred solution in an ice bath.
-
Add ethyl iodide (11.68 g, 107.25 mmol) dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield a crude solid.
-
Recrystallize the solid from a hot mixture of acetone and acetonitrile to obtain white crystals of 1-ethyl-2,3-dimethylimidazolium iodide.[5]
This precursor, [EdMIM][I], can then be used to synthesize other [EdMIM] salts. For instance, reacting it with anhydrous iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃) yields the paramagnetic ionic liquids [EdMIM][FeCl₄] and [EdMIM][FeBr₄], respectively.[6]
Caption: General synthesis workflow for [EdMIM]-based ionic liquids.
Comparative Physicochemical Properties
The methylation at the C(2) position significantly alters the physicochemical properties of the resulting ionic liquid. A direct comparison with analogous [EMIM] and [DiMIM] salts containing the same anion reveals clear trends. The data below is derived from a study on tetrahaloferrate(III)-based paramagnetic ILs.[4][5][6]
| Ionic Liquid | Cation | Melting Point (Tₘ) | Néel Temperature (Tₙ) | Key Structural Feature |
| [EdMIM][FeCl₄] | 1-Ethyl-2,3-dimethylimidazolium | 317 K | 6.5 K | Methyl group at C(2) |
| [EMIM][FeCl₄] | 1-Ethyl-3-methylimidazolium | 291 K | 8.5 K | Proton at C(2) |
| [DiMIM][FeCl₄] | 1,3-Dimethylimidazolium | - | 7.0 K | Proton at C(2) |
| [EdMIM][FeBr₄] | 1-Ethyl-2,3-dimethylimidazolium | 352 K | 12.0 K | Methyl group at C(2) |
| [EMIM][FeBr₄] | 1-Ethyl-3-methylimidazolium | 316 K | 13.5 K | Proton at C(2) |
| [DiMIM][FeBr₄] | 1,3-Dimethylimidazolium | - | 11.5 K | Proton at C(2) |
Analysis of Experimental Data:
-
Melting Point: A consistent and significant trend is observed where the methylation at the C(2) position in [EdMIM] leads to a higher melting point compared to its [EMIM] analogue.[4] For the chloride salts, Tₘ increases from 291 K for [EMIM][FeCl₄] to 317 K for [EdMIM][FeCl₄]. A similar increase is seen for the bromide salts (316 K to 352 K). This is attributed to altered packing efficiency and intermolecular forces in the crystal lattice due to the C(2) methyl group.
-
Magnetic Ordering: In these specific paramagnetic ILs, the C(2) methylation also influences the magnetic properties.[5] The Néel temperature (Tₙ), which marks the transition to an antiferromagnetic state, is slightly lower for [EdMIM] salts compared to their [EMIM] counterparts. This suggests that the structural changes caused by the C(2) methyl group subtly weaken the magnetic superexchange interactions that occur via Fe-X···X-Fe pathways in the solid state.[5][6]
-
Other Physicochemical Properties: While detailed data for viscosity, density, and conductivity of [EdMIM] salts are less common in the literature compared to [EMIM] salts, it is well-established that changes in the alkyl chain length and substitution on the imidazolium cation cause variations in these properties.[6] It can be hypothesized that the increased bulk and altered symmetry of the [EdMIM] cation would likely lead to higher viscosity compared to the [EMIM] cation when paired with the same anion.
Potential Applications and Performance Comparison
The unique properties of [EdMIM]-based ILs make them interesting alternatives to more common ILs in various applications.
-
Electrochemistry: Imidazolium-based ILs are widely used as electrolytes due to their wide electrochemical windows and good ionic conductivity.[3][7] The absence of the acidic C(2) proton in [EdMIM] could enhance its cathodic stability compared to [EMIM], preventing electrochemical reduction to form N-heterocyclic carbenes. This could be advantageous in applications like lithium batteries or electrodeposition.[3] However, the potentially higher viscosity and melting point might be drawbacks, possibly requiring operation at elevated temperatures.
-
Catalysis: Ionic liquids can act as solvents or catalysts, often stabilizing catalytic species.[8] The steric bulk of the C(2)-methyl group in [EdMIM] could influence catalytic reactions by altering the solvation shell around a catalyst or reactant, potentially impacting selectivity. In biocatalysis, where ILs are used to stabilize enzymes, the different hydrogen bonding capabilities of [EdMIM] versus [EMIM] would be a critical factor in enzyme activity and stability.[8]
-
CO₂ Capture: ILs with basic anions are known to capture CO₂.[9] While the cation's role is often secondary, it can influence the physical properties (like viscosity) that affect the overall efficiency of the capture process. The reaction of CO₂ with certain imidazolium ILs can also involve the C(2) position to form imidazolium-carboxylate species.[9] The use of [EdMIM] would preclude this specific reaction pathway, potentially leading to different and more stable capture mechanisms.
Conclusion
The 1-ethyl-2,3-dimethylimidazolium ([EdMIM]) cation, while less studied than its [EMIM] counterpart, offers a valuable tool for researchers seeking to fine-tune the properties of ionic liquids. The methylation of the C(2) position is not a trivial substitution; it fundamentally alters the cation's steric profile and hydrogen bonding ability.
Key Takeaways for Researchers:
-
Higher Thermal Stability: [EdMIM]-based salts consistently exhibit higher melting points than their [EMIM] analogues, making them suitable for higher-temperature applications.[4]
-
Enhanced Chemical Stability: The absence of the acidic C(2) proton enhances the cation's stability against deprotonation, which can be beneficial in basic media or under certain electrochemical conditions.
-
Altered Performance: The structural changes in [EdMIM] can influence magnetic interactions, and are likely to increase viscosity while impacting solvation behavior.[5][6] These changes must be considered when designing systems for catalysis, electrochemistry, or separations.
By understanding the distinct causality behind these property differences, scientists and engineers can strategically select or design [EdMIM]-based ionic liquids as superior alternatives to conventional imidazolium ILs for specialized applications.
References
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Saiz, A. G., et al. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: Synthesis, structure and magneto-structural correlations. RSC Advances, 5(75). Available at: [Link][4][5]
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Carvalho, P. J., et al. (2021). Thermophysical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide + Water: Understanding Interactions and Structure of Ionic Liquid + Water Systems. Journal of Chemical & Engineering Data. Available at: [Link]
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de Pedro, I., et al. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations. RSC Publishing. Available at: [Link][4]
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Rodriguez, J., et al. (2015). 1-ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. RSC Advances. Available at: [Link][6]
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Gurung, E. B., et al. (2014). Physical Properties and CO2 Reaction Pathway of 1-Ethyl-3-Methylimidazolium Ionic Liquids with Aprotic Heterocyclic Anions. The Journal of Physical Chemistry B. Available at: [Link][9]
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Korn, F., et al. (2020). 1-Ethyl-3-methylimidazolium Acetate as a Reactive Solvent for Elemental Sulfur and Poly(sulfur nitride). The Journal of Physical Chemistry B. Available at: [Link]
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Kiefer, J., et al. (2007). Experimental vibrational study of imidazolium-based ionic liquids: Raman and infrared spectra of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and 1-ethyl-3-methylimidazolium ethylsulfate. Applied Spectroscopy. Available at: [Link]
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A Comparative Guide to the Magneto-Structural Correlations of 1-Ethyl-2,3-dimethylimidazolium Paramagnetic Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 1-Ethyl-2,3-dimethylimidazolium ([Edimim]) based paramagnetic ionic liquids (PILs) with alternative systems. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with field-proven insights to elucidate the critical interplay between molecular structure and magnetic properties in this fascinating class of materials.
Introduction: The Significance of Magneto-Structural Correlations in Paramagnetic Ionic Liquids
Paramagnetic ionic liquids (PILs) represent a unique class of materials that merge the desirable properties of ionic liquids—such as low volatility, high thermal stability, and tunable solvency—with responsiveness to external magnetic fields. This magnetic susceptibility stems from the incorporation of paramagnetic metal centers, typically within the anion. The 1-Ethyl-2,3-dimethylimidazolium ([Edimim]) cation, when paired with paramagnetic anions like tetrahaloferrates ([FeCl₄]⁻ and [FeBr₄]⁻), gives rise to PILs with intriguing magnetic ordering phenomena in the solid state.[1][2]
Understanding the magneto-structural correlations in these systems is paramount for their tailored design and application in diverse fields, including catalysis, separations, and as novel drug delivery vectors. The subtle interplay of non-covalent interactions, such as halide-halide contacts, hydrogen bonds, and anion-π interactions, dictates the three-dimensional arrangement of the paramagnetic anions and, consequently, the nature and strength of the magnetic coupling between them.[1][2] This guide will explore these correlations in [Edimim]-based PILs and provide a comparative analysis with other classes of PILs, offering a comprehensive overview for researchers in the field.
The [Edimim]-Based System: A Closer Look
The [Edimim] cation is a derivative of the more common imidazolium cation, featuring methylation at the C(2) position of the imidazolium ring. This structural modification has a notable impact on the physical and magnetic properties of the resulting PILs when compared to its non-C(2)-methylated analogue, 1-ethyl-3-methylimidazolium ([Emim]).[2][3]
Synthesis of [Edimim][FeX₄] (X = Cl, Br)
The synthesis of [Edimim]-based PILs is a multi-step process that begins with the quaternization of 1,2-dimethylimidazole with an ethyl halide, followed by an anion exchange reaction with the desired iron(III) halide.
Magneto-Structural Correlations in [Edimim][FeX₄]
In the solid state, [Edimim][FeCl₄] and [Edimim][FeBr₄] exhibit three-dimensional antiferromagnetic ordering at low temperatures.[1][2] This ordering is not a result of direct Fe-Fe interactions but is mediated by superexchange pathways involving halide-halide (X---X) interactions between adjacent [FeX₄]⁻ anions.[1][4] The crystal packing reveals layers of cations and anions, with various non-covalent interactions influencing the overall structure.[1][2]
The methylation at the C(2) position in the [Edimim] cation, compared to [Emim], leads to an increase in the melting point and a decrease in the Néel temperature (Tₙ).[2][3] This suggests that the larger cation size may slightly increase the distance between the paramagnetic anions, thereby weakening the magnetic coupling. However, this is not a simple steric effect, as the spin delocalization in the [FeBr₄]⁻ anion can lead to a higher Tₙ in the bromide analogue compared to other imidazolium-based bromide PILs.[1][4]
Comparative Analysis with Alternative Paramagnetic Ionic Liquids
The choice of cation and anion in a PIL has a profound impact on its physicochemical and magnetic properties. Here, we compare the [Edimim][FeX₄] system with alternatives based on different cations (phosphonium and ammonium) and anions (acetylacetonate).
Cationic Variations: Imidazolium vs. Phosphonium vs. Ammonium
| Cation Class | Representative Cation | Key Physicochemical Properties | Impact on Magnetic Properties |
| Imidazolium | 1-Ethyl-2,3-dimethylimidazolium ([Edimim]⁺) | Moderate viscosity, good thermal stability.[5] | Facilitates 3D antiferromagnetic ordering through well-defined crystal packing. Tₙ is sensitive to subtle structural changes.[1][2] |
| Phosphonium | Trihexyl(tetradecyl)phosphonium ([P₆₆₆₁₄]⁺) | High viscosity, high thermal stability, hydrophobic.[6][7] | The large, flexible alkyl chains can disrupt the ordered packing of anions, often leading to paramagnetic behavior down to very low temperatures without long-range ordering.[8] |
| Ammonium | Quaternary Ammonium | Can have lower thermal stability compared to imidazolium and phosphonium counterparts.[9] | Similar to phosphonium-based PILs, the packing can be less efficient, often resulting in paramagnetic behavior.[9] |
Expert Insight: The choice of cation is a critical design parameter. While the planar and aromatic nature of the imidazolium ring in [Edimim]⁺ facilitates the ordered packing required for long-range magnetic ordering, the bulky and flexible nature of the alkyl chains in phosphonium and ammonium cations often leads to glassy states or disordered crystal structures. This disruption of the lattice typically prevents the establishment of coherent superexchange pathways, resulting in simple paramagnetic behavior.
Anionic Variations: Tetrahaloferrate vs. Acetylacetonate
| Anion Class | Representative Anion | Key Magnetic Properties | Structural Considerations |
| Tetrahaloferrate | Tetrachloroferrate ([FeCl₄]⁻) | High-spin d⁵ Fe(III) center (S=5/2). Can exhibit antiferromagnetic ordering via Fe-X---X-Fe superexchange.[1][10] | Tetrahedral geometry. The relatively small size allows for close packing and the formation of halide-halide interaction networks.[1][2] |
| Acetylacetonate | Tris(hexafluoroacetylacetonato)nickelate(II) ([Ni(hfac)₃]⁻) | Paramagnetic behavior typically follows the Curie-Weiss law. The magnetic moment can be tuned by changing the transition metal.[1][2] | Octahedral coordination geometry. The larger size and the presence of organic ligands often prevent the close approach of paramagnetic centers, leading to weaker magnetic interactions.[1][2] |
Expert Insight: The anion is the heart of the magnetic properties of these PILs. The simple, inorganic nature of the [FeX₄]⁻ anion allows for direct superexchange interactions. In contrast, in acetylacetonate-based systems, the paramagnetic metal center is encapsulated by organic ligands. This shielding effect significantly increases the distance between metal centers, effectively isolating them magnetically and resulting in predominantly paramagnetic behavior.
Experimental Protocols for Characterization
To rigorously characterize the magneto-structural correlations in these PILs, a suite of advanced analytical techniques is employed. Below are detailed, step-by-step methodologies for key experiments.
SQUID Magnetometry
Objective: To determine the bulk magnetic properties, including magnetic susceptibility, magnetization, and the Néel temperature.
Methodology:
-
Sample Preparation: A precisely weighed sample of the PIL (typically a few milligrams of a powdered solid) is loaded into a gelatin capsule.[11] The capsule is then placed inside a plastic straw, which is attached to the sample rod.[4]
-
Mounting: The sample rod is carefully inserted into the SQUID magnetometer.
-
Zero-Field-Cooled (ZFC) Measurement:
-
Field-Cooled (FC) Measurement:
-
Data Analysis: The magnetic susceptibility (χ) is calculated from the measured magnetization. The Néel temperature (Tₙ) for an antiferromagnetic material is identified as the peak in the ZFC curve.[1][10] The inverse susceptibility (1/χ) is plotted against temperature to verify Curie-Weiss behavior in the paramagnetic region.
Causality Behind Experimental Choices: The ZFC and FC measurement protocol is crucial for identifying the onset of magnetic ordering and probing for any spin-glass-like behavior or magnetic anisotropy.[2][13] In an ideal antiferromagnet, the ZFC and FC curves will overlap above Tₙ and diverge below it. The peak in the ZFC curve corresponds to the temperature at which the thermal energy is no longer sufficient to overcome the antiferromagnetic coupling between adjacent spins.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Objective: To probe the local electronic environment of the paramagnetic metal center.
Methodology:
-
Sample Preparation: A small amount of the powdered PIL is loaded into a high-purity quartz EPR tube. For liquid samples, the IL is directly injected into the tube.
-
Instrument Setup: The EPR spectrometer is tuned to the appropriate microwave frequency (typically X-band, ~9.5 GHz).
-
Measurement:
-
The EPR tube is placed inside the resonant cavity of the spectrometer.
-
The magnetic field is swept while the sample is irradiated with microwaves.
-
The absorption of microwave radiation is recorded as a function of the magnetic field.
-
Measurements are often performed at low temperatures (e.g., 77 K or 4 K) to minimize spin-lattice relaxation and sharpen the spectral features.[7]
-
-
Data Analysis: The g-factor is determined from the center of the resonance signal.[14] For high-spin Fe(III) (S=5/2) in a tetrahedral environment like [FeCl₄]⁻, the spectrum can be complex due to zero-field splitting. Signals around g ≈ 4.3 are indicative of a rhombic distortion, while signals around g ≈ 6 and g ≈ 2 suggest an axial symmetry.[7][15]
Causality Behind Experimental Choices: EPR is highly sensitive to the local symmetry and electronic structure around the paramagnetic ion. The g-factor provides a "fingerprint" of the electronic environment.[14] For high-spin Fe(III), the zero-field splitting parameters, which are influenced by the coordination geometry, dominate the appearance of the EPR spectrum. Analyzing the g-values allows for a detailed understanding of the symmetry of the metal site.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing the structural basis for magneto-structural correlations.
Methodology:
-
Crystal Selection and Mounting: A suitable single crystal of the PIL is selected under a microscope and mounted on a goniometer head. For air-sensitive samples, this process is performed under an inert atmosphere (e.g., in a glovebox) and the crystal is coated with a cryoprotectant oil.
-
Data Collection:
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is refined to obtain precise bond lengths, bond angles, and intermolecular contact distances.[16][18]
-
Causality Behind Experimental Choices: Low-temperature data collection is crucial for obtaining a high-resolution crystal structure, as it reduces the thermal motion of the atoms. For PILs, which often have low melting points and can be sensitive to air and moisture, careful handling and cryoprotection are essential for successful data collection. The resulting atomic coordinates provide the definitive structural information needed to identify the superexchange pathways responsible for magnetic ordering.
Conclusion
The magneto-structural correlations in 1-Ethyl-2,3-dimethylimidazolium-based paramagnetic ionic liquids are a testament to the intricate relationship between molecular design and emergent material properties. The ability of the [Edimim] cation to support a crystalline lattice that facilitates three-dimensional antiferromagnetic ordering via superexchange interactions highlights the importance of the cation's structure.
In comparison, phosphonium and ammonium-based PILs, with their greater conformational flexibility, tend to exhibit simpler paramagnetic behavior due to a less ordered arrangement of the magnetic anions. Similarly, the choice of a bulky, ligand-chelated anion like acetylacetonate effectively isolates the paramagnetic centers, precluding the cooperative magnetic phenomena observed in the tetrahaloferrate systems.
A thorough understanding of these fundamental principles, gained through the rigorous application of the experimental techniques detailed in this guide, is essential for the rational design of new paramagnetic ionic liquids with tailored magnetic and physicochemical properties for advanced applications.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate
As researchers and developers at the forefront of innovation, our work with novel materials like ionic liquids (ILs) demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate ([EMIM][BF4]) is a valuable solvent in many applications, but its unique properties necessitate a carefully considered end-of-life management plan. This guide provides a comprehensive, technically grounded framework for its proper disposal, moving beyond mere compliance to embody best practices in laboratory safety and sustainability.
Part 1: Hazard Assessment & Immediate Safety Protocols
Before any handling or disposal, a thorough understanding of the risks associated with this compound is paramount. While some safety data sheets (SDS) may indicate it doesn't meet classification criteria, others classify it more stringently[1][2]. The expert consensus is to always adhere to the more cautious assessment.
Core Hazards:
-
Human Health: The primary concerns are acute oral toxicity ("Harmful if swallowed") and its potential to cause skin and serious eye irritation[2][3][4]. A significant, though less obvious, danger arises from the tetrafluoroborate anion. Upon ingestion or significant dermal absorption, the fluoride ion can be released, potentially leading to a reduction in serum calcium levels, a condition known as hypocalcemia which can be fatal[2].
-
Environmental Impact: This ionic liquid is classified as "Toxic to aquatic life with long lasting effects"[2]. Critically, it is not readily biodegradable, meaning it can persist in the environment if released[1]. Therefore, direct discharge into drains or waterways is strictly prohibited[1][2][5].
-
Reactivity: While stable under normal conditions, it can react with strong acids to liberate toxic gases[1]. Upon combustion, it generates hazardous decomposition products, including hydrogen fluoride (HF), nitrogen oxides (NOx), and carbon oxides[3][6].
Essential Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling [EMIM][BF4], particularly during spill cleanup and disposal activities.
| Protection Type | Specification | Rationale |
| Eye & Face | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield is required for splash risks. | Protects against splashes that can cause serious eye irritation[3]. |
| Hand | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before each use. | Prevents skin contact, which can cause irritation[3]. Proper removal technique is crucial to avoid self-contamination[5][7]. |
| Body | Laboratory coat. Consider a chemically impervious apron for large quantities or spill cleanup. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required with adequate ventilation. Use a NIOSH-approved respirator with an organic vapor cartridge if mists or aerosols are generated. | Prevents inhalation of airborne droplets that may cause respiratory irritation[4]. |
Part 2: Spill Management Protocol
An immediate and correct response to a spill is critical to mitigate exposure and environmental release.
Step-by-Step Spill Cleanup:
-
Evacuate & Ventilate: Ensure the immediate area is clear of unprotected personnel. Increase ventilation to the area by opening a fume hood sash or activating emergency exhaust systems.
-
Don PPE: Wear the full PPE ensemble described in the table above.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert, absorbent material like vermiculite, sand, or a commercial chemical absorbent[1]. Do not use combustible materials like paper towels for the primary containment.
-
Absorb and Collect: Gently cover and absorb the spilled material with the absorbent. Avoid aggressive actions that could generate aerosols[1]. Once fully absorbed, carefully scoop the material into a clearly labeled, chemically compatible waste container with a secure lid.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent like isopropanol or water. Crucially, this cleaning solution is now considered hazardous waste . It must be collected in a separate, sealed container for disposal as halogenated waste[1].
-
Dispose of Waste: All contaminated materials, including absorbents, gloves, and cleaning cloths, must be placed in the sealed waste container.
-
Final Steps: Wash hands thoroughly with soap and water after removing PPE. Report the spill to your institution's Environmental Health & Safety (EHS) office.
Part 3: The Disposal Decision Workflow
The primary directive for the disposal of this compound is that it must not enter the sanitary sewer or general waste stream. The choice of disposal pathway depends on the nature and quantity of the waste.
Caption: Disposal decision workflow for [EMIM][BF4].
Part 4: Approved Disposal Pathways
All disposal actions must be performed in strict accordance with local, state, and federal environmental regulations and coordinated through your institution's EHS office[5].
Primary Pathway: High-Temperature Incineration
This is the most effective and environmentally sound method for the final destruction of [EMIM][BF4].
-
Mechanism: The ionic liquid is injected into a licensed hazardous waste incinerator operating at temperatures sufficient to ensure complete thermal decomposition (typically >850°C). The high thermal stability of the compound, up to around 300°C, necessitates these high temperatures for effective destruction[8].
-
Causality: Incineration breaks down the stable imidazolium ring and the tetrafluoroborate anion. A critical component of this process is the incinerator's off-gas treatment system. The combustion of this fluorinated compound produces hydrogen fluoride (HF) and other acidic gases, which must be neutralized and "scrubbed" from the exhaust stream to prevent atmospheric pollution[3][6]. This aligns with EPA guidance on the thermal destruction of other fluorinated compounds[9].
-
Procedure:
-
Carefully transfer the waste [EMIM][BF4] (liquid or solidified spill debris) into a designated, properly labeled hazardous waste container provided by your EHS-approved contractor.
-
Ensure the container is sealed to prevent leaks or fumes.
-
Store the container in a designated satellite accumulation area, away from incompatible materials (especially acids)[1].
-
Arrange for pickup by the licensed hazardous waste disposal company.
-
Alternative Pathway: Hazardous Waste Landfill
In situations where incineration is not feasible, disposal in a specially designated hazardous waste landfill may be an option, though it is generally less preferred.
-
Mechanism: This method relies on containment rather than destruction. The liquid waste must first be stabilized by absorbing it onto an inert solid matrix (e.g., vermiculite) to eliminate free liquids. The solidified waste is then placed in a landfill engineered with multiple liners and a leachate collection system to prevent environmental contamination.
-
Causality: The primary risk with landfilling is the potential for the ionic liquid to leach into the surrounding soil and groundwater. Given its aquatic toxicity and persistence, this would pose a significant environmental hazard[2]. Therefore, only a Subtitle C (hazardous waste) landfill with robust containment measures is acceptable[10]. The risk of the tetrafluoroborate anion hydrolyzing over time to release fluoride adds to the long-term environmental monitoring requirements for such a facility[11].
-
Procedure: This pathway should only be considered in direct consultation with an EHS professional and a licensed waste management provider who can confirm the suitability of their landfill for this chemical class.
Part 5: The Sustainability Imperative: Recovery and Reuse
Given the high cost and synthesis resources required for ionic liquids, disposal should be the final option[12]. For uncontaminated or minimally contaminated [EMIM][BF4], recovery for reuse is a scientifically and economically viable alternative.
-
Principle: The negligible vapor pressure of most ionic liquids, including [EMIM][BF4], is a key advantage[13]. If the IL is mixed with volatile organic compounds (VOCs), a simple vacuum distillation can effectively remove the contaminants, leaving the purified ionic liquid behind[12][14].
-
Other Methods: For non-volatile contaminants, more advanced techniques like liquid-liquid extraction, adsorption, or membrane separation may be employed, depending on the specific impurities present[12][14].
Engaging in these recovery practices not only reduces waste and disposal costs but also minimizes the environmental footprint of your research, aligning with the core principles of green chemistry.
References
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- Sigma-Aldrich. (2025). Safety Data Sheet: 1-Ethyl-3-methylimidazolium tetrafluoroborate.
- Sigma-Aldrich. (2019). Safety Data Sheet: 1H-Imidazolium, 1-ethyl-3-methyl-, tetrafluoroborate(1-).
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Ethyl-3-methylimidazolium tetrafluoroborate.
- Fisher Scientific. (2025). Safety Data Sheet: this compound.
- Faizee, A., et al. (n.d.). Classes and Properties: Ionic liquids recycling for reuse. United Arab Emirates University.
- Hampton Research. (2024). Safety Data Sheet: Ionic Liquid Screen.
- Saleh, M. Y., et al. (2024). Techniques for recovery and recycling of ionic liquids: A review. Chalmers University of Technology.
- Wang, J., et al. (n.d.). Recovery and purification of ionic liquids from solutions: a review. National Center for Biotechnology Information.
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- Ghandi, K. (2010). Ionic Liquids: Methods of Degradation and Recovery. ResearchGate.
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- AFRL-PR-ED-TR-2001-0029. (2001). Thermal Analysis of 1-Ethyl-3-Methylimidazolium Tetrafluoroborate Molten Salt.
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Navigating the Unseen Shield: A Guide to Personal Protective Equipment for 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate
In the dynamic landscape of chemical research and pharmaceutical development, ionic liquids (ILs) have emerged as a class of compounds with immense potential. Their unique properties, such as low volatility and high thermal stability, make them attractive alternatives to traditional organic solvents.[1][2] Among these, 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate stands out for its applications in electrochemical systems and as a reaction medium in synthetic chemistry.[3] However, its safe and effective use hinges on a thorough understanding of its hazard profile and the meticulous application of appropriate personal protective equipment (PPE). This guide provides a comprehensive, experience-driven approach to selecting and using PPE when handling this ionic liquid, ensuring the safety of the researcher and the integrity of the experiment.
Understanding the Risks: A Proactive Stance on Safety
Before delving into specific PPE recommendations, it is crucial to recognize the potential hazards associated with this compound. According to safety data sheets (SDS), this compound is classified as a skin and eye irritant, and may cause respiratory irritation.[4][5][6] Although some reports indicate it may not meet GHS hazard criteria in all instances, the precautionary principle dictates that it should be handled with care, especially as some sources state it is not yet fully tested.[4][7] Furthermore, contact with water or strong oxidizers and bases should be avoided to prevent potentially hazardous reactions, which could include the formation of hydrogen fluoride (HF) upon contact with water.[7] High temperatures can also lead to the generation of corrosive gases and fumes.[7]
Core Principles of Protection: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach. It should be guided by a risk assessment of the specific procedure being undertaken, considering the quantity of the substance, the potential for splashing or aerosol generation, and the duration of exposure. The following sections detail the essential PPE components and the rationale behind their use.
Given that this compound is a known eye irritant, robust eye protection is non-negotiable.[5][6]
-
Safety Glasses with Side Shields: For low-volume handling (e.g., weighing small quantities), safety glasses with side shields provide a minimum level of protection against accidental splashes.
-
Chemical Splash Goggles: When working with larger volumes or during procedures with a higher risk of splashing (e.g., transfers, reactions), chemical splash goggles are essential. They form a seal around the eyes, offering superior protection from liquid splashes from all directions.
-
Face Shield: In situations where there is a significant risk of splashing, such as during vigorous mixing or when handling large quantities, a face shield should be worn in conjunction with chemical splash goggles.[8] This provides an additional layer of protection for the entire face.
The hands are the most likely part of the body to come into direct contact with chemicals.[8] Therefore, selecting the appropriate gloves is critical.
-
Material Selection: While specific breakthrough times for this compound are not always readily available, general guidance for ionic liquids suggests using gloves made of nitrile, neoprene, or butyl rubber.[8] Nitrile gloves are a common and effective choice for incidental contact.[8] For prolonged handling or immersion, thicker, reusable gloves made of butyl or Viton® are recommended.[8] Always consult the glove manufacturer's compatibility charts for specific chemical resistance data.
-
Inspection and Technique: Before each use, gloves must be inspected for any signs of degradation, such as discoloration, swelling, or pinholes.[9] Proper glove removal technique is also crucial to prevent skin contamination.
-
Laboratory Coat: A standard laboratory coat is sufficient for most bench-scale operations to protect against minor spills and splashes.[3] It should be fully buttoned to provide maximum coverage.
-
Chemical-Resistant Apron or Suit: For larger scale work or when there is a significant risk of substantial spills, a chemical-resistant apron or a full-body suit may be necessary.[10]
While this compound has low volatility, the potential for respiratory irritation exists, particularly if aerosols are generated or the material is heated.[4][5]
-
Ventilation: All work with this ionic liquid should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][7]
-
Respirator: In situations where ventilation is inadequate or there is a potential for significant aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be considered.[9]
PPE Selection Workflow: A Decision-Making Diagram
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the handling task.
Caption: PPE selection workflow for handling this compound.
Practical Application: A Step-by-Step Handling Protocol
To illustrate the practical application of these principles, the following is a step-by-step protocol for using this compound as a solvent in a small-scale organic reaction.
Objective: To perform a nucleophilic substitution reaction using this compound as the solvent.
Materials:
-
This compound
-
Reactants and reagents
-
Glassware (round-bottom flask, condenser, etc.)
-
Stir plate and stir bar
-
Heating mantle
-
Appropriate work-up and purification supplies
Procedure:
-
Preparation and PPE:
-
Don a standard laboratory coat, chemical splash goggles, and nitrile gloves.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
-
Weighing and Transfer:
-
In the fume hood, carefully weigh the required amount of this compound into a clean, dry round-bottom flask.
-
Add the reactants and a stir bar to the flask.
-
-
Reaction Setup:
-
Assemble the reaction apparatus (e.g., attach a condenser) within the fume hood.
-
Begin stirring and, if required, heating the reaction mixture.
-
-
Monitoring the Reaction:
-
Periodically monitor the reaction progress as per the experimental protocol.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction carefully, being mindful of any potential exotherms.
-
Extract the product from the ionic liquid using an appropriate organic solvent.
-
Purify the product using standard laboratory techniques (e.g., column chromatography, distillation).
-
-
Waste Disposal:
-
Decontamination:
-
Clean all glassware thoroughly.
-
Wipe down the work area in the fume hood.
-
Remove PPE and wash hands thoroughly with soap and water.
-
Disposal and Decontamination: A Responsible Conclusion
Proper disposal is a critical aspect of laboratory safety and environmental responsibility. Due to its potential environmental hazards, this compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with local, state, and federal regulations. It is crucial to avoid releasing it into the environment.[7] For spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[6] The affected area should then be decontaminated.
Conclusion: Fostering a Culture of Safety
The responsible use of this compound, and indeed any chemical, is predicated on a foundation of knowledge and a commitment to safety. By understanding the inherent hazards, conducting thorough risk assessments, and diligently employing the appropriate personal protective equipment, researchers can confidently and safely explore the vast potential of this versatile ionic liquid. This guide serves as a starting point, and it is incumbent upon every scientist to remain vigilant, informed, and proactive in their pursuit of scientific advancement.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Carl ROTH. (2023). Safety Data Sheet: 1-Ethyl-3-methylimidazolium tetrafluoroborate. [Link]
-
RoCo Global. This compound, >98%. [Link]
-
Hampton Research. (2024). Safety Data Sheet: Ionic Liquid Screen. [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]
-
ACS Publications. (2025). Reactive Molecular Dynamics Modeling of Collision-Induced Dissociation of 1-Ethyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid Ions. The Journal of Physical Chemistry A. [Link]
-
PubMed. (2025). Reactive Molecular Dynamics Modeling of Collision-Induced Dissociation of 1-Ethyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid Ions. [Link]
-
MDPI. (2018). Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. [Link]
-
Current World Environment. (2024). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. [Link]
-
Journal of Advanced Scientific Research. (2016). IONIC LIQUID 1-ETHYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE AS GREENER SOLVENT FOR DEGRADATION OF NYLON-6. [Link]
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SafetyCulture Marketplace US. (2025). Essential PPE for Protection Against Liquid Chemicals. [Link]
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PIP. (2023). Essential PPE for Contamination Control in High-Sensitivity Manufacturing Environments. [Link]
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University of Illinois Division of Research Safety. (2025). Personal Protective Equipment. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
